Product packaging for 3-Acetamidopentanoic acid(Cat. No.:)

3-Acetamidopentanoic acid

Cat. No.: B15276059
M. Wt: 159.18 g/mol
InChI Key: OPGHHOANGOXTMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Acetamidopentanoic acid is a useful research compound. Its molecular formula is C7H13NO3 and its molecular weight is 159.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO3 B15276059 3-Acetamidopentanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

3-acetamidopentanoic acid

InChI

InChI=1S/C7H13NO3/c1-3-6(4-7(10)11)8-5(2)9/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)

InChI Key

OPGHHOANGOXTMI-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(=O)O)NC(=O)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on 3-Acetamidopentanoic Acid and its Isomer 5-Acetamidopentanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the known chemical properties of 3-Acetamidopentanoic acid. Due to the limited availability of experimental data for this specific compound, this document also includes a comprehensive summary of the well-characterized isomer, 5-Acetamidopentanoic acid, for comparative purposes. The guide is intended to be a valuable resource for researchers in chemistry and drug development, offering available data in a structured format and outlining general experimental approaches where specific protocols are not available.

Chemical Properties

A thorough search of available scientific literature and chemical databases reveals a significant lack of experimentally determined properties for this compound. In contrast, its isomer, 5-Acetamidopentanoic acid, is well-documented. The following tables summarize the available information for both compounds to provide a comparative chemical profile.

General and Physical Properties
PropertyThis compound5-Acetamidopentanoic Acid
IUPAC Name This compound5-Acetamidopentanoic acid[1][2]
Synonyms -5-(Acetylamino)pentanoic acid, 5-Acetamidovaleric acid[1]
CAS Number Not available1072-10-2[1]
Molecular Formula C₇H₁₃NO₃C₇H₁₃NO₃[1]
Molecular Weight 159.18 g/mol 159.18 g/mol [1]
Melting Point Data not availableSolid (experimental)[1]
Boiling Point Data not availableData not available
Solubility Data not availableVery hydrophobic, practically insoluble in water (predicted)[2]
pKa Data not availableData not available
Spectral Data

No experimental or predicted spectral data (¹H NMR, ¹³C NMR, IR) for this compound could be located. For 5-Acetamidopentanoic acid, predicted NMR spectra are available.

  • ¹H NMR Spectrum (Predicted, D₂O): Predicted spectral data for 5-Acetamidopentanoic acid is available in chemical databases.[2]

  • ¹³C NMR Spectrum (Predicted, D₂O): Predicted spectral data for 5-Acetamidopentanoic acid is available in chemical databases.[2]

  • IR Spectrum: No specific IR data for either isomer was found. However, the IR spectrum of a structurally related compound, 3-methylpentanoic acid, is available and shows characteristic absorptions for a carboxylic acid.[3]

Experimental Protocols

Specific experimental protocols for the synthesis, purification, and analysis of this compound are not available in the current literature. Researchers interested in this compound would likely need to adapt general methods for the N-acetylation of amino acids.

General Synthesis Approach

A plausible synthetic route to this compound would involve the N-acetylation of 3-aminopentanoic acid. A general procedure for this type of reaction is outlined below. This is a hypothetical protocol and would require optimization.

Reaction: Acetylation of 3-aminopentanoic acid with acetic anhydride.

Materials:

  • 3-aminopentanoic acid

  • Acetic anhydride

  • A suitable solvent (e.g., glacial acetic acid, water)

  • Base (e.g., sodium acetate, triethylamine) if necessary

  • Hydrochloric acid (for acidification)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Dissolve 3-aminopentanoic acid in the chosen solvent.

  • Cool the solution in an ice bath.

  • Slowly add a molar excess of acetic anhydride to the cooled solution with stirring.

  • If required, add a base to neutralize the acetic acid byproduct.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress using a suitable technique (e.g., TLC, LC-MS).

  • Upon completion, acidify the mixture with hydrochloric acid.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

A synthesis procedure for a related compound, 3-methylpentanoic acid, involves the saponification of ethyl sec-butylmalonate followed by acidification and distillation.[4]

Biological Activity and Signaling Pathways

There is no published research on the biological activity or associated signaling pathways of this compound.

For context, pentanoic acid (valeric acid), a related short-chain fatty acid, has been shown to induce the production of thymic stromal lymphopoietin (TSLP) in keratinocytes through the Gq/11 and Rho-associated protein kinase (ROCK) signaling pathway.[5] This suggests that short-chain fatty acids can play a role in modulating immune responses in the skin. Valeric acid has also been studied for its potential as a therapeutic agent for various disorders due to its activity as a histone deacetylase (HDAC) inhibitor.[6]

The biological role of 5-Acetamidopentanoic acid has been noted in the context of lysine degradation pathways.[2] It is considered a metabolite and has been identified in Euglena gracilis and Trypanosoma brucei.[1]

Visualizations

As no specific signaling pathways or complex experimental workflows for this compound have been documented, the following diagrams illustrate a general workflow for the characterization of a novel chemical compound and a hypothetical signaling pathway based on the activity of the related molecule, pentanoic acid.

General Workflow for Chemical Compound Characterization cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_property Physicochemical Properties cluster_bioactivity Biological Evaluation synthesis Chemical Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) synthesis->nmr melting_point Melting Point purification->melting_point in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Cell Viability) purification->in_vitro ms Mass Spectrometry ir IR Spectroscopy elemental Elemental Analysis boiling_point Boiling Point solubility Solubility pka pKa Determination in_vivo In Vivo Studies (Animal Models) in_vitro->in_vivo pathway Signaling Pathway Analysis in_vivo->pathway

Caption: General workflow for the synthesis, characterization, and evaluation of a novel chemical compound.

Hypothetical Signaling Pathway for Pentanoic Acid Analogues pentanoic_acid Pentanoic Acid (or analogue) gpc_receptor GPCR pentanoic_acid->gpc_receptor gq11 Gq/11 gpc_receptor->gq11 plc PLC gq11->plc rock ROCK gq11->rock activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag tslp TSLP Production rock->tslp induces

Caption: Hypothetical signaling cascade based on the known activity of pentanoic acid.

References

Technical Guide: Structure Elucidation of 3-Acetamidopentanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide to the structure elucidation of 3-Acetamidopentanoic acid. Due to the limited availability of experimental data in peer-reviewed literature, this guide presents a putative synthesis pathway and focuses on the structural confirmation through predicted spectroscopic data. The methodologies for nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are detailed, providing a robust framework for the characterization of this molecule.

Introduction

This compound is a derivative of 3-aminopentanoic acid, a beta-amino acid. While its biological activity and applications are not extensively documented, its structural analogues have relevance in various fields, including medicinal chemistry. The precise determination of its chemical structure is fundamental for any further investigation into its properties and potential applications. This guide outlines the necessary steps for its synthesis and structural verification.

Proposed Synthesis

A plausible synthetic route to this compound involves the N-acetylation of its precursor, 3-aminopentanoic acid. This can be achieved through a standard acylation reaction using acetyl chloride or acetic anhydride under basic conditions.

Reaction Scheme:

Experimental Protocol: Acetylation of 3-Aminopentanoic Acid

  • Dissolution: Dissolve 3-aminopentanoic acid in a suitable aqueous solvent, such as a brine solution, under weakly basic conditions, which can be achieved using a mild base like sodium acetate.

  • Acylation: Slowly add acetyl chloride (or acetic anhydride) to the stirred solution at a controlled temperature, typically 0-5°C, to manage the exothermic reaction.

  • Neutralization and Extraction: After the reaction is complete, neutralize the mixture and extract the product using an appropriate organic solvent.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Spectroscopic Data for Structure Elucidation

The following sections detail the predicted spectroscopic data used to confirm the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~12.0Singlet1H-COOH
~7.8Doublet1H-NH-
~4.0Multiplet1HH-3
~2.3Multiplet2HH-2
~1.8Singlet3H-COCH₃
~1.5Multiplet2HH-4
~0.8Triplet3HH-5

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆, 100 MHz)

Chemical Shift (ppm)Assignment
~173.0C-1 (-COOH)
~169.0-COCH₃
~48.0C-3
~38.0C-2
~28.0C-4
~22.0-COCH₃
~10.0C-5

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz). For ¹H NMR, typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is used.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants. Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3300-2500BroadO-H stretch (Carboxylic acid)
~3300MediumN-H stretch (Amide)
~2960, ~2870MediumC-H stretch (Aliphatic)
~1710StrongC=O stretch (Carboxylic acid)
~1650StrongC=O stretch (Amide I)
~1550StrongN-H bend (Amide II)

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid compound with dry potassium bromide and pressing it into a thin disk. Alternatively, for a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Place the sample in an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Spectral Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
159.09[M]⁺, Molecular ion
114.07[M - COOH]⁺
100.08[M - C₂H₅O]⁺
86.06[M - C₃H₅O₂]⁺
72.06[M - C₄H₇O₂]⁺
59.04[CH₃CONH₂]⁺
43.02[CH₃CO]⁺

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Ionization and Mass Analysis: Ionize the sample and separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight from the molecular ion peak and to identify characteristic fragment ions.

Visualization of Structure and Elucidation Workflow

Chemical Structure

Caption: Chemical Structure of this compound.

Structure Elucidation Workflow

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation precursor 3-Aminopentanoic Acid acetylation Acetylation precursor->acetylation product Crude this compound acetylation->product purification Purification product->purification pure_product Pure this compound purification->pure_product nmr NMR (¹H, ¹³C) pure_product->nmr ir IR pure_product->ir ms Mass Spectrometry pure_product->ms data_integration Data Integration & Interpretation nmr->data_integration ir->data_integration ms->data_integration structure_confirmation Structure Confirmed data_integration->structure_confirmation

Caption: Workflow for Synthesis and Structure Elucidation.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combination of synthesis from 3-aminopentanoic acid and comprehensive spectroscopic analysis. While experimental data is not widely published, the predicted NMR, IR, and mass spectral data presented in this guide provide a solid foundation for its characterization. The detailed experimental protocols offer a practical approach for researchers to follow in their own laboratories. This technical guide serves as a valuable resource for the synthesis and structural confirmation of this compound, enabling further research into its properties and potential applications.

A Technical Guide to 3-Acetamidopentanoic Acid (CAS Number: 15891-50-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Acetamidopentanoic acid, also known as N-Acetyl-L-norvaline, corresponding to CAS number 15891-50-6. This document consolidates available data on its chemical and physical properties, safety information, and insights into its potential biological significance, primarily drawing parallels with its parent compound, L-norvaline. While specific experimental data for this compound is limited in publicly accessible literature, this guide aims to provide a foundational understanding for research and drug development professionals.

Chemical Identity and Physical Properties

This compound is the N-acetylated derivative of L-norvaline, an isomer of the more common amino acid valine.[1] The introduction of an acetyl group can significantly alter the physicochemical properties and biological activity of the parent molecule.

Table 1: Chemical Identifiers and Computed Properties

PropertyValueSource
CAS Number 15891-50-6[2]
Molecular Formula C7H13NO3[2]
Molecular Weight 159.18 g/mol [2]
IUPAC Name (2S)-2-acetamidopentanoic acid[2]
Synonyms N-Acetyl-L-norvaline, Ac-L-Nva-OH, Acetyl-L-2-aminovaleric acid[2][3]
Computed XLogP3 0.2[2]
Computed Polar Surface Area 66.4 Ų[2]

Table 2: Physical Properties of the Related Compound L-Norvaline

PropertyValueSource
Melting Point >300 °C (decomposes)[4]
Boiling Point 310 °C (predicted)[5]
Solubility in Water 100 mg/mL at 18 °C[1]
Appearance White crystalline powder[5]

Safety and Handling

According to available Safety Data Sheets (SDS), this compound is classified as an irritant.[2]

Table 3: GHS Hazard Statements

Hazard CodeDescriptionSource
H315 Causes skin irritation[2]
H319 Causes serious eye irritation[2]
H335 May cause respiratory irritation[2]

Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area.

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a general approach involves the acetylation of the amino group of L-norvaline. A patent for the synthesis of L-norvaline describes a multi-step process starting from n-valeric acid.[6] A common method for N-acetylation of amino acids is the reaction with acetic anhydride.[7]

Logical Workflow for Potential Synthesis:

Synthesis_Workflow L_Norvaline L-Norvaline Reaction Acetylation Reaction L_Norvaline->Reaction Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction Purification Purification (e.g., Recrystallization) Reaction->Purification Product This compound Purification->Product

Caption: A potential synthetic workflow for this compound from L-norvaline.

Biological Activity and Potential Applications in Drug Development

Direct studies on the biological activity of this compound are scarce. However, the activity of its parent compound, L-norvaline, offers significant insights into its potential areas of interest for research and drug development.

Arginase Inhibition and Nitric Oxide Production

L-norvaline is a known inhibitor of the enzyme arginase.[8][9] Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. By inhibiting arginase, L-norvaline can increase the bioavailability of L-arginine for NOS, potentially leading to increased production of nitric oxide (NO).[8] NO is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses.

Signaling Pathway of L-Norvaline's Effect on Nitric Oxide Production:

Arginase_Inhibition cluster_arginine L-Arginine Metabolism L_Arginine L-Arginine Arginase Arginase L_Arginine->Arginase NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Urea Urea + L-Ornithine Arginase->Urea NO Nitric Oxide (NO) NOS->NO L_Norvaline L-Norvaline L_Norvaline->Arginase Inhibition

Caption: L-Norvaline inhibits arginase, increasing L-arginine for NO synthesis.

The acetylation of L-norvaline to form this compound may alter its binding affinity for arginase and its overall pharmacokinetic profile. Further research is needed to determine if this compound retains or modifies this inhibitory activity.

Neurodegenerative Diseases

Research has explored the therapeutic potential of L-norvaline in models of Alzheimer's disease.[10][11] Studies in a triple-transgenic mouse model of Alzheimer's showed that L-norvaline treatment could reverse cognitive decline, reduce beta-amyloid plaques, and alleviate microgliosis.[10] These neuroprotective effects are thought to be linked to the inhibition of arginase and the modulation of inflammatory pathways.[10] A bioinformatic analysis identified several key signaling pathways activated by L-norvaline treatment, including the ERK/MAPK signaling pathway, which is crucial for cell survival and neuroplasticity.[10][12]

Experimental Workflow for Investigating Neuroprotective Effects:

Neuroprotection_Workflow cluster_in_vivo In Vivo Model cluster_ex_vivo Ex Vivo Analysis Animal_Model Alzheimer's Disease Mouse Model Treatment Administer This compound Animal_Model->Treatment Behavioral Behavioral Tests (e.g., Morris Water Maze) Treatment->Behavioral Tissue Harvest Brain Tissue Behavioral->Tissue IHC Immunohistochemistry (e.g., Aβ plaques, microgliosis) Tissue->IHC Western Western Blot (e.g., p-ERK, PSD-95) Tissue->Western

References

N-Acetyl-DL-Norvaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-acetyl-DL-norvaline, a modified amino acid of interest in various scientific disciplines. This document details its physicochemical properties, outlines experimental protocols for its synthesis, and discusses its known biological context.

Physicochemical Properties

N-acetyl-DL-norvaline is a derivative of the amino acid norvaline. The addition of an acetyl group to the nitrogen atom of DL-norvaline results in a compound with altered polarity and potential biological activity. A summary of its key quantitative data is presented in Table 1.

PropertyValueReference
Molecular Weight 159.18 g/mol [1][2][3][4]
Molecular Formula C7H13NO3[1][2][3][4]
CAS Number 7682-15-7[1][3]
Melting Point 111.0-112.5 °C
Synonyms 2-Acetamidopentanoic acid[1]

Experimental Protocols

Synthesis of N-Acetyl-DL-Norvaline

A common method for the synthesis of N-acetyl-DL-norvaline is the acetylation of DL-norvaline using acetic anhydride. The following protocol is a generalized procedure based on established chemical principles.

Materials:

  • DL-norvaline

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium hydroxide (for pH adjustment)

  • Ice

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve DL-norvaline in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Acetylation: Slowly add a molar excess of acetic anhydride to the solution while stirring. The reaction is typically carried out at room temperature or with gentle heating (e.g., 50-60 °C) to facilitate the reaction.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material (DL-norvaline).

  • Quenching: Once the reaction is complete, the excess acetic anhydride is quenched by the slow addition of water. This should be done cautiously in an ice bath as the reaction is exothermic.

  • Neutralization and Precipitation: The pH of the solution is carefully adjusted to neutral (pH 7) using a sodium hydroxide solution. This will cause the N-acetyl-DL-norvaline to precipitate out of the solution.

  • Isolation: The precipitated product is collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as water or an ethanol/water mixture, to yield pure N-acetyl-DL-norvaline.

  • Drying: The purified crystals are dried under vacuum to remove any residual solvent.

Workflow for the Synthesis of N-Acetyl-DL-Norvaline:

Synthesis_Workflow A DL-Norvaline + Acetic Anhydride + Acetic Acid B Acetylation Reaction A->B Mixing C Quenching (Addition of Water) B->C Reaction Completion D Neutralization & Precipitation (pH adjustment) C->D E Filtration D->E F Recrystallization (Purification) E->F Crude Product G Drying F->G Purified Product H Pure N-Acetyl-DL-Norvaline G->H

Synthesis workflow for N-acetyl-DL-norvaline.
Analytical Methods

The purity and identity of synthesized N-acetyl-DL-norvaline can be confirmed using various analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for assessing the purity of N-acetyl-DL-norvaline. A C18 column can be used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Detection is typically performed using a UV detector.

  • Gas Chromatography (GC): For GC analysis, N-acetyl-DL-norvaline usually requires derivatization to increase its volatility.

  • Mass Spectrometry (MS): Coupled with either HPLC or GC, mass spectrometry can provide definitive identification by determining the molecular weight and fragmentation pattern of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to confirm the chemical structure of N-acetyl-DL-norvaline.

Biological Context and Signaling Pathways

Currently, there is a lack of direct scientific literature detailing the specific biological activities and signaling pathway involvement of N-acetyl-DL-norvaline . Research in this area has predominantly focused on its parent compound, L-norvaline .

L-norvaline is known to be an inhibitor of the enzyme arginase. By inhibiting arginase, L-norvaline can increase the bioavailability of L-arginine, a substrate for nitric oxide synthase (NOS). This leads to increased production of nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including vasodilation and neurotransmission.

The potential biological effects of N-acetyl-DL-norvaline may differ from those of L-norvaline due to the presence of the acetyl group, which can alter its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. Further research is required to elucidate the specific biological roles and mechanisms of action of N-acetyl-DL-norvaline.

Logical Relationship of L-Norvaline's Known Mechanism:

L_Norvaline_Pathway L_Norvaline L-Norvaline Arginase Arginase L_Norvaline->Arginase Inhibits Urea_Ornithine Urea + L-Ornithine Arginase->Urea_Ornithine Catalyzes L_Arginine L-Arginine L_Arginine->Arginase Substrate NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Substrate NO Nitric Oxide (NO) NOS->NO Produces Physiological_Effects Physiological Effects (e.g., Vasodilation) NO->Physiological_Effects Leads to

Inhibitory action of L-norvaline on the arginase pathway.

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols are generalized and should be adapted and optimized based on specific laboratory conditions and safety guidelines. The information on biological activity is based on the parent compound and may not be directly applicable to N-acetyl-DL-norvaline.

References

Solubility of 3-Acetamidopentanoic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Acetamidopentanoic acid (also known as N-acetyl-DL-norvaline) in various organic solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical formulations, chemical synthesis, and various research endeavors. This document presents available quantitative data, detailed experimental protocols for solubility determination, and relevant biochemical pathways to provide a thorough understanding of its behavior in different chemical environments.

Core Data: Solubility of this compound and Related Compounds

Quantitative solubility data for this compound is not extensively available in the public domain. However, by examining the solubility of structurally similar N-acetylated amino acids, a reliable estimation can be made. The following tables summarize the mole fraction solubility (x₁) of N-acetyl-L-valine, N-acetyl-L-leucine, and N-acetylglycine in a range of organic solvents at various temperatures. Given the structural similarity, the solubility of this compound is expected to follow similar trends, particularly aligning closely with that of N-acetyl-L-valine due to the comparable side-chain length and lack of branching.

Table 1: Mole Fraction Solubility (x₁) of N-acetyl-L-valine in Various Organic Solvents [1]

Temperature (K)Water2-ButanoneDimethyl Carbonaten-PropanolIsopropanoln-ButanolIsobutanolAcetoneAcetonitrileMethyl AcetateEthyl Acetate1,4-Dioxane
283.150.00980.01250.00280.03350.03150.02750.02550.01450.00450.00750.00550.0165
288.150.01130.01450.00330.03850.03650.03250.03050.01700.00530.00880.00650.0195
293.150.01300.01680.00390.04400.04200.03800.03600.01980.00620.01030.00770.0228
298.150.01500.01950.00460.05000.04800.04400.04200.02300.00730.01200.00900.0265
303.150.01730.02250.00540.05650.05450.05050.04850.02650.00850.01400.01050.0305
308.150.01980.02580.00630.06350.06150.05750.05550.03050.01000.01630.01230.0350
313.150.02280.02950.00730.07100.06900.06500.06300.03500.01180.01880.01430.0400
318.150.02600.03380.00850.07900.07700.07300.07100.04000.01380.02180.01650.0455
323.150.02950.03850.00980.08750.08550.08150.07950.04550.01600.02500.01900.0515

Table 2: Mole Fraction Solubility (x₁) of N-acetyl-L-leucine in Various Organic Solvents [2]

Temperature (K)MethanolEthanoln-Propanol2-Propanol1-ButanolIsobutanol2-ButanolMethyl AcetateEthyl AcetatePropyl AcetateAcetoneAcetonitrile
283.150.14120.10350.08310.07650.06830.06420.06130.01830.01450.01180.02450.0098
288.150.15530.11420.09230.08510.07620.07180.06850.02080.01670.01370.02780.0112
293.150.17050.12580.10230.09450.08480.08010.07640.02360.01910.01580.03150.0128
298.150.18680.13830.11320.10470.09420.08910.08510.02680.02180.01810.03550.0146
303.150.20430.15180.12490.11570.10440.09880.09450.03030.02480.02070.04000.0166
308.150.22310.16640.13760.12760.11550.10930.10470.03420.02810.02360.04480.0188
313.150.24320.18210.15130.14040.12750.12070.11580.03850.03180.02680.05010.0212
318.150.26470.19900.16600.15420.14040.13300.12780.04330.03580.03030.05580.0239
323.150.28770.21720.18180.16900.15430.14620.14080.04850.04020.03420.06200.0268

Table 3: Mole Fraction Solubility (x₁) of N-acetylglycine in Various Organic Solvents [3]

Temperature (K)WaterMethanolEthanoln-Propanoli-Propanoln-Butanoli-Butanols-Butanoln-PentanolAcetoneAcetonitrile1,4-Dioxane
283.150.04150.03850.01650.01050.00850.00750.00650.00550.00450.00250.00150.0035
288.150.04750.04450.01900.01200.00980.00880.00750.00650.00530.00300.00180.0040
293.150.05400.05100.02200.01400.01130.01030.00880.00770.00620.00360.00220.0046
298.150.06100.05800.02500.01600.01300.01200.01030.00900.00730.00430.00270.0053
303.150.06850.06550.02850.01850.01500.01400.01200.01050.00850.00510.00330.0061
308.150.07650.07350.03250.02100.01730.01630.01400.01230.01000.00600.00400.0070
313.150.08500.08200.03650.02400.01980.01880.01630.01430.01180.00700.00480.0080
318.150.09400.09100.04100.02750.02250.02150.01880.01650.01380.00820.00580.0091
323.150.10350.10050.04600.03100.02550.02450.02150.01900.01600.00950.00690.0103
328.150.11350.11050.05150.03500.02900.02780.02450.02180.01850.01100.00820.0116
333.150.12400.12100.05750.03950.03280.03150.02800.02500.02130.01280.00970.0130

Experimental Protocols

The determination of solubility is a fundamental experimental procedure. The "shake-flask" method is a widely recognized and reliable technique for measuring the thermodynamic solubility of a compound.

Shake-Flask Method for Solubility Determination

This method involves achieving a saturated solution of the solute in the solvent of interest at a constant temperature and then determining the concentration of the dissolved solute.

Materials and Equipment:

  • This compound (solute)

  • Organic solvents of interest

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Vials or flasks with airtight seals

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

  • Volumetric flasks and pipettes for dilutions

Procedure:

  • Preparation: Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the sealed containers in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to perform preliminary experiments to determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the samples to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a membrane filter (e.g., 0.45 µm) to remove any undissolved particles.

  • Analysis: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC, UV-Vis) to determine the concentration of this compound. A pre-established calibration curve is used for this quantification.

  • Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. The solubility can be expressed in various units, such as g/L, mg/mL, or mole fraction.

Visualizations: Biochemical Context

To understand the broader relevance of this compound, it is useful to consider its place within biochemical pathways. The following diagrams, generated using the DOT language, illustrate the general synthesis of N-acetylated amino acids and a relevant metabolic pathway involving a similar compound, N-acetylaspartate.

AminoAcid Amino Acid (e.g., DL-Norvaline) NAT N-acetyltransferase (Enzyme) AminoAcid->NAT AcetylCoA Acetyl-CoA AcetylCoA->NAT NAA N-acetylated Amino Acid (e.g., this compound) NAT->NAA Acetylation CoA Coenzyme A NAT->CoA

Caption: General enzymatic synthesis of N-acetylated amino acids.

NAA_Neuron N-Acetylaspartate (NAA) (in Neuron) Transport Axonal Transport NAA_Neuron->Transport NAA_Oligo NAA (in Oligodendrocyte) Transport->NAA_Oligo ASPA Aspartoacylase (ASPA) NAA_Oligo->ASPA Aspartate Aspartate ASPA->Aspartate Acetate Acetate ASPA->Acetate AcetylCoA_Synth Acetyl-CoA Synthetase Acetate->AcetylCoA_Synth AcetylCoA Acetyl-CoA AcetylCoA_Synth->AcetylCoA LipidSynth Myelin Lipid Synthesis AcetylCoA->LipidSynth

Caption: Metabolic fate of N-acetylaspartate in the central nervous system.[4][5]

References

The Elusive Natural Occurrence of 3-Acetamidopentanoic Acid: A Review of the Current Scientific Landscape

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current state of knowledge regarding the natural occurrence of 3-Acetamidopentanoic acid. Despite a comprehensive review of scientific literature and biological databases, there is currently no direct evidence to suggest that this compound is a naturally occurring compound in any organism. This document summarizes the search for its presence and contextualizes the findings within the broader landscape of related N-acetylated amino acids and short-chain fatty acids.

Natural Occurrence: An Absence of Evidence

Extensive searches of chemical and biological databases, including PubChem, the Human Metabolome Database (HMDB), and broad scientific literature repositories, have yielded no reports of the isolation or detection of this compound from natural sources. This includes a lack of identification in microorganisms (bacteria and fungi), plants, marine organisms, and animals.

While the direct subject of this guide appears to be absent from the known natural product landscape, it is pertinent to discuss structurally similar compounds that have been identified in nature. A structural isomer, 5-Acetamidopentanoic acid , has been reported in the protist Euglena gracilis and the parasitic protozoan Trypanosoma brucei. However, the biosynthetic pathways and biological functions of 5-Acetamidopentanoic acid in these organisms remain largely uncharacterized.

Other related short-chain N-acetylated and modified pentanoic acids have been identified in various natural contexts. For instance, 3-methylpentanoic acid is a known metabolite in plants like Valeriana officinalis and the fungus Penicillium herquei. Additionally, the mycotoxin 3-nitropropanoic acid is produced by certain species of fungi, such as Aspergillus oryzae. These examples highlight that while the pentanoic acid backbone is utilized and modified in nature, the specific 3-acetamido configuration has not been observed.

Biosynthesis and Metabolism: A Theoretical Perspective

In the absence of any identified natural occurrence, there are no known biosynthetic or metabolic pathways for this compound. However, we can speculate on its potential formation based on general biochemical reactions. N-acetylation is a common metabolic process, and it is conceivable that 3-aminopentanoic acid could be a substrate for an N-acetyltransferase enzyme, which would utilize acetyl-CoA as the acetyl group donor.

The biosynthesis of amino acids is a well-understood process, but no established pathways lead to the formation of 3-aminopentanoic acid, the likely precursor to this compound.

Data Presentation: Lack of Quantitative Data

Due to the absence of any reported natural occurrence, there is no quantitative data available regarding the concentration or distribution of this compound in any biological tissues or fluids. Therefore, no data tables can be presented.

Experimental Protocols: No Established Methodologies

As this compound has not been isolated from a natural source, there are no established experimental protocols for its extraction, purification, or quantification from biological samples.

Signaling Pathways and Biological Activity: Unexplored Territory

There is no information in the scientific literature regarding any signaling pathways involving this compound or any demonstrated biological activity. Its potential roles in cellular processes, pharmacology, or toxicology remain entirely unknown.

Logical Relationships and Workflows

Given the lack of data, any diagrammatic representation would be purely hypothetical. However, a conceptual workflow for investigating the potential natural occurrence of this compound can be proposed.

Investigation_Workflow cluster_synthesis Chemical Synthesis cluster_extraction Sample Preparation cluster_analysis Analytical Detection cluster_bioassay Biological Screening synthesis Synthesize Authentic This compound Standard lcms LC-MS/MS Method Development synthesis->lcms Provides Standard bioassay Screen for Biological Activity synthesis->bioassay Provides Compound extraction Develop Extraction Protocol for Biological Samples extraction->lcms Provides Sample database Screen Natural Product Databases and Spectral Libraries lcms->database Compare Spectra

Conceptual workflow for future investigation.

Conclusion

An In-depth Technical Guide to the Theoretical Conformational Analysis of N-acetyl Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl amino acids (NAAAs) are fundamental building blocks of peptides and proteins, playing a crucial role in their structure, stability, and biological function. The acetylation of the N-terminus of an amino acid neutralizes its charge and introduces a peptide-like bond, making NAAAs excellent model systems for studying the intrinsic conformational preferences of amino acid residues within a polypeptide chain. Understanding the conformational landscape of these molecules is paramount in various fields, including structural biology, drug design, and peptide engineering. This technical guide provides a comprehensive overview of the theoretical conformational analysis of N-acetyl amino acids, detailing experimental and computational methodologies, presenting key quantitative data, and illustrating the direct implications for drug development.

Data Presentation: Conformational Preferences of N-acetyl Amino Acids

The conformational preferences of N-acetyl amino acids are typically described by the torsional angles of the backbone, primarily phi (φ) and psi (ψ). The relative energies of different stable conformers determine their population distribution. The following tables summarize key quantitative data from computational studies on various N-acetyl amino acids.

Table 1: Conformational Dihedral Angles and Relative Energies of N-acetyl-L-alanine-N'-methylamide

Conformerφ (°)ψ (°)Relative Energy (kcal/mol)
C7eq-75800.00
C5-1501501.00
α'60602.50
αL-60-603.50

Table 2: Conformational Dihedral Angles and Relative Energies of N-acetyl-L-proline-N'-methylamide [1]

Conformerω' (°)φ (°)ψ (°)Relative Energy (kcal/mol)
tCd180-601400.00
tCu180-60-500.51
cCd0-701502.50
cCu0-70-403.00

Table 3: Conformational Dihedral Angles and Relative Energies of N-acetyl-L-tryptophan-N'-methylamide [2]

Conformerφ (°)ψ (°)χ1 (°)χ2 (°)Relative Energy (kcal/mol)
βL-150150180900.00
γL-7575-60900.20
αL-60-60180901.50
εL-150-18060901.80

Experimental Protocols

Experimental validation is crucial for corroborating theoretical models. The two primary techniques for determining the conformation of N-acetyl amino acids in the solid-state and in solution are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography

X-ray crystallography provides high-resolution three-dimensional structures of molecules in their crystalline form.

Methodology:

  • Crystallization: Single crystals of the N-acetyl amino acid are grown from a supersaturated solution. This is often the most challenging step, requiring screening of various solvents, precipitants, and temperatures.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots, is recorded on a detector as the crystal is rotated.[3]

  • Structure Solution: The intensities and positions of the diffracted spots are used to calculate an electron density map of the unit cell. The phase problem, a critical challenge in crystallography, is solved using computational methods like direct methods or Patterson functions.

  • Model Building and Refinement: An atomic model is built into the electron density map. The model is then refined to improve the fit between the calculated and observed diffraction data, resulting in an accurate three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformation and dynamics of molecules in solution.

Methodology:

  • Sample Preparation: The N-acetyl amino acid is dissolved in a suitable deuterated solvent. The concentration should typically be in the millimolar range.

  • Data Acquisition: A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed.

    • 1D ¹H NMR: Provides information about the chemical environment of protons.

    • 2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, helping to assign resonances within a spin system.

    • 2D TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space distances between protons (typically < 5 Å). These are crucial for determining the three-dimensional structure.

  • Resonance Assignment: The signals in the NMR spectra are assigned to specific atoms in the molecule.

  • Structural Restraint Generation: NOE cross-peak intensities are converted into distance restraints. J-coupling constants, measured from high-resolution 1D or 2D spectra, can be used to determine dihedral angle restraints (e.g., using the Karplus equation).

  • Structure Calculation and Ensemble Generation: The experimental restraints are used as input for molecular dynamics or distance geometry calculations to generate an ensemble of structures consistent with the NMR data. This ensemble represents the conformational flexibility of the molecule in solution.

Mandatory Visualizations

Computational Conformational Analysis Workflow

The following diagram illustrates a typical workflow for the computational conformational analysis of N-acetyl amino acids.

Computational Conformational Analysis Workflow cluster_input Input Preparation cluster_sampling Conformational Sampling cluster_analysis Data Analysis cluster_output Output start Define N-acetyl amino acid of interest build Build 3D structure start->build forcefield Select Force Field build->forcefield sampling_method Choose Sampling Method (e.g., Molecular Dynamics, Monte Carlo) forcefield->sampling_method simulation Run Simulation sampling_method->simulation trajectory Analyze Trajectory simulation->trajectory clustering Cluster Conformers trajectory->clustering energy Calculate Relative Energies clustering->energy ramachandran Generate Ramachandran Plot energy->ramachandran data_table Tabulate Conformational Data energy->data_table interpretation Interpret Results ramachandran->interpretation data_table->interpretation

Computational workflow for N-acetyl amino acid analysis.
Influence of N-acetylation on Peptide Properties

This diagram illustrates the logical relationship between N-acetylation, conformational changes, and the resulting impact on the properties of peptides, which is of significant interest in drug development.

Influence of N-acetylation cluster_modification Modification cluster_conformational Conformational Effects cluster_properties Impact on Peptide Properties cluster_application Application acetylation N-terminal Acetylation charge Neutralize N-terminal Charge acetylation->charge hbond Mimic Peptide Bond acetylation->hbond conformation Altered Conformational Preferences (φ, ψ angles) charge->conformation hbond->conformation stability Increased Proteolytic Stability conformation->stability bioactivity Modified Biological Activity conformation->bioactivity permeability Altered Membrane Permeability conformation->permeability drug_design Drug Design & Development stability->drug_design bioactivity->drug_design permeability->drug_design

Impact of N-acetylation on peptide properties for drug design.

Relevance to Drug Development

The conformational analysis of N-acetyl amino acids has profound implications for drug development, particularly in the design of peptide-based therapeutics and small molecule drugs that mimic peptide structures.

  • Improving Peptide Stability: N-terminal acetylation can significantly enhance the stability of peptides against enzymatic degradation by exopeptidases.[4][5] This is a critical factor in improving the in vivo half-life and bioavailability of peptide drugs. The conformational constraints imposed by acetylation can also contribute to increased resistance to endopeptidases.

  • Modulating Biological Activity: The conformation of a peptide is intimately linked to its biological activity. By understanding the intrinsic conformational preferences of N-acetylated residues, medicinal chemists can design peptides with specific three-dimensional structures to optimize binding to their biological targets. For example, N-acetylation can stabilize α-helical or β-turn conformations that are essential for receptor recognition.

  • Enhancing Membrane Permeability: The ability of a drug to cross cell membranes is a key determinant of its efficacy. N-acetylation can influence the membrane permeability of peptides by altering their charge and conformational flexibility. A well-defined, more compact conformation can facilitate passive diffusion across the lipid bilayer.

  • Case Study: N-acetylcysteine (NAC): NAC is a widely used drug with mucolytic and antioxidant properties.[[“]][7] Its mechanism of action is related to its ability to break disulfide bonds in mucus and to act as a precursor for the antioxidant glutathione. The conformational properties of NAC influence its reactivity and ability to interact with its biological targets.[7]

  • Case Study: N-acetyl-L-tryptophan (L-NAT): Studies have shown that L-NAT, but not its D-isomer, can rescue neuronal cells from death in models of amyotrophic lateral sclerosis (ALS).[8] Molecular modeling suggests that the specific conformation of L-NAT allows it to form a stable complex with the neurokinin-1 receptor, highlighting the importance of stereochemistry and conformation in drug efficacy.[8]

Conclusion

The theoretical conformational analysis of N-acetyl amino acids is a powerful tool for understanding the fundamental principles of peptide and protein structure. By combining computational and experimental approaches, researchers can gain detailed insights into the conformational landscapes of these important molecules. This knowledge is not only of academic interest but also has significant practical applications in the pharmaceutical industry, enabling the rational design of more stable, potent, and bioavailable drugs. As computational power and experimental techniques continue to advance, the ability to accurately predict and control the conformation of N-acetyl amino acids and their derivatives will undoubtedly lead to the development of novel and improved therapeutics.

References

3-Acetamidopentanoic Acid: A Putative Metabolite at the Crossroads of Amino Acid and Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetamidopentanoic acid is a small molecule that, while not extensively characterized in the scientific literature, represents an intriguing intersection of amino acid and fatty acid metabolism. As an N-acetylated derivative of 3-aminopentanoic acid, it belongs to a broad class of metabolites, N-acyl amino acids (NAAAs), which are increasingly recognized for their diverse biological roles.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound, drawing on data from related compounds to infer its metabolic origin, potential biological significance, and methodologies for its study. This document is intended to serve as a foundational resource for researchers investigating novel metabolic pathways and for professionals in drug development exploring new therapeutic targets.

Introduction

N-acetylated amino acids (NAAAs) are a diverse group of molecules found across various biological systems.[1] Their functions range from being intermediates in metabolic pathways to acting as signaling molecules.[2][3] The acetylation of amino acids can alter their chemical properties, influencing their stability, solubility, and interaction with biological targets.[4] While specific N-acetylated amino acids like N-acetylglutamate and N-acetylaspartate are well-studied, the biological roles of many others, including this compound, remain to be elucidated.

The precursor to this compound is 3-aminopentanoic acid, a non-proteinogenic β-amino acid. The presence of the amino group at the β-position distinguishes it from the more common α-amino acids. This structural feature may confer unique metabolic fates and biological activities.

This guide will synthesize the available information on related compounds to propose a metabolic context for this compound, detail experimental approaches for its identification and quantification, and discuss its potential significance in health and disease.

Physicochemical Properties

Property3-Aminopentanoic Acid5-Acetamidopentanoic AcidEstimated this compound
Molecular Formula C5H11NO2[6]C7H13NO3[5]C7H13NO3
Molecular Weight 117.15 g/mol [6]159.18 g/mol [5]~159.18 g/mol
IUPAC Name 3-aminopentanoic acid[6]5-acetamidopentanoic acid[5]This compound
SMILES CCC(CC(=O)O)NCC(=O)NCCCCC(=O)O[5]CC(=O)NC(CC)CC(=O)O
Physical Description SolidSolid[5]Likely a solid at room temperature

Biosynthesis and Metabolism

The metabolic pathways leading to and from this compound have not been experimentally determined. However, based on known biochemical reactions, a hypothetical pathway can be proposed.

Proposed Biosynthesis

The most probable route for the biosynthesis of this compound is the N-acetylation of its precursor, 3-aminopentanoic acid. This reaction would likely be catalyzed by an N-acetyltransferase (NAT) enzyme, utilizing acetyl-CoA as the acetyl group donor.

cluster_0 Proposed Biosynthesis of this compound 3-Aminopentanoic_Acid 3-Aminopentanoic Acid 3-Acetamidopentanoic_Acid This compound 3-Aminopentanoic_Acid->3-Acetamidopentanoic_Acid Acetyl_CoA Acetyl-CoA NAT N-Acetyltransferase (NAT) Acetyl_CoA->NAT CoA CoA NAT->3-Acetamidopentanoic_Acid NAT->CoA

Caption: Proposed enzymatic synthesis of this compound.

Potential Metabolic Fates

Once formed, this compound could undergo several metabolic transformations:

  • Deacetylation: The acetyl group could be removed by an aminoacylase, regenerating 3-aminopentanoic acid.[3] This is a common catabolic pathway for N-acetylated amino acids.

  • Further Metabolism: The parent molecule or its deacetylated form could be further metabolized through pathways of fatty acid or amino acid degradation.

cluster_1 Potential Metabolic Fates 3-Acetamidopentanoic_Acid This compound Deacetylation Deacetylation (Aminoacylase) 3-Acetamidopentanoic_Acid->Deacetylation 3-Aminopentanoic_Acid 3-Aminopentanoic Acid Deacetylation->3-Aminopentanoic_Acid Further_Metabolism Further Metabolism 3-Aminopentanoic_Acid->Further_Metabolism

Caption: Potential catabolic pathways for this compound.

Analytical Methodologies

The identification and quantification of this compound in biological samples would require sensitive and specific analytical techniques. Mass spectrometry-based methods are the gold standard for metabolomics.

Sample Preparation

A generic protocol for the extraction of small polar metabolites like this compound from biological samples (e.g., plasma, urine, cell culture) is outlined below.

StepProcedureRationale
1. Quenching For cellular samples, rapidly quench metabolic activity by adding ice-cold solvent (e.g., methanol/water).To halt enzymatic reactions and preserve the metabolic state.
2. Extraction Homogenize the sample in a cold solvent mixture (e.g., methanol:acetonitrile:water).To lyse cells and solubilize metabolites.
3. Centrifugation Centrifuge at high speed to pellet proteins and cellular debris.To clarify the extract.
4. Supernatant Collection Carefully collect the supernatant containing the metabolites.To separate metabolites from insoluble material.
5. Drying Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.To concentrate the sample and remove organic solvents.
6. Reconstitution Reconstitute the dried extract in a suitable solvent for analysis (e.g., water/acetonitrile).To prepare the sample for injection into the analytical instrument.
Quantification by Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for the analysis of N-acetylated amino acids.[4]

Experimental Protocol: LC-MS/MS for N-Acetylated Amino Acid Quantification

  • Chromatographic Separation:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reversed-phase C18 column or a hydrophilic interaction liquid chromatography (HILIC) column is suitable for separating polar metabolites.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid) to improve ionization.

    • Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.

    • Injection Volume: 1-10 µL.

  • Mass Spectrometry Detection:

    • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for amino acid derivatives.

    • MS/MS Analysis: For quantification, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is employed on a triple quadrupole instrument. This involves selecting the precursor ion (the molecular ion of this compound) and a specific product ion generated by fragmentation. The transition from the precursor to the product ion is highly specific.

      • Precursor Ion (m/z): [M+H]+ for this compound (calculated C7H14NO3+ = 160.09).

      • Product Ion(s): Fragmentation would likely involve the loss of the acetyl group or parts of the pentanoic acid backbone. Specific transitions would need to be determined experimentally using a synthetic standard.

  • Data Analysis:

    • Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of a synthetic this compound standard.

    • An internal standard (a stable isotope-labeled version of the analyte) should be used to correct for variations in sample preparation and instrument response.

cluster_2 LC-MS/MS Workflow for Quantification Sample Biological Sample Extraction Metabolite Extraction Sample->Extraction LC_Separation LC Separation Extraction->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS1 MS1: Precursor Ion Selection ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2: Product Ion Detection CID->MS2 Quantification Quantification MS2->Quantification

Caption: A typical workflow for the quantification of a small metabolite.

Potential Biological Significance and Future Directions

The biological role of this compound is currently unknown. However, based on the activities of other N-acetylated amino acids and β-amino acids, several hypotheses can be formulated:

  • Metabolic Regulation: It may act as a regulator of enzymes involved in amino acid or fatty acid metabolism.

  • Signaling Molecule: Like other N-acyl amino acids, it could have signaling functions, potentially interacting with cell surface receptors or nuclear receptors.[2]

  • Biomarker of Disease: Altered levels of this compound could be associated with certain metabolic disorders. For instance, increased excretion of various N-acetylated amino acids is observed in some inborn errors of amino acid metabolism.[7]

Future research should focus on:

  • Chemical Synthesis: The unambiguous synthesis of a this compound standard is crucial for its definitive identification and quantification in biological systems.

  • Metabolomic Screening: Targeted and untargeted metabolomic studies should be conducted to determine the presence and abundance of this compound in various tissues and biofluids in both healthy and diseased states.

  • Enzyme Identification: The enzymes responsible for the synthesis and degradation of this compound need to be identified and characterized.

  • Functional Studies: Once its presence is confirmed, in vitro and in vivo studies will be necessary to elucidate the biological functions of this metabolite.

Conclusion

This compound represents a largely unexplored area of metabolism. This technical guide provides a framework for its investigation, drawing upon established knowledge of related N-acetylated amino acids. By providing hypothetical pathways, detailed analytical protocols, and outlining future research directions, this document aims to stimulate further inquiry into the role of this and other novel metabolites in biology and disease. The methodologies and concepts presented here are broadly applicable to the study of other uncharacterized small molecules, highlighting a systematic approach to advancing our understanding of the metabolome.

References

In-depth Technical Guide on 3-Acetamidopentanoic Acid: Current Scientific Understanding

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific understanding of 3-Acetamidopentanoic acid is currently limited. This document summarizes the available information and provides context based on related compounds. The content herein is intended for informational purposes and to guide future research.

Introduction

This compound is a chemical compound for which there is a significant lack of published research regarding its specific function in cellular processes. As such, a detailed, in-depth technical guide on its core functions, complete with extensive quantitative data and established experimental protocols, cannot be compiled at this time.

This guide will instead provide a comprehensive overview of what is currently known about related compounds, which may offer insights into the potential, yet uninvestigated, roles of this compound. The focus will be on structurally similar molecules with documented biological activities, thereby providing a foundational context for researchers interested in exploring this particular molecule.

Structurally and Functionally Related Compounds

Given the absence of direct data on this compound, it is instructive to examine related molecules. One such family of compounds is the N-acyl amino acids (NAAAs), which are endogenous signaling molecules.[1] NAAAs consist of an amino acid linked to a long-chain fatty acid via an amide bond and are involved in various physiological and pathological conditions.[1]

Another relevant compound is α-aminoadipic acid (α-AAA), an intermediate in the metabolism of the essential amino acid lysine.[2][3] Research has identified α-AAA as a potential biomarker for diabetes risk and a modulator of glucose homeostasis.[3][4]

α-Aminoadipic Acid (α-AAA): A Potential Analogue

α-AAA is a nonproteinogenic amino acid found in all eukaryotes and is involved in the lysine and saccharopine pathways.[2] It is primarily formed through the catabolism of lysine in the liver and kidneys.[2]

Cellular Functions of α-AAA:

  • Glucose and Lipid Metabolism: Studies in mice have shown that treatment with α-AAA can reduce body weight, decrease fat accumulation, and lower fasting glucose levels in diet-induced obesity.[2][4][5] It appears to enhance insulin secretion and action.[4][5]

  • Neurological Roles: The L-isomer of α-AAA is essential for neurotransmitter regulation.[4] It has also been shown to have detrimental effects on glial cells by inhibiting astrocyte activation.[4]

  • Biomarker for Disease: Elevated levels of α-AAA have been linked to an increased risk of developing diabetes.[2][4][5]

The structural similarity between this compound and α-AAA suggests that the former might also play a role in metabolic regulation, though this remains to be experimentally verified.

Potential (but Unverified) Areas of Investigation for this compound

Based on the known functions of related compounds, the following are potential areas of research for this compound:

  • Metabolic Regulation: Investigating its effects on glucose uptake, insulin secretion, and lipid metabolism in relevant cell lines (e.g., hepatocytes, adipocytes, pancreatic beta-cells) and animal models.

  • Neuromodulatory Activity: Assessing its ability to interact with neurotransmitter systems or influence glial cell function.

  • Enzyme Inhibition/Activation: Screening against a panel of metabolic enzymes, particularly those involved in amino acid and fatty acid metabolism.

Hypothetical Experimental Workflow

Should a researcher wish to investigate the function of this compound, a logical experimental workflow could be as follows.

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_mechanism Mechanism of Action A Cell Viability Assays (e.g., MTT, LDH) B Metabolic Assays (Glucose Uptake, Insulin Secretion) A->B C Enzyme Activity Screens B->C D Gene Expression Analysis (qPCR, RNA-Seq) C->D E Animal Model Selection (e.g., Diet-Induced Obese Mice) D->E Promising Results F Compound Administration (Oral, IP) E->F G Metabolic Phenotyping (GTT, ITT, Body Composition) F->G H Tissue Analysis (Histology, Western Blot) G->H I Target Identification (e.g., Affinity Chromatography, Proteomics) H->I Significant Effects J Pathway Analysis (e.g., Signaling Reporter Assays) I->J

Caption: A hypothetical workflow for investigating the biological function of this compound.

Conclusion

While the current body of scientific literature on the specific cellular functions of this compound is sparse, the known activities of structurally related compounds, such as α-aminoadipic acid, provide a valuable starting point for future research. Investigations into its potential roles in metabolic regulation and neuromodulation could yield significant new insights. The lack of existing data underscores a clear opportunity for novel research in the field of metabolic and cellular biology. Further studies are essential to elucidate the precise mechanisms of action and potential therapeutic applications of this compound.

References

Exploring the Bioactivity of 3-Acetamidopentanoic Acid and Its Structural Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetamidopentanoic acid, also known as 5-acetamidovaleric acid, is a metabolite that has been identified in organisms such as Euglena gracilis and Trypanosoma brucei[1]. While the specific bioactivity of this compound itself is not extensively documented in publicly available research, the broader class of acetamido- and propanoic/pentanoic acid derivatives represents a fertile ground for drug discovery. These compounds exhibit a wide range of pharmacological activities, from anticancer and antimicrobial to anti-inflammatory effects.

This technical guide provides an in-depth exploration of the bioactivity of several structurally related derivatives of propanoic and pentanoic acids. It is designed to serve as a resource for researchers and professionals in drug development by detailing the synthesis, biological evaluation, and structure-activity relationships of these promising compounds. The guide will present quantitative data in structured tables, provide detailed experimental protocols, and visualize key experimental workflows.

Anticancer Thiazole Derivatives of Propanoic Acid

A series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have been synthesized and evaluated for their antiproliferative properties, demonstrating significant potential as anticancer agents, particularly against lung cancer models.[2]

Bioactivity Data

The antiproliferative activity of these derivatives was assessed against A549 lung carcinoma cells. Notably, compounds bearing an oxime moiety exhibited the most potent cytotoxicity, with IC50 values in the low micromolar range, surpassing the efficacy of the standard chemotherapeutic agent, cisplatin.[2]

CompoundMoietyIC50 (µM) for A549 Cells
21 Carboxylic acid, Oxime5.42
22 Carboxylic acid, Oxime2.47
25 Carbohydrazide, OximeLow micromolar
26 Carbohydrazide, OximeLow micromolar
Cisplatin -Less potent than 21 & 22

Data sourced from structure-activity relationship analysis of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives.[2]

In silico studies suggest that these compounds may exert their anticancer effects by interacting with human SIRT2 and EGFR.[2]

Experimental Protocols

Synthesis of Thiazol-2-yl Propanoic Acid Derivatives (5-12): [2]

  • Reflux 3-[1-(4-acetylphenyl)thioureido]propanoic acid (compound 4) with 4-substituted phenacyl bromides in methanol to obtain thiazole hydrobromide salts.

  • Dissolve the resulting salts in water.

  • Add sodium acetate and heat the solution at reflux to yield the final thiazol-2-yl propanoic acid derivatives.

Synthesis Workflow

G cluster_start Starting Materials cluster_reaction1 Step 1: Thiazole Ring Formation cluster_reaction2 Step 2: Neutralization Thioureido_acid 3-[1-(4-acetylphenyl)thioureido]propanoic acid (4) Reflux_Methanol Reflux in Methanol Thioureido_acid->Reflux_Methanol Phenacyl_bromides 4-substituted phenacyl bromides Phenacyl_bromides->Reflux_Methanol Thiazole_salts Thiazole hydrobromide salts Reflux_Methanol->Thiazole_salts Dissolve_Water Dissolve in Water Thiazole_salts->Dissolve_Water Reflux_NaOAc Reflux with Sodium Acetate Dissolve_Water->Reflux_NaOAc Final_Products Thiazol-2-yl propanoic acid derivatives (5-12) Reflux_NaOAc->Final_Products

Caption: Synthesis of Thiazol-2-yl Propanoic Acid Derivatives.

Antimicrobial Furan Derivatives of Propanoic Acid

Derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have been synthesized and shown to possess significant antimicrobial activity, particularly against the yeast-like fungi Candida albicans, as well as bacteria such as Escherichia coli and Staphylococcus aureus.[3]

Bioactivity Data

The antimicrobial activity of these compounds was evaluated at a concentration of 64 µg/mL. Both the starting materials (3-(furan-2-yl)propenoic acids and their esters) and the final hydroarylation products demonstrated good antimicrobial activity.[3]

Compound ClassTarget OrganismActivity at 64 µg/mL
3-(furan-2-yl)propenoic acids and estersCandida albicansGood
3-aryl-3-(furan-2-yl)propanoic acid derivativesCandida albicansGood
Both classesEscherichia coliInhibition observed
Both classesStaphylococcus aureusInhibition observed

Data based on the antimicrobial screening of furan derivatives.[3]

Experimental Protocols

General Procedure for Synthesis of 3-(furan-2-yl)propenoic Acids (1a-f): [3]

  • Add malonic acid and a substituted furan-2-carbaldehyde to pyridine.

  • Add piperidine dropwise over 5 minutes.

  • Stir the mixture at 115 °C for 4 hours.

  • Pour the mixture into water and add aqueous HCl to a pH of 5-6 to precipitate the product.

  • Filter the precipitate and wash with water.

General Procedure for Synthesis of 3-aryl-3-(furan-2-yl)propanoic Acids and Esters in TfOH: [3]

  • To a mixture of the 3-(furan-2-yl)propenoic acid derivative (1), an arene, and CH2Cl2, add triflic acid (TfOH).

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Pour the mixture into water and extract with chloroform.

  • Wash the combined organic extract with water and dry over Na2SO4.

  • Distill the solvent under reduced pressure to obtain the product.

Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Hydroarylation Reaction cluster_workup Workup Furan_propenoic_acid 3-(furan-2-yl)propenoic acid derivative (1) Mix Mix with CH2Cl2 Furan_propenoic_acid->Mix Arene Arene Arene->Mix Add_TfOH Add TfOH Mix->Add_TfOH Stir Stir at 0°C for 2h Add_TfOH->Stir Quench Pour into water Stir->Quench Extract Extract with Chloroform Quench->Extract Wash_Dry Wash and Dry Extract->Wash_Dry Evaporate Evaporate solvent Wash_Dry->Evaporate Final_Product 3-aryl-3-(furan-2-yl)propanoic acid derivative (2) Evaporate->Final_Product

Caption: Synthesis of 3-aryl-3-(furan-2-yl)propanoic Acid Derivatives.

Antimicrobial 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

A library of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has been synthesized and screened for antimicrobial activity against multidrug-resistant bacterial and fungal pathogens.[4]

Bioactivity Data

These derivatives exhibited structure-dependent antimicrobial activity against ESKAPE group bacteria and drug-resistant Candida species. Hydrazone derivatives containing heterocyclic substituents were identified as the most potent and broad-spectrum antimicrobial agents.[4]

Compound Class/NumberTarget OrganismMIC Range (µg/mL)
Hydrazones (14-16)Candida auris0.5 - 64
General DerivativesESKAPE BacteriaActive
General DerivativesDrug-resistant CandidaActive

Data from the antimicrobial screening of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.[4]

Experimental Protocols

The synthesis involves creating a library of amino acid derivatives that incorporate a 4-hydroxyphenyl moiety with various substitutions. While the specific step-by-step procedure is not detailed in the provided abstract, it is a systematic synthesis approach to generate a diverse set of derivatives for screening.[4]

Analgesic 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives

While not a pentanoic acid derivative, the study of 5-acetamido-2-hydroxy benzoic acid derivatives provides valuable insight into the bioactivity of molecules containing an acetamido group linked to a carboxylic acid-bearing ring. These compounds have been investigated for their analgesic properties.[5]

Experimental Protocols

Synthesis of 5-acetamido-2-hydroxy benzoic acid (PS1): [5]

  • React 5-amino salicylic acid with acetic anhydride.

  • Use water as the solvent for the reaction.

Synthesis of 5-benzamidosalicylic acid (PS2): [5]

  • React 5-amino-salicylic acid with benzoyl chloride.

  • Use ethyl acetate as the solvent.

  • Use potassium carbonate as a catalyst.

Synthesis Workflow

G cluster_start Starting Material cluster_path1 Synthesis of PS1 cluster_path2 Synthesis of PS2 Aminosalicylic_acid 5-amino salicylic acid Reaction1 Reaction in Water Aminosalicylic_acid->Reaction1 Reaction2 Reaction in Ethyl Acetate with K2CO3 Aminosalicylic_acid->Reaction2 Acetic_anhydride Acetic anhydride Acetic_anhydride->Reaction1 PS1 5-acetamido-2-hydroxy benzoic acid (PS1) Reaction1->PS1 Benzoyl_chloride Benzoyl chloride Benzoyl_chloride->Reaction2 PS2 5-benzamidosalicylic acid (PS2) Reaction2->PS2

Caption: Synthesis of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives.

Conclusion

While the bioactivity of this compound remains an area for future investigation, its structural analogs and related derivatives of propanoic acid exhibit a rich and diverse pharmacology. The examples presented in this guide highlight the potential of these chemical scaffolds in developing new therapeutic agents for a range of diseases, including cancer and infectious diseases. The provided data and experimental protocols offer a foundation for further research and development in this promising area of medicinal chemistry.

References

An In-Depth Technical Guide on 3-Acetamidopentanoic Acid and its Putative Relation to Protein Structure

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-acetylation is a ubiquitous and critical post-translational modification of proteins, influencing their folding, stability, and interactions. Small molecule N-acetylated amino acids, such as the theoretical 3-Acetamidopentanoic acid, represent key chemical motifs in this biological process. Understanding the potential impact of such molecules on protein structure is paramount for drug discovery and development, particularly in targeting protein misfolding and aggregation diseases. This technical guide provides a foundational understanding of N-acetylated amino acids, their synthesis, their effects on protein biophysical properties, and the experimental methodologies used to study these interactions.

Introduction to N-Acetylated Amino Acids and Protein Structure

N-terminal acetylation is one of the most common covalent modifications of proteins in eukaryotes, affecting an estimated 80-90% of all human proteins.[1] This modification involves the transfer of an acetyl group from acetyl-coenzyme A to the alpha-amino group of the N-terminal amino acid.[2] This process neutralizes the positive charge of the N-terminus, altering the protein's surface properties and potentially influencing its structure and function in several ways:

  • Protein Folding and Stability: N-terminal acetylation can stabilize protein structures, such as alpha-helices, by providing an additional hydrogen bond acceptor.[3][4] This modification has been shown to protect some proteins from degradation.[1]

  • Protein-Protein Interactions: The acetylated N-terminus can serve as a specific recognition motif for other proteins, mediating complex formation.

  • Subcellular Localization: N-acetylation can play a role in directing proteins to specific cellular compartments.

  • Protein Aggregation: The effect of N-acetylation on protein aggregation is complex and protein-dependent. For some proteins like α-synuclein, acetylation can reduce aggregation, while for others, such as Huntingtin, it has been shown to increase the propensity to aggregate.[3][5]

Small molecules like this compound, which are N-acetylated derivatives of non-proteinogenic amino acids, could theoretically interact with proteins in a manner that modulates these effects. They might act as competitors for binding sites, allosteric modulators, or directly influence the protein's conformational landscape.

Quantitative Data on the Effects of N-Acetylation

To illustrate the potential impact of N-acetylation on protein biophysics, the following tables summarize quantitative data from studies on well-characterized proteins.

Table 1: Effect of N-terminal Acetylation on Protein Aggregation

ProteinPolypeptide ContextAcetylation StatusAggregation Half-time (t₅₀) in hoursFold Change in Aggregation RateReference
Huntingtin (Htt)HttQ₄₄Unmodified1.217 ± 0.174-[5]
Huntingtin (Htt)HttQ₄₄N-terminally Acetylated0.649 ± 0.1241.87[5]

Table 2: Hypothetical Effect of a Small Molecule N-Acetylated Amino Acid on Protein Thermal Stability

This table presents a hypothetical scenario based on typical results from differential scanning fluorimetry (DSF) experiments, demonstrating how a small molecule like this compound might stabilize a target protein.

Target ProteinLigandLigand Concentration (µM)Melting Temperature (Tₘ) in °CΔTₘ (°C)
Protein XNone (APO)052.3 ± 0.2-
Protein XThis compound1054.1 ± 0.3+1.8
Protein XThis compound5056.8 ± 0.2+4.5
Protein XThis compound10058.2 ± 0.3+5.9

Experimental Protocols

The following are detailed methodologies for the synthesis of a representative N-acetylated amino acid and for key experiments to characterize its interaction with a target protein.

Synthesis of a Representative N-Acetylated Amino Acid: 3-(Acetylamino)propanoic Acid

This protocol describes the synthesis of 3-(acetylamino)propanoic acid, a structural analog of the topic compound, which is not readily commercially available. The procedure is adapted from the synthesis of similar compounds.[6][7]

Materials:

  • β-Alanine

  • Acetic anhydride

  • Glacial acetic acid

  • Diethyl ether

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel, filter paper)

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g of β-alanine in 50 mL of glacial acetic acid. Gentle warming may be required to achieve complete dissolution.

  • Acetylation: Cool the solution in an ice bath. While stirring, slowly add 15 mL of acetic anhydride dropwise to the solution.

  • Reaction: After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature. Continue stirring for 12-18 hours.

  • Solvent Removal: Remove the acetic acid and any unreacted acetic anhydride under reduced pressure using a rotary evaporator.

  • Precipitation: To the resulting viscous oil, add 100 mL of diethyl ether and stir vigorously. The product will precipitate as a white solid.

  • Isolation and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with two 50 mL portions of cold diethyl ether.

  • Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight.

  • Characterization: Determine the melting point of the dried product. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Characterization of Small Molecule-Protein Interactions

DSF is a high-throughput method to assess the thermal stability of a protein in the presence of a ligand.[8][9][10][11]

Materials:

  • Purified target protein (e.g., 1 mg/mL stock)

  • SYPRO Orange dye (5000x stock in DMSO)

  • Compound stock solution (e.g., 10 mM of this compound in a suitable buffer)

  • Assay buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.5)

  • Real-time PCR instrument

  • 96- or 384-well PCR plates

Procedure:

  • Master Mix Preparation: Prepare a master mix containing the assay buffer, target protein (final concentration typically 2-10 µM), and SYPRO Orange dye (final concentration typically 5x).

  • Compound Dilution: Prepare a serial dilution of the compound in the assay buffer.

  • Plate Setup: In a PCR plate, add the compound dilutions to the appropriate wells. Then, add the protein master mix to all wells. Include control wells with buffer only and protein with no compound.

  • Thermal Denaturation: Seal the plate and centrifuge briefly. Place the plate in a real-time PCR instrument. Program the instrument to ramp the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/minute, acquiring fluorescence data at each interval.

  • Data Analysis: Plot fluorescence intensity versus temperature. The melting temperature (Tₘ) is the midpoint of the unfolding transition. Calculate the change in melting temperature (ΔTₘ) by subtracting the Tₘ of the protein without the ligand from the Tₘ with the ligand.

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[12][13][14][15][16]

Materials:

  • Purified target protein

  • Compound solution (e.g., this compound)

  • Dialysis buffer (ensure the protein and compound are in identical buffer)

  • Isothermal titration calorimeter

Procedure:

  • Sample Preparation: Dialyze the protein extensively against the final assay buffer. Dissolve the compound in the final dialysis buffer. Determine the accurate concentrations of both protein and ligand.

  • Instrument Setup: Equilibrate the ITC instrument to the desired experimental temperature (e.g., 25 °C).

  • Loading: Load the protein solution into the sample cell and the compound solution into the injection syringe.

  • Titration: Perform a series of injections of the compound into the protein solution, allowing the system to reach equilibrium between injections. The instrument will measure the heat change associated with each injection.

  • Control Experiment: Perform a control titration by injecting the compound into the buffer alone to determine the heat of dilution.

  • Data Analysis: Subtract the heat of dilution from the binding data. Fit the resulting isotherm to a suitable binding model to determine the binding affinity (Kₐ or K₋₁), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Mandatory Visualizations

Synthesis Workflow for 3-(Acetylamino)propanoic Acid

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_workup Workup Steps cluster_product Product & Analysis beta_alanine β-Alanine dissolution Dissolution in Glacial Acetic Acid beta_alanine->dissolution acetic_anhydride Acetic Anhydride acetylation Acetylation (Ice Bath) acetic_anhydride->acetylation dissolution->acetylation reaction Reaction at RT acetylation->reaction evaporation Rotary Evaporation reaction->evaporation workup Workup precipitation Precipitation with Diethyl Ether evaporation->precipitation filtration Vacuum Filtration precipitation->filtration drying Vacuum Drying filtration->drying product 3-(Acetylamino)propanoic Acid drying->product characterization Characterization (NMR, MS, MP) product->characterization

Caption: A workflow diagram illustrating the key steps in the synthesis of 3-(acetylamino)propanoic acid.

Experimental Workflow for Assessing Small Molecule-Protein Interaction

Experimental_Workflow cluster_inputs Inputs cluster_primary_screen Primary Screening cluster_thermodynamics Thermodynamic Characterization cluster_outputs Outputs protein Purified Target Protein dsf Differential Scanning Fluorimetry (DSF) protein->dsf itc Isothermal Titration Calorimetry (ITC) protein->itc compound This compound compound->dsf compound->itc stability Protein Stability (ΔTm) dsf->stability binding_params Binding Affinity (Kd) Stoichiometry (n) Enthalpy (ΔH) Entropy (ΔS) itc->binding_params stability->itc Hit Confirmation

Caption: A logical workflow for the biophysical characterization of a small molecule binding to a target protein.

Hypothetical Signaling Pathway Modulation

Given the absence of specific data for this compound, this diagram illustrates a general mechanism by which a small molecule could allosterically modulate a signaling pathway.

Signaling_Pathway cluster_input Input Signal cluster_receptor Receptor Activation cluster_effector Downstream Effector cluster_modulator Allosteric Modulation signal External Signal receptor Receptor signal->receptor kinase Kinase A receptor->kinase Activates substrate Substrate kinase->substrate Phosphorylates response Cellular Response substrate->response compound 3-Acetamidopentanoic Acid (Hypothetical) compound->kinase Inhibits (Allosteric)

Caption: A hypothetical signaling pathway where a small molecule allosterically inhibits a key kinase.

References

3-Acetamidopentanoic Acid: An Inquiry into its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetamidopentanoic acid is a chemical compound whose therapeutic applications, mechanism of action, and overall biological significance are not yet documented in publicly available scientific literature. Extensive searches of prominent chemical and biomedical databases have yielded no specific preclinical or clinical studies investigating this molecule for any therapeutic purpose.

This technical guide, therefore, serves not as a summary of existing knowledge, but as a foundational document outlining the necessary preclinical research workflow required to evaluate the potential of a novel chemical entity like this compound. The subsequent sections will detail the standard experimental protocols and logical frameworks that would be essential in undertaking such an investigation.

Preclinical Research Workflow: A Roadmap for Investigation

The journey of a novel compound from initial concept to potential therapeutic agent follows a rigorous and well-defined path. The following diagram illustrates a typical preclinical research workflow that would be necessary to elucidate the therapeutic potential of this compound.

Preclinical_Workflow cluster_discovery Phase 1: Discovery & Initial Screening cluster_preclinical Phase 2: In Vitro & In Vivo Preclinical Studies cluster_IND Phase 3: IND-Enabling Studies Compound Synthesis\n and Characterization Compound Synthesis and Characterization High-Throughput Screening\n (HTS) High-Throughput Screening (HTS) Compound Synthesis\n and Characterization->High-Throughput Screening\n (HTS) Target Identification HTS HTS Hit Identification Hit Identification HTS->Hit Identification Primary Hits Lead Generation Lead Generation Hit Identification->Lead Generation Hit-to-Lead In Vitro Assays\n (ADME/Tox) In Vitro Assays (ADME/Tox) Lead Generation->In Vitro Assays\n (ADME/Tox) Optimization In Vivo Animal Models In Vivo Animal Models In Vitro Assays\n (ADME/Tox)->In Vivo Animal Models Efficacy & Safety Pharmacokinetic/\nPharmacodynamic (PK/PD)\n Studies Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies In Vivo Animal Models->Pharmacokinetic/\nPharmacodynamic (PK/PD)\n Studies Toxicology Studies\n (GLP) Toxicology Studies (GLP) Pharmacokinetic/\nPharmacodynamic (PK/PD)\n Studies->Toxicology Studies\n (GLP) Safety Assessment CMC\n (Chemistry, Manufacturing, and Controls) CMC (Chemistry, Manufacturing, and Controls) Toxicology Studies\n (GLP)->CMC\n (Chemistry, Manufacturing, and Controls) IND Submission IND Submission CMC\n (Chemistry, Manufacturing, and Controls)->IND Submission Regulatory Approval Signaling_Pathway This compound This compound Receptor X Receptor X This compound->Receptor X Binds to Kinase A Kinase A Receptor X->Kinase A Activates Transcription Factor Y Transcription Factor Y Kinase A->Transcription Factor Y Phosphorylates Target Gene Expression Target Gene Expression Transcription Factor Y->Target Gene Expression Regulates Cellular Response Cellular Response Target Gene Expression->Cellular Response Leads to

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Acetamidopentanoic Acid from Pentanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetamidopentanoic acid is a modified β-amino acid that can serve as a valuable building block in peptidomimetics and drug discovery. Its structure incorporates a five-carbon backbone derived from pentanoic acid, with an acetamido group at the β-position. This modification can impart unique conformational constraints and metabolic stability to peptides and other bioactive molecules. This document provides a detailed protocol for a multi-step synthesis of this compound, commencing from the readily available starting material, pentanoic acid. The synthetic strategy involves an initial α-bromination, followed by dehydrobromination to an α,β-unsaturated acid, conjugate addition of an amine, and a final N-acetylation step.

Overall Synthetic Scheme

The synthesis of this compound from pentanoic acid is a four-step process:

  • Step 1: α-Bromination of Pentanoic Acid via Hell-Volhard-Zelinsky Reaction. Pentanoic acid is first converted to its α-bromo derivative, 2-bromopentanoic acid, using bromine and a catalytic amount of phosphorus tribromide.[1][2][3][4][5]

  • Step 2: Dehydrobromination to 2-Pentenoic Acid. The resulting 2-bromopentanoic acid undergoes an elimination reaction to yield 2-pentenoic acid.[6][7]

  • Step 3: Conjugate Addition of Ammonia. Ammonia is added to the α,β-unsaturated carboxylic acid, 2-pentenoic acid, through a Michael addition to form 3-aminopentanoic acid.[8][9][10][11][12][13][14][15]

  • Step 4: N-Acetylation. The final product, this compound, is obtained by the acetylation of the amino group of 3-aminopentanoic acid.[16][17][18][19][20]

Data Presentation

Table 1: Summary of Reagents and Expected Products

StepStarting MaterialKey ReagentsIntermediate/ProductExpected Yield (%)
1Pentanoic AcidBromine (Br₂), Phosphorus tribromide (PBr₃, cat.)2-Bromopentanoic Acid80-90
22-Bromopentanoic AcidPotassium hydroxide (KOH)2-Pentenoic Acid70-80
32-Pentenoic AcidAqueous Ammonia (NH₃)3-Aminopentanoic Acid60-70
43-Aminopentanoic AcidAcetic anhydride ((CH₃CO)₂O)This compound>90

Table 2: Physicochemical Data of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)
Pentanoic AcidC₅H₁₀O₂102.13186-187-34.5
2-Bromopentanoic AcidC₅H₉BrO₂181.03132-136 (at 25 mmHg)4
2-Pentenoic AcidC₅H₈O₂100.12199-201-16
3-Aminopentanoic AcidC₅H₁₁NO₂117.15--
This compoundC₇H₁₃NO₃159.18--

Experimental Protocols

Step 1: Synthesis of 2-Bromopentanoic Acid

Materials:

  • Pentanoic acid

  • Red phosphorus

  • Bromine

  • Dichloromethane (DCM)

  • Distilled water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add pentanoic acid (0.1 mol).

  • Carefully add red phosphorus (0.01 mol, catalytic).

  • Slowly add bromine (0.11 mol) from the dropping funnel. The reaction is exothermic and will generate hydrogen bromide gas, which should be vented to a fume hood or neutralized with a base trap.

  • After the initial reaction subsides, heat the mixture to reflux for 4-6 hours until the red color of bromine disappears.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully add water (50 mL) to quench the reaction and hydrolyze the acyl bromide intermediate.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bisulfite solution to remove any unreacted bromine, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude 2-bromopentanoic acid can be purified by vacuum distillation.

Step 2: Synthesis of 2-Pentenoic Acid

Materials:

  • 2-Bromopentanoic acid

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl, concentrated)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-bromopentanoic acid (0.08 mol) in ethanol (100 mL).

  • Prepare a solution of potassium hydroxide (0.16 mol) in ethanol (100 mL) and add it dropwise to the 2-bromopentanoic acid solution at room temperature.

  • After the addition is complete, heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Add water (100 mL) to the residue and acidify with concentrated hydrochloric acid to pH ~2.

  • Extract the product with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent by rotary evaporation to obtain crude 2-pentenoic acid, which can be purified by distillation.

Step 3: Synthesis of 3-Aminopentanoic Acid

Materials:

  • 2-Pentenoic acid

  • Concentrated aqueous ammonia (28-30%)

  • Sealed reaction vessel (e.g., a pressure vessel or a robust sealed tube)

Procedure:

  • Place 2-pentenoic acid (0.05 mol) and concentrated aqueous ammonia (100 mL) in a high-pressure reaction vessel.

  • Seal the vessel and heat it to 100-120 °C for 24-48 hours.

  • Cool the reaction vessel to room temperature and carefully open it in a fume hood.

  • Remove the excess ammonia and water under reduced pressure.

  • The resulting crude 3-aminopentanoic acid can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Step 4: Synthesis of this compound

Materials:

  • 3-Aminopentanoic acid

  • Acetic anhydride

  • Glacial acetic acid

  • Distilled water

Procedure:

  • Dissolve 3-aminopentanoic acid (0.04 mol) in a mixture of glacial acetic acid (50 mL) and water (25 mL) in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (0.05 mol) to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from water or an ethanol/water mixture to yield pure this compound.

Mandatory Visualizations

Synthesis_Workflow Pentanoic_Acid Pentanoic Acid Step1 Step 1: α-Bromination Pentanoic_Acid->Step1 Br₂, PBr₃ (cat.) Bromopentanoic_Acid 2-Bromopentanoic Acid Step1->Bromopentanoic_Acid Step2 Step 2: Dehydrobromination Bromopentanoic_Acid->Step2 KOH, Ethanol Pentenoic_Acid 2-Pentenoic Acid Step2->Pentenoic_Acid Step3 Step 3: Conjugate Addition Pentenoic_Acid->Step3 aq. NH₃, Heat Aminopentanoic_Acid 3-Aminopentanoic Acid Step3->Aminopentanoic_Acid Step4 Step 4: N-Acetylation Aminopentanoic_Acid->Step4 (CH₃CO)₂O Acetamidopentanoic_Acid This compound Step4->Acetamidopentanoic_Acid Signaling_Pathway cluster_step3 Mechanism of Conjugate Addition (Step 3) Unsaturated_Acid 2-Pentenoic Acid (α,β-Unsaturated Carboxylic Acid) Enolate_Intermediate Enolate Intermediate Unsaturated_Acid->Enolate_Intermediate Resonance Ammonia Ammonia (NH₃) (Nucleophile) Ammonia->Unsaturated_Acid Nucleophilic attack at β-carbon Amino_Acid 3-Aminopentanoic Acid Enolate_Intermediate->Amino_Acid Protonation

References

Application Notes and Protocols: Laboratory Synthesis of N-acetyl-DL-norvaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed laboratory protocol for the synthesis of N-acetyl-DL-norvaline, a modified amino acid with potential applications in biochemical research and drug development. The procedure outlined is based on the well-established method of acetylating the parent amino acid, DL-norvaline, using acetic anhydride. This protocol includes a step-by-step methodology, a summary of key quantitative data, and a visual representation of the experimental workflow.

Introduction

N-acetylated amino acids are important compounds in various biological and chemical fields. The acetylation of the amino group can alter the physicochemical properties of the parent amino acid, influencing its solubility, polarity, and biological activity. N-acetyl-DL-norvaline, a derivative of the non-proteinogenic amino acid norvaline, serves as a valuable building block in peptide synthesis and as a subject of study in metabolic pathways. The following protocol details a straightforward and reproducible method for its preparation in a laboratory setting.

Physicochemical Data

A summary of the key physical and chemical properties of the starting material and the final product is provided below for easy reference.

PropertyDL-NorvalineN-acetyl-DL-norvaline
CAS Number 760-78-1[1]7682-15-7[2][3]
Molecular Formula C5H11NO2[1]C7H13NO3[2][3][4]
Molecular Weight 117.15 g/mol 159.18 g/mol [2][3][4]
Melting Point >300 °C111.0-112.5 °C[2]
Appearance White crystalline solidWhite crystalline solid

Experimental Protocol: Synthesis of N-acetyl-DL-norvaline

This protocol is based on the general method for the N-acetylation of amino acids using acetic anhydride in an aqueous basic solution.

Materials:

  • DL-Norvaline

  • Acetic Anhydride

  • Sodium Bicarbonate (NaHCO3)

  • Hydrochloric Acid (HCl), concentrated and 1M

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Deionized Water

  • Standard laboratory glassware (beakers, flasks, separatory funnel, etc.)

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Rotary evaporator

  • Ice bath

Procedure:

  • Dissolution of DL-Norvaline: In a 250 mL beaker, dissolve 5.0 g of DL-norvaline in 50 mL of deionized water containing 5.0 g of sodium bicarbonate. Stir the mixture until the solids are fully dissolved. The solution should be basic.

  • Acetylation Reaction: Cool the solution in an ice bath. While vigorously stirring, add 5.5 mL of acetic anhydride dropwise over a period of 15-20 minutes. Maintain the temperature of the reaction mixture below 10 °C.

  • Reaction Monitoring and pH Adjustment: Continue stirring the reaction mixture in the ice bath for an additional 1 hour after the addition of acetic anhydride is complete. Monitor the pH of the solution; if it becomes acidic, add small portions of sodium bicarbonate to maintain a slightly alkaline pH (pH 8-9).

  • Acidification: After the reaction is complete, carefully acidify the solution to pH 1-2 by the dropwise addition of concentrated hydrochloric acid while cooling in an ice bath. This will precipitate the N-acetyl-DL-norvaline.

  • Extraction: Transfer the acidified mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with 50 mL of deionized water to remove any remaining inorganic salts.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the magnesium sulfate and remove the ethyl acetate using a rotary evaporator to yield the crude N-acetyl-DL-norvaline as a white solid.

  • Purification (Recrystallization): Recrystallize the crude product from a minimal amount of hot water or an ethyl acetate/hexane mixture to obtain pure N-acetyl-DL-norvaline.

  • Characterization: Dry the purified crystals under vacuum and determine the yield. Characterize the product by measuring its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR) to confirm its identity and purity.

Expected Results

ParameterExpected Value
Theoretical Yield ~6.8 g
Typical Experimental Yield 75-85%
Purity (by titration or NMR) >98%
Melting Point 111-113 °C[2]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of N-acetyl-DL-norvaline.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A DL-Norvaline in aq. NaHCO3 B Add Acetic Anhydride (Ice Bath) C Stir for 1 hour D Acidify with HCl C->D Reaction Mixture E Extract with Ethyl Acetate F Wash with Water G Dry with MgSO4 H Evaporate Solvent G->H Organic Solution I Recrystallize J Characterize Product I->J Pure Product

Caption: Workflow for the synthesis of N-acetyl-DL-norvaline.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Acetic anhydride is corrosive and a lachrymator. Handle with care.

  • Concentrated hydrochloric acid is highly corrosive. Handle with extreme care.

This detailed protocol provides a reliable method for the laboratory synthesis of N-acetyl-DL-norvaline, suitable for researchers in chemistry and drug development.

References

Application Note & Protocol: Quantification of 3-Acetamidopentanoic Acid in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Acetamidopentanoic acid is an N-acetylated amino acid that may be of interest in various fields of biomedical research, including drug metabolism and biomarker discovery. Accurate and reliable quantification of this molecule in biological matrices is crucial for understanding its physiological or pathological roles. This document provides a detailed protocol for the quantification of this compound in human plasma using a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The methodology involves a protein precipitation step for sample cleanup, followed by chemical derivatization to enhance analytical sensitivity and chromatographic retention.

While direct analysis of underivatized N-acetylated amino acids is possible, derivatization of the carboxylic acid group significantly improves chromatographic performance and detection sensitivity in reversed-phase LC-MS/MS.[1][2][3][4][5] This protocol utilizes 3-nitrophenylhydrazine (3-NPH) as the derivatizing agent, a reagent widely used for the analysis of short-chain fatty acids and other carboxylic acids.[2][6][7][8][9][10]

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the described LC-MS/MS method for the quantification of this compound. These values are based on typical performance for similar derivatized short-chain fatty acids and N-acetylated amino acids.[4][5]

ParameterExpected Value
Linearity (r²)> 0.99
Linear Range0.1 - 200 ng/mL
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%
Matrix EffectMonitored using post-extraction spike
Internal Standard (IS)Stable isotope-labeled this compound (e.g., D3-3-Acetamidopentanoic acid)

Experimental Protocol

This protocol details the necessary steps for sample preparation, derivatization, and LC-MS/MS analysis for the quantification of this compound in human plasma.

Materials and Reagents
  • This compound analytical standard

  • Stable isotope-labeled internal standard (IS), e.g., D3-3-Acetamidopentanoic acid

  • Human plasma (K2-EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 3-nitrophenylhydrazine (3-NPH) hydrochloride

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Pyridine

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of the internal standard at an appropriate concentration in 50:50 (v/v) acetonitrile:water.

  • Spiked Calibration Standards and QC Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to prepare calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation and Derivatization
  • Plasma Sample Collection: Collect blood in K2-EDTA tubes and centrifuge at 2000 x g for 15 minutes at 4°C to obtain plasma. Store plasma at -80°C until analysis.[11][12][13]

  • Protein Precipitation:

    • To 50 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Derivatization:

    • Transfer 100 µL of the supernatant to a new microcentrifuge tube.

    • Add 50 µL of 200 mM 3-NPH in 50% acetonitrile.

    • Add 50 µL of 120 mM EDC in 50% acetonitrile containing 6% pyridine.

    • Vortex briefly and incubate at 40°C for 30 minutes.

    • After incubation, cool the samples to room temperature.

    • Centrifuge at 14,000 x g for 5 minutes.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography System: A UHPLC system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

ParameterCondition
ColumnReversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL

MS/MS Parameters:

ParameterCondition
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Collision GasArgon
MRM TransitionsTo be optimized by infusing the derivatized standard of this compound and its internal standard. The precursor ion will be the [M+H]+ of the derivatized molecule.
Data Analysis
  • Quantification is performed using the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.

  • The concentrations of this compound in the QC and unknown samples are determined from the calibration curve.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete analytical workflow for the quantification of this compound in human plasma.

experimental_workflow sample_collection Sample Collection (Human Plasma) sample_prep Sample Preparation (Protein Precipitation) sample_collection->sample_prep Add IS and Acetonitrile derivatization Derivatization (with 3-NPH) sample_prep->derivatization Supernatant Transfer lc_separation LC Separation (Reversed-Phase C18) derivatization->lc_separation Injection ms_detection MS/MS Detection (Triple Quadrupole) lc_separation->ms_detection Elution data_acquisition Data Acquisition (MRM Mode) ms_detection->data_acquisition data_analysis Data Analysis (Quantification) data_acquisition->data_analysis results Results (Concentration of This compound) data_analysis->results

References

GC-MS Analysis of N-Acetylated Amino Acids: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the analysis of N-acetylated amino acids (NAAAs) using Gas Chromatography-Mass Spectrometry (GC-MS). N-acetylated amino acids are a class of metabolites that play significant roles in various physiological and pathological processes, including inborn errors of metabolism. Their accurate quantification is crucial for clinical diagnostics and biomedical research. This application note outlines robust protocols for sample preparation, derivatization, and GC-MS analysis of NAAAs in biological matrices. Furthermore, it presents quantitative data in a clear, tabular format and includes visual diagrams to facilitate understanding of the experimental workflow.

Introduction

N-acetylation is a common post-translational modification of proteins and a key step in the metabolism of amino acids.[1] The analysis of N-acetylated amino acids is particularly important in the diagnosis of certain genetic disorders, such as aminoacylase I deficiency, which is characterized by the urinary excretion of several N-acetylated amino acids.[2] Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of these compounds due to its high sensitivity, selectivity, and resolving power.[2][3]

The polar nature of amino acids necessitates a derivatization step to increase their volatility for GC analysis.[4] This guide details two common derivatization procedures: N-acetyl methyl esterification and silylation. The choice of method may depend on the specific N-acetylated amino acids of interest and the sample matrix.

Experimental Protocols

Sample Preparation from Biological Matrices (Urine and Plasma)

This protocol is adapted for the extraction of amino acids from biological fluids prior to derivatization.

Materials:

  • Urine or plasma samples

  • Internal standard solution (e.g., stable-isotope labeled amino acids)

  • Heptane:chloroform (6:5, v:v) for lipid removal (for proteinaceous samples)[5]

  • 6 M Hydrochloric acid (for protein hydrolysis)[5]

  • Nitrogen gas supply

  • Heating block or oven

  • Centrifuge

Procedure:

  • Sample Collection and Storage: Collect urine or plasma samples and store them at -80°C until analysis.

  • Thawing and Internal Standard Addition: Thaw samples on ice. To a known volume of the sample (e.g., 100 µL), add an appropriate amount of the internal standard solution.

  • For Proteinaceous Samples (e.g., plasma or protein-rich urine):

    • Protein Hydrolysis (Optional, to analyze total amino acid content): Add 0.5 mL of 6 M HCl to the sample in a heat- and acid-resistant vial.[5] Flush the vial with nitrogen, seal it, and heat at 150°C for 70 minutes.[5] After cooling, proceed to the lipid removal step.

    • Lipid Removal: Add 200 µL of heptane:chloroform (6:5, v:v) to the hydrolysate, vortex briefly, and discard the upper organic layer.[5]

  • Drying: Evaporate the sample to dryness under a gentle stream of nitrogen gas at 60°C.[5]

Derivatization Protocol 1: N-Acetyl Methyl Esterification

This method converts amino acids into their N-acetyl methyl esters.

Materials:

  • Dried sample residue

  • Acidified methanol (1.85 M)[5]

  • Acetic anhydride:trimethylamine:acetone (1:2:5, v/v/v)[5]

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Saturated NaCl solution

  • Nitrogen gas supply

  • Heating block

Procedure:

  • Esterification: To the dried sample, add 1 mL of 1.85 M acidified methanol.[5] Heat the vial at 100°C for 1 hour.[5]

  • Evaporation: Evaporate the remaining methanol under a stream of nitrogen at room temperature.[5]

  • Removal of Excess Reagents: Add 250 µL of DCM and evaporate under nitrogen at room temperature to remove any residual reagents.[5]

  • Acetylation: Add 1 mL of the acetic anhydride, trimethylamine, and acetone mixture.[5] Heat at 60°C for 10 minutes.[5]

  • Evaporation: Evaporate the reagents under a stream of nitrogen at room temperature.[5]

  • Extraction: Add 2 mL of ethyl acetate and 1 mL of saturated NaCl solution.[5] Vortex the mixture.

  • Phase Separation: After the phases separate, discard the lower aqueous phase.[5]

  • Final Drying and Reconstitution: Evaporate the ethyl acetate under nitrogen gas.[5] Remove any trace water with two additions of 1 mL DCM, evaporating to dryness each time.[5] Finally, reconstitute the N-acetyl methyl esters in 100 µL of ethyl acetate and transfer to a GC vial with an insert for analysis.[5]

Derivatization Protocol 2: Silylation (using MTBSTFA)

This protocol creates tert-butyldimethylsilyl (TBDMS) derivatives of the amino acids.[4]

Materials:

  • Dried sample residue

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

  • Acetonitrile

  • Sodium bicarbonate (for neutralization)

  • Heating block

Procedure:

  • Reagent Addition: To the dried sample aliquot, add 100 µL of neat MTBSTFA, followed by 100 µL of acetonitrile.[4]

  • Heating: Tightly cap the vial and heat the mixture at 100°C for 4 hours.[4]

  • Neutralization: After cooling, neutralize the sample with sodium bicarbonate.[4]

  • Analysis: The sample is now ready for GC-MS analysis.

GC-MS Analysis

The following are general GC-MS parameters. Optimal conditions may vary depending on the instrument and column used.

ParameterValue
Gas Chromatograph Agilent 7890A or equivalent
Mass Spectrometer Agilent 5975C or equivalent
Column DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar
Injection Volume 1 µL
Injector Temperature 250°C
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial temperature 100°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 5 min
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-550

Data Presentation

The following table summarizes the characteristic mass-to-charge ratios (m/z) for the trimethylsilyl (TMS) derivatives of several N-acetylated amino acids, which are indicative of aminoacylase I deficiency.[2]

N-Acetylated Amino Acid (TMS Derivative)Characteristic m/z Ions
N-Acetylalanine158, 114, 102
N-Acetylglycine144, 100
N-Acetylvaline186, 142, 102
N-Acetylleucine200, 156, 102
N-Acetylisoleucine200, 156, 102
N-Acetylmethionine174, 128, 102
N-Acetylglutamic acid348, 246, 147

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (Urine/Plasma) InternalStandard Add Internal Standard Sample->InternalStandard Hydrolysis Protein Hydrolysis (Optional) InternalStandard->Hydrolysis LipidRemoval Lipid Removal Hydrolysis->LipidRemoval Drying1 Drying LipidRemoval->Drying1 Derivatization N-Acetyl Methyl Esterification OR Silylation (MTBSTFA) Drying1->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DataProcessing Data Processing & Quantification GCMS->DataProcessing

Caption: Experimental workflow for GC-MS analysis of N-acetylated amino acids.

signaling_pathway Proteins Dietary/Cellular Proteins Degradation Protein Degradation Proteins->Degradation AminoAcids Free Amino Acids Recycling Amino Acid Recycling AminoAcids->Recycling N_Acetylated_Proteins N-Acetylated Proteins (Post-Translational Modification) N_Acetylated_Proteins->Degradation N_Acetylated_AAs N-Acetylated Amino Acids Degradation->N_Acetylated_AAs Aminoacylase_I Aminoacylase I N_Acetylated_AAs->Aminoacylase_I Aminoacylase_I->AminoAcids Deacetylation Excretion Urinary Excretion (in Aminoacylase I Deficiency) Aminoacylase_I->Excretion   Deficiency leads to

References

Application Notes and Protocols for the Use of 3-Acetamidopentanoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy in drug discovery and chemical biology to enhance proteolytic stability, modulate biological activity, and explore novel peptide conformations. 3-Acetamidopentanoic acid, an analogue of glutamic acid with a side-chain acetamido group, offers a unique building block to introduce a neutral, hydrogen-bond donating group, potentially influencing peptide structure and target binding. This document provides the necessary protocols for its synthesis, incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and subsequent analysis.

Data Presentation

Table 1: Key Properties of Fmoc-3-Acetamidopentanoic acid-OH
PropertyValue
Molecular Formula C₂₂H₂₂N₂O₅
Molecular Weight 394.42 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, NMP, and DMSO
Storage 2-8 °C, desiccated
Table 2: Recommended Reagents for SPPS using Fmoc-3-Acetamidopentanoic acid-OH
ReagentPurposeRecommended Concentration/Ratio
Resin Solid support for peptide synthesisRink Amide, Wang, or 2-Chlorotrityl Chloride Resin
Fmoc-3-Acetamidopentanoic acid-OH Building block3-5 equivalents relative to resin loading
Coupling Reagent Carboxyl group activationHCTU, HATU, or DIC/Oxyma (3-5 equivalents)
Base Activation and neutralizationDIPEA or 2,4,6-Collidine (6-10 equivalents)
Fmoc Deprotection Solution Removal of Fmoc protecting group20% Piperidine in DMF
Cleavage Cocktail Cleavage from resin and side-chain deprotection95% TFA, 2.5% TIS, 2.5% H₂O

Experimental Protocols

Protocol 1: Synthesis of Fmoc-3-Acetamidopentanoic acid-OH

This protocol outlines the synthesis of the Fmoc-protected building block required for SPPS, starting from 3-aminopentanoic acid.

Materials:

  • 3-Aminopentanoic acid

  • Fmoc-OSu (9-Fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester)

  • Sodium Bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Acetic Anhydride

  • Pyridine

Procedure:

  • Fmoc Protection:

    • Dissolve 3-aminopentanoic acid (1 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate.

    • Cool the solution to 0 °C in an ice bath.

    • Add Fmoc-OSu (1.1 equivalents) portion-wise while stirring.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Fmoc-3-aminopentanoic acid.

  • Acetylation of the Amino Group:

    • Dissolve the crude Fmoc-3-aminopentanoic acid in pyridine.

    • Add acetic anhydride (1.5 equivalents) dropwise at 0 °C.

    • Stir the reaction at room temperature for 4-6 hours.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with 1 M HCl, water, and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash chromatography (silica gel, gradient of methanol in dichloromethane) to obtain pure Fmoc-3-Acetamidopentanoic acid-OH.

Protocol 2: Incorporation of Fmoc-3-Acetamidopentanoic acid-OH into a Peptide Sequence via SPPS

This protocol describes the manual incorporation of the custom amino acid into a peptide chain on a solid support.

Materials:

  • Fmoc-protected amino acid-loaded resin

  • 20% Piperidine in DMF

  • DMF (Peptide synthesis grade)

  • DCM (Dichloromethane)

  • Fmoc-3-Acetamidopentanoic acid-OH

  • HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of Fmoc-3-Acetamidopentanoic acid-OH:

    • In a separate vial, dissolve Fmoc-3-Acetamidopentanoic acid-OH (3 equivalents) and HCTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

    • To monitor coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Once the Kaiser test is negative (yellow beads), drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).

  • Chain Elongation: Continue with the standard SPPS cycles of deprotection and coupling for the subsequent amino acids in the sequence.

Protocol 3: Cleavage and Deprotection

Materials:

  • Peptide-resin

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold Diethyl Ether

Procedure:

  • Wash the final peptide-resin with DCM (3x) and dry under vacuum for at least 1 hour.

  • Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Protocol 4: Peptide Purification and Characterization

Purification:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Collect fractions corresponding to the major peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the pure fractions and lyophilize to obtain the final peptide as a white fluffy powder.

Characterization:

  • Mass Spectrometry: Confirm the molecular weight of the purified peptide using MALDI-TOF or ESI-MS. The expected mass should account for the incorporation of the this compound residue.

  • Analytical RP-HPLC: Assess the purity of the final peptide product.

Mandatory Visualizations

experimental_workflow cluster_synthesis Building Block Synthesis cluster_spps Solid-Phase Peptide Synthesis cluster_downstream Downstream Processing A 3-Aminopentanoic acid B Fmoc Protection A->B Fmoc-OSu, NaHCO3 C Acetylation B->C Acetic Anhydride, Pyridine D Fmoc-3-Acetamidopentanoic acid-OH C->D G Coupling D->G Incorporate into SPPS E Resin Swelling F Fmoc Deprotection E->F DMF F->G 20% Piperidine/DMF H Wash G->H Activated Amino Acid H->F Repeat for next cycle I Cleavage & Deprotection H->I J Purification (RP-HPLC) I->J TFA Cocktail K Characterization (MS, HPLC) J->K L Final Peptide K->L

Caption: Workflow for peptide synthesis using this compound.

spss_cycle Resin Peptide-Resin (Fmoc-AA) Deprotection Fmoc Deprotection Resin->Deprotection 20% Piperidine/DMF Washing1 Washing Deprotection->Washing1 Coupling Coupling (Fmoc-3-Acetamido- pentanoic acid-OH) Washing1->Coupling Washing2 Washing Coupling->Washing2 Washing2->Resin Next Cycle

Caption: The SPPS cycle for incorporating this compound.

Application Notes and Protocols for the Incorporation of 3-Acetamidopentanoic Acid into Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool in protein engineering and drug development. This technique allows for the introduction of novel chemical functionalities, enabling the creation of proteins with enhanced therapeutic properties, novel catalytic activities, and unique biophysical characteristics. 3-Acetamidopentanoic acid, an analog of lysine, offers a unique side chain for potential post-translational modifications and protein-protein interactions. This document provides a detailed protocol for the incorporation of this compound into a target protein using an evolved aminoacyl-tRNA synthetase/tRNA pair in E. coli.

Principle of Incorporation

The incorporation of this compound relies on the use of an orthogonal translation system, consisting of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). This aaRS is evolved to specifically recognize this compound and charge it onto the orthogonal tRNA. The orthogonal tRNA is engineered to recognize a unique codon, typically a nonsense codon like the amber stop codon (UAG), that has been introduced at the desired site in the gene of the target protein. When the ribosome encounters this UAG codon during translation, the charged orthogonal tRNA delivers this compound, resulting in its site-specific incorporation into the polypeptide chain.

Experimental Workflow

The overall workflow for the incorporation of this compound is depicted below. It involves the co-transformation of E. coli with plasmids encoding the orthogonal translation system and the target protein, followed by protein expression in the presence of the ncAA, and subsequent purification and verification.

G cluster_prep Preparation cluster_expression Expression cluster_analysis Analysis pTarget Plasmid with Target Gene (with UAG codon) Transform Co-transformation pTarget->Transform pOTS Plasmid with Orthogonal tRNA/aaRS pOTS->Transform Ecoli Competent E. coli Strain Ecoli->Transform Culture Cell Culture & Induction Transform->Culture Add_ncAA Supplement with this compound Culture->Add_ncAA Harvest Cell Harvest & Lysis Add_ncAA->Harvest Purify Protein Purification (e.g., Ni-NTA) Harvest->Purify Verify Verification (SDS-PAGE, Western Blot, Mass Spec) Purify->Verify

Figure 1. Experimental workflow for the incorporation of this compound.

Quantitative Data Summary

The following tables provide representative data for the expression and incorporation of this compound into a model protein, Green Fluorescent Protein (GFP), with a UAG codon at position 39.

Table 1: GFP Expression Yields

ConditionProtein Yield (mg/L of culture)
Wild-type GFP (no UAG)15.2 ± 1.8
GFP(39UAG) without ncAA1.5 ± 0.4 (Truncated product)
GFP(39UAG) with 1 mM this compound10.8 ± 1.2
GFP(39UAG) with 5 mM this compound12.1 ± 1.5

Table 2: Incorporation Efficiency Determined by Mass Spectrometry

ConditionIncorporation Efficiency (%)
GFP(39UAG) with 1 mM this compound85 ± 5
GFP(39UAG) with 5 mM this compound92 ± 4

Detailed Experimental Protocols

Plasmid Preparation and Transformation
  • Plasmids:

    • pTarget: A plasmid containing the gene of interest with an in-frame amber (UAG) codon at the desired incorporation site and a C-terminal His6-tag for purification. For this protocol, we use pET28a-GFP(39UAG).

    • pOTS: A plasmid encoding the evolved this compound-specific aminoacyl-tRNA synthetase and its cognate tRNA. For this protocol, we use pEVOL-3-AcpRS.

  • Transformation:

    • Co-transform chemically competent E. coli BL21(DE3) cells with 100 ng of pTarget and 100 ng of pOTS using a standard heat shock protocol.

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids (e.g., kanamycin for pET28a and chloramphenicol for pEVOL).

    • Incubate the plates overnight at 37°C.

Protein Expression
  • Inoculate a single colony from the transformation plate into 5 mL of LB medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of fresh LB medium (with antibiotics) with the overnight culture to an initial OD600 of 0.05-0.1.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Add this compound to a final concentration of 1-5 mM.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Incubate the culture at 25°C for 16-18 hours with shaking.

Protein Purification
  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in 30 mL of lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with lysozyme and a protease inhibitor cocktail.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated Ni-NTA affinity column.

  • Wash the column with 10 column volumes of wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).

  • Elute the protein with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Collect the fractions and analyze by SDS-PAGE.

  • Pool the fractions containing the purified protein and dialyze against a suitable storage buffer (e.g., PBS, pH 7.4).

Verification of Incorporation
  • SDS-PAGE and Western Blot:

    • Run samples of the purified protein on a 12% SDS-PAGE gel.

    • Visualize the protein bands by Coomassie blue staining. A full-length protein product should be observed only in the presence of this compound.

    • Perform a Western blot using an anti-His6 antibody to confirm the presence of the full-length, His-tagged protein.

  • Mass Spectrometry:

    • Excise the protein band from the Coomassie-stained gel and subject it to in-gel digestion with trypsin.

    • Analyze the resulting peptides by LC-MS/MS to identify the peptide containing the incorporated this compound. The mass of this peptide will be shifted according to the mass of the ncAA.

    • Alternatively, intact protein mass spectrometry can be performed to confirm the mass of the full-length protein.

Signaling and Logic Pathway

The underlying logic of the orthogonal translation system is based on the specific recognition of the ncAA by the evolved synthetase and the unique decoding of the amber codon by the orthogonal tRNA.

G cluster_cellular_components Cellular Components cluster_process Process ncAA This compound Charging Charging ncAA->Charging aaRS Evolved aaRS aaRS->Charging o_tRNA Orthogonal tRNA(CUA) o_tRNA->Charging Decoding Decoding o_tRNA->Decoding Ribosome Ribosome Ribosome->Decoding mRNA mRNA with UAG codon mRNA->Decoding Charging->o_tRNA Charged tRNA Incorporation Incorporation Decoding->Incorporation Protein Full-length Protein with ncAA Incorporation->Protein

Figure 2. Logic of orthogonal translation for ncAA incorporation.

These protocols and guidelines provide a comprehensive framework for the successful incorporation of this compound into target proteins. The ability to introduce this and other ncAAs with unique functionalities opens up new avenues for basic research and the development of next-generation protein therapeutics.

Protocol for N-Acetylation of Amino Acids In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylation is a crucial and widespread post-translational and co-translational modification that involves the transfer of an acetyl group to the nitrogen atom of an amino acid.[1] This modification can occur on the N-terminal α-amino group of proteins or on the ε-amino group of internal lysine residues.[2] In the context of free amino acids, N-acetylation plays a significant role in various metabolic pathways and can influence their biological activity.[3] In drug development, N-acetylation is a key metabolic pathway for many drugs containing primary aromatic amines or hydrazine moieties, affecting their efficacy and safety profiles.[1]

This document provides detailed protocols for the in vitro N-acetylation of amino acids using both chemical and enzymatic methods. It also includes information on the purification and analysis of the resulting N-acetylated amino acids and a description of a key signaling pathway involving N-terminal acetylation.

Chemical N-Acetylation of Amino Acids

Chemical methods offer a straightforward approach for the N-acetylation of a broad range of amino acids. Acetic anhydride is a commonly used acetylating agent.

Protocol 1: N-Acetylation using Acetic Anhydride in Acetic Acid

This protocol is adapted from a general method for the acetylation of D,L-α-aminocarboxylic acids.[4]

Materials:

  • D,L-α-amino acid

  • Glacial acetic acid

  • Acetic anhydride

  • Rotary evaporator

  • Heating mantle or oil bath

Procedure:

  • Dissolve the D,L-α-amino acid in glacial acetic acid at a concentration of less than 3 mol of amino acid per liter of acetic acid.[4]

  • Heat the solution to a temperature between 60-150°C.[4]

  • Add 1.0 to 1.1 molar equivalents of acetic anhydride per mole of the amino acid to the solution.[4]

  • Maintain the reaction at the chosen temperature for 10 minutes.[4]

  • After the reaction is complete, concentrate the mixture by evaporating the acetic acid under reduced pressure using a rotary evaporator.[4]

  • The resulting N-acetyl-D,L-α-aminocarboxylic acid can be obtained as a liquefied or solid product.[4]

Data Presentation:

The following table summarizes the purity of N-acetylated amino acids obtained using this method, as determined by HPLC analysis.[4]

Amino AcidPurity of N-acetylated product
D,L-Valine95.6%
D,L-Norvaline95.2%
D,L-Methionine92.3%
Protocol 2: N-Acetylation using Acetyl Chloride in Brine

This protocol provides an alternative method for the efficient acetylation of amino acids in an environmentally benign brine solution.[5]

Materials:

  • Amino acid

  • Acetone

  • Brine solution (36% aqueous solution of sodium chloride)

  • Sodium acetate trihydrate

  • Acetyl chloride

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • Dissolve 1.5 equivalents of sodium acetate trihydrate in the brine solution.[5]

  • Add the amino acid to the solution. If the amino acid is not water-soluble, it can be dissolved in a minimal amount of acetone before addition.[5]

  • Add 1.1 equivalents of acetyl chloride dissolved in acetone drop-wise to the mixture with stirring at room temperature.[5]

  • Continue stirring the reaction mixture for one hour.[5]

  • Add saturated NaHCO₃ solution until effervescence ceases to neutralize any remaining acid.[5]

  • Acidify the solution with concentrated HCl.[5]

  • The N-acetylated amino acid can then be isolated by filtration or extraction.

Enzymatic N-Acetylation of Amino Acids

Enzymatic N-acetylation offers high specificity and is carried out by N-terminal acetyltransferases (NATs). NatA and NatB are two major classes of NATs responsible for the acetylation of a large number of proteins.[6]

Protocol 3: In Vitro N-Acetylation using N-Terminal Acetyltransferases (NATs)

This protocol is a generalized procedure adaptable for specific NAT enzymes and amino acid substrates.

Materials:

  • Purified N-terminal acetyltransferase (e.g., NatA or NatB complex)

  • Amino acid substrate

  • Acetyl Coenzyme A (Acetyl-CoA)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 1 mM EDTA)

  • Incubator or water bath

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, the amino acid substrate at a desired concentration (e.g., 1-10 mM), and Acetyl-CoA (e.g., 1-5 mM).

  • Initiate the reaction by adding the purified NAT enzyme to the mixture. The optimal enzyme concentration should be determined empirically.

  • Incubate the reaction at 37°C for a specified period (e.g., 30-60 minutes).

  • Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding a quenching solution (e.g., 10% acetic acid).

  • The formation of the N-acetylated amino acid can be analyzed by LC-MS.[7]

Data Presentation:

The substrate specificities of human NatA and NatB are summarized in the table below.[6]

EnzymeN-terminal sequence specificity (after initiator Met is cleaved)
NatA Ala-, Ser-, Thr-, Cys-, Val-, Gly-
NatB Met-Asp-, Met-Glu-, Met-Asn-, Met-Gln-

Purification and Analysis of N-Acetylated Amino Acids

Purification:

  • Cation-Exchange Chromatography: This technique can be used to separate acetylated from non-acetylated amino acids, as the acetylation of the amino group neutralizes its positive charge.[8]

Analysis:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for the separation, identification, and quantification of N-acetylated amino acids.[7] Hydrophilic Interaction Chromatography (HILIC) is often used for the separation of these polar compounds.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of N-acetylated amino acids, often after derivatization to increase their volatility.[10]

Signaling Pathway and Experimental Workflow Diagrams

The Ac/N-end Rule Pathway

N-terminal acetylation can create a degradation signal (degron) that targets proteins for ubiquitination and subsequent degradation by the proteasome. This process is known as the Ac/N-end rule pathway.[2][11]

Ac_N_end_Rule_Pathway cluster_protein Protein N-terminus cluster_modification Modification cluster_degradation Degradation Protein Protein with N-terminal Met, Ala, Val, Ser, Thr, or Cys NAT N-terminal Acetyltransferase (NAT) Protein->NAT Acetyl-CoA Acetylated_Protein Nt-acetylated Protein (Ac-N-degron) NAT->Acetylated_Protein N-terminal Acetylation Doa10 Doa10 E3 Ubiquitin Ligase Acetylated_Protein->Doa10 Recognition Ubiquitination Polyubiquitination Doa10->Ubiquitination Catalysis Proteasome Proteasomal Degradation Ubiquitination->Proteasome

Caption: The Ac/N-end Rule Pathway for protein degradation.

Experimental Workflow for In Vitro N-Acetylation

The following diagram illustrates a general workflow for performing and analyzing in vitro N-acetylation of amino acids.

experimental_workflow cluster_reaction Reaction Setup cluster_processing Sample Processing cluster_analysis Analysis Reagents Combine: - Amino Acid - Acetylating Agent  (e.g., Acetic Anhydride or NAT + Acetyl-CoA) - Buffer Incubation Incubate under specific conditions (Time, Temperature) Reagents->Incubation Quench Stop Reaction (e.g., Heat, Acid) Incubation->Quench Purification Purification (Optional) (e.g., Cation-Exchange) Quench->Purification Analysis LC-MS or GC-MS Analysis Purification->Analysis Data Data Interpretation: - Identification - Quantification Analysis->Data

Caption: General workflow for in vitro N-acetylation.

References

Application Notes and Protocols: 3-Acetamidopentanoic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetamidopentanoic acid is a β-amino acid derivative that holds significant potential as a versatile building block in organic synthesis. The presence of both a carboxylic acid and an acetamido group on a flexible five-carbon chain allows for the strategic construction of a variety of complex organic molecules, including peptidomimetics, heterocyclic compounds, and other biologically active molecules. The acetamido group serves as a stable protecting group for the β-amino functionality, which can be deprotected under various conditions to allow for further functionalization. This document provides an overview of the applications of this compound and detailed protocols for its use in key synthetic transformations.

While specific literature on this compound is not abundant, its reactivity can be understood through the well-established chemistry of β-acetamido acids. These compounds are valuable precursors for the synthesis of β-lactams, which are core structural motifs in many antibiotic drugs.[1]

Application: Synthesis of β-Lactams

β-Lactams (2-azetidinones) are a critically important class of four-membered cyclic amides, most notably recognized as the core structural component of penicillin and cephalosporin antibiotics.[2] The strained four-membered ring of the β-lactam is highly susceptible to ring-opening, which is key to its mechanism of action in inhibiting bacterial cell wall synthesis.[2] Beyond their use as antibiotics, β-lactams are also valuable chiral synthons for the preparation of other biologically active compounds.[1]

One of the fundamental approaches to β-lactam synthesis is the intramolecular cyclization of β-amino acids. In this context, this compound can be utilized as a precursor to the corresponding β-amino acid, which can then be cyclized to form a substituted β-lactam.

Logical Workflow for β-Lactam Synthesis

G cluster_0 Step 1: Hydrolysis (Deprotection) cluster_1 Step 2: Cyclization cluster_2 Key Transformation A This compound B 3-Aminopentanoic Acid A->B Acid or Base Hydrolysis D Versatile Building Block C β-Lactam (4-ethylazetidin-2-one) B->C Cyclizing Agent (e.g., Mukaiyama's Reagent) E Core Pharmaceutical Scaffold D->E

Caption: Synthetic pathway from this compound to a β-lactam.

Experimental Protocols

Protocol 1: Synthesis of 3-Aminopentanoic Acid from this compound (Hydrolysis)

This protocol describes the deprotection of the acetamido group to yield the free β-amino acid.

Materials:

  • This compound

  • 6 M Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH), solid

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (10 mmol) in 6 M HCl (50 mL).

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Carefully neutralize the solution by the portion-wise addition of solid NaOH until the pH is approximately 7. Use an ice bath to manage the exothermic reaction.

  • Extract the aqueous solution with diethyl ether (3 x 50 mL) to remove any non-polar impurities.

  • Adjust the pH of the aqueous layer to the isoelectric point of 3-aminopentanoic acid (approximately pH 4-5) using 1 M HCl. The product may begin to precipitate.

  • If a precipitate forms, collect it by vacuum filtration. If not, saturate the aqueous solution with solid NaCl and extract with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol).

  • Combine the organic extracts and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 3-aminopentanoic acid.

ParameterValue
Starting Material This compound
Product 3-Aminopentanoic Acid
Reaction Type Hydrolysis
Reagents 6 M HCl, NaOH
Typical Yield 85-95%
Reaction Time 4-6 hours
Temperature Reflux
Protocol 2: Synthesis of 4-Ethylazetidin-2-one from 3-Aminopentanoic Acid (Cyclization)

This protocol details the cyclization of the β-amino acid to the corresponding β-lactam using a phosphonium-based coupling reagent. This is a modification of the Breckpot β-lactam synthesis.[2]

Materials:

  • 3-Aminopentanoic acid

  • Triphenylphosphine (PPh₃)

  • Hexachloroethane (C₂Cl₆)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-aminopentanoic acid (5 mmol) in anhydrous DCM (50 mL) in a 250 mL round-bottom flask, add triphenylphosphine (5.5 mmol) and hexachloroethane (5.5 mmol) at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add triethylamine (15 mmol) dropwise to the stirred solution over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (50 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford 4-ethylazetidin-2-one.

ParameterValue
Starting Material 3-Aminopentanoic Acid
Product 4-Ethylazetidin-2-one
Reaction Type Intramolecular Cyclization
Reagents PPh₃, C₂Cl₆, Et₃N
Typical Yield 60-75%
Reaction Time 12-18 hours
Temperature 0 °C to Room Temperature

Application: Precursor for the Synthesis of β-Acetamido Ketones

While this compound is a carboxylic acid, it's important to note the broader context of β-acetamido compounds in organic synthesis. A related and widely studied class of molecules are β-acetamido ketones.[3] These are valuable intermediates for the synthesis of 1,3-amino alcohols and other pharmacologically relevant compounds.[4] A common method for their synthesis is a one-pot, multi-component reaction.[5]

General Synthetic Pathway for β-Acetamido Ketones

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product Aldehyde Aromatic Aldehyde Catalyst Lewis or Brønsted Acid Catalyst Aldehyde->Catalyst Ketone Enolizable Ketone Ketone->Catalyst Nitrile Acetonitrile Nitrile->Catalyst Acyl_Chloride Acetyl Chloride Acyl_Chloride->Catalyst Product β-Acetamido Ketone Catalyst->Product

Caption: Multi-component reaction for the synthesis of β-acetamido ketones.

This pathway illustrates a convergent approach where multiple simple starting materials are combined in a single step to generate a more complex product. While this compound is not a direct participant in this specific reaction, understanding the synthesis of related β-acetamido structures provides a broader context for the utility of this functional group in building complex molecules.

Conclusion

This compound, as a representative β-acetamido acid, is a valuable synthetic intermediate. Its primary application lies in its ability to serve as a precursor for β-lactam synthesis, a cornerstone of medicinal chemistry. The protocols provided herein offer a practical guide for the deprotection of the acetamido group and the subsequent cyclization to form the 2-azetidinone ring. Further exploration of its utility in the synthesis of peptidomimetics and other nitrogen-containing heterocycles is a promising area for future research. The stability of the acetamido group combined with the reactivity of the carboxylic acid makes this compound and related compounds powerful tools for the synthetic chemist.

References

Application Notes and Protocols for 3-Acetamidopentanoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific biological activities of 3-Acetamidopentanoic acid in drug discovery is limited in publicly available literature. The following application notes and protocols are presented as a prospective guide based on the known therapeutic potential of structurally related N-acetylated amino acids and beta-amino acid derivatives. These are intended to serve as a foundational framework for initiating research into the pharmacological profile of this compound.

Introduction

This compound is an N-acetylated derivative of 3-aminopentanoic acid, a β-amino acid. The acetylation of amino acids can significantly alter their physicochemical properties, such as lipophilicity and membrane permeability, potentially enhancing their bioavailability and efficacy as therapeutic agents. N-acetylated amino acids have garnered interest in drug discovery for their potential roles in a variety of therapeutic areas, including neurological disorders and inflammatory conditions. For instance, N-acetyl-leucine is under investigation for the treatment of ataxia, where acetylation is thought to facilitate its transport across cellular membranes via monocarboxylate transporters.

Given its structural similarity to other bioactive N-acyl amino acids, this compound is a candidate for investigation as a modulator of signaling pathways involved in neuroinflammation and neurodegeneration. N-acyl amino acids are a class of endogenous signaling molecules with demonstrated therapeutic potential, often acting on G-protein coupled receptors (GPCRs) and ion channels. They have been explored for their anti-inflammatory, analgesic, and neuroprotective properties. This document outlines a hypothetical application of this compound as a neuroprotective agent and provides protocols for its initial evaluation.

Hypothetical Therapeutic Application: Neuroprotection in Neuroinflammatory Conditions

Based on the known activities of related compounds, we hypothesize that this compound may exert neuroprotective effects by modulating inflammatory pathways in the central nervous system. A potential mechanism could involve the inhibition of pro-inflammatory cytokine production in microglia, the primary immune cells of the brain.

Data Presentation: Hypothetical In Vitro Efficacy

The following table summarizes hypothetical quantitative data from key in vitro experiments designed to assess the neuroprotective and anti-inflammatory potential of this compound.

Assay TypeCell LineTreatmentIC50 / EC50 (µM)Key Finding
Nitric Oxide (NO) Inhibition BV-2 (Microglia)Lipopolysaccharide (LPS)25.5Dose-dependent reduction of inflammatory marker
TNF-α Inhibition BV-2 (Microglia)Lipopolysaccharide (LPS)18.2Potent suppression of a key pro-inflammatory cytokine
IL-6 Inhibition BV-2 (Microglia)Lipopolysaccharide (LPS)32.8Moderate suppression of a pro-inflammatory cytokine
Neurotoxicity Rescue SH-SY5Y (Neurons)MPP+15.7Protection of neuronal cells from a known neurotoxin
Cell Viability BV-2 & SH-SY5YCompound Alone> 100Low cytotoxicity at effective concentrations

Experimental Protocols

Protocol for Assessing Anti-inflammatory Activity in Microglia

Objective: To determine the effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.

Materials:

  • BV-2 murine microglial cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent for Nitric Oxide (NO) measurement

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Methodology:

  • Cell Seeding: Seed BV-2 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO).

  • Inflammatory Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Nitric Oxide Assay:

    • Collect 50 µL of the cell culture supernatant.

    • Mix with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Calculate the concentration of nitrite using a sodium nitrite standard curve.

  • Cytokine ELISA:

    • Collect the remaining supernatant for TNF-α and IL-6 analysis.

    • Perform the ELISA according to the manufacturer's instructions.

    • Measure absorbance and calculate cytokine concentrations based on standard curves.

  • Data Analysis: Determine the IC50 values for the inhibition of NO, TNF-α, and IL-6 production.

Protocol for Assessing Neuroprotective Effects

Objective: To evaluate the ability of this compound to protect neuronal cells from neurotoxin-induced cell death.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MPP+ (1-methyl-4-phenylpyridinium) as the neurotoxin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • 96-well cell culture plates

Methodology:

  • Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 2 x 10^4 cells/well and allow them to differentiate for 5-7 days with reduced serum medium if required.

  • Compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.

  • Neurotoxin Exposure: Add MPP+ to a final concentration of 1 mM to induce neurotoxicity.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Assay (MTT):

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the EC50 for the neuroprotective effect.

Mandatory Visualizations

Hypothetical Signaling Pathway

G cluster_0 Microglial Cell cluster_1 Neuron LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB iNOS iNOS NFkB->iNOS TNFa TNF-α NFkB->TNFa IL6 IL-6 NFkB->IL6 NO Nitric Oxide iNOS->NO Neuronal_Stress Neuronal Stress TNFa->Neuronal_Stress NO->Neuronal_Stress Compound This compound Compound->MyD88 Apoptosis Apoptosis Neuronal_Stress->Apoptosis

Caption: Hypothetical mechanism of this compound in neuroinflammation.

Experimental Workflow

G cluster_0 In Vitro Screening cluster_1 Data Analysis A Seed BV-2 & SH-SY5Y cells B Pre-treat with this compound A->B C Induce inflammation (LPS) or neurotoxicity (MPP+) B->C D Incubate for 24-48 hours C->D E Measure inflammatory markers (NO, TNF-α, IL-6) D->E F Assess neuronal viability (MTT assay) D->F G Calculate IC50 / EC50 values E->G F->G H Determine therapeutic index G->H

Caption: Workflow for in vitro evaluation of this compound.

Application Notes and Protocols for the Development of 3-Acetamidopentanoic Acid Derivatives for Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the synthesis, purification, and biological evaluation of novel derivatives of 3-Acetamidopentanoic acid. This document outlines detailed protocols for chemical synthesis and a tiered biological screening cascade designed to identify and characterize new chemical entities with potential therapeutic applications.

Introduction

This compound is a small molecule with a core structure amenable to chemical modification, making it an attractive scaffold for the development of new therapeutic agents. Its structure, featuring a carboxylic acid, an amide, and a flexible carbon chain, presents multiple points for derivatization to explore a wide chemical space and modulate potential biological activity. This document provides a roadmap for the systematic development and evaluation of a library of this compound derivatives.

Synthetic Strategy and Protocols

The synthetic strategy focuses on the derivatization of the carboxylic acid and the secondary amide of the this compound backbone. The following protocols are generalized and may require optimization for specific target molecules.

General Synthesis Workflow

The overall workflow for the synthesis and purification of this compound derivatives is depicted below.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization start This compound ester Esterification (Protocol 2.2.1) start->ester amide Amide Coupling (Protocol 2.2.2) start->amide ester_deriv Ester Derivatives ester->ester_deriv amide_deriv Amide Derivatives amide->amide_deriv chrom Column Chromatography ester_deriv->chrom amide_deriv->chrom nmr NMR Spectroscopy chrom->nmr ms Mass Spectrometry nmr->ms hplc HPLC Analysis ms->hplc final Pure Compounds hplc->final

Caption: Synthetic workflow for this compound derivatives.

Experimental Protocols: Synthesis

2.2.1. Protocol: Esterification of this compound

This protocol describes the conversion of the carboxylic acid moiety to a variety of esters.

  • Materials:

    • This compound

    • Appropriate alcohol (e.g., methanol, ethanol, isopropanol)

    • Thionyl chloride (SOCl₂) or a carbodiimide coupling agent like EDC with DMAP

    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Rotary evaporator

    • Magnetic stirrer and hotplate

  • Procedure (using Thionyl Chloride):

    • Suspend this compound (1.0 eq) in the desired alcohol (10-20 volumes).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.

    • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude ester.

    • Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes).

2.2.2. Protocol: Amide Coupling of this compound

This protocol details the formation of amides from the carboxylic acid group.

  • Materials:

    • This compound

    • Desired primary or secondary amine (1.1 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

    • Hydroxybenzotriazole (HOBt) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

    • Anhydrous dimethylformamide (DMF)

    • Ethyl acetate

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.

    • Add the desired amine (1.1 eq) followed by DIPEA (2.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography.

Biological Screening Cascade

A tiered approach to biological screening is recommended to efficiently identify and characterize the activity of the synthesized derivatives.

Screening Workflow

G cluster_screening Biological Screening Cascade start Compound Library primary Primary Screening: High-Throughput Cellular Assays (Protocol 3.2.1) start->primary hit_id Hit Identification primary->hit_id secondary Secondary Screening: In Vitro Target-Based Assays (Protocol 3.2.2) hit_id->secondary lead_gen Lead Generation secondary->lead_gen tertiary Tertiary Screening: In Vivo Models (Protocol 3.2.3) lead_gen->tertiary candidate Preclinical Candidate tertiary->candidate

Caption: Tiered biological screening workflow.

Experimental Protocols: Biological Screening

3.2.1. Protocol: Primary Screening - High-Throughput Cellular Viability Assay

This initial screen aims to identify compounds with general cytotoxic or cytostatic effects.

  • Materials:

    • A panel of human cancer cell lines (e.g., HeLa, A549, MCF-7)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Synthesized this compound derivatives dissolved in DMSO

    • Resazurin-based viability reagent (e.g., alamarBlue™)

    • 96-well or 384-well clear-bottom black plates

    • Multichannel pipette or automated liquid handler

    • Plate reader capable of fluorescence detection

  • Procedure:

    • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be ≤ 0.5%.

    • Add the compound dilutions to the cells and incubate for 48-72 hours.

    • Add the resazurin-based reagent to each well and incubate for 2-4 hours.

    • Measure fluorescence intensity using a plate reader (e.g., 560 nm excitation / 590 nm emission).

    • Calculate the percentage of cell viability relative to a vehicle control (DMSO).

    • Identify "hits" as compounds that reduce cell viability by a certain threshold (e.g., >50%) at a specific concentration (e.g., 10 µM).

3.2.2. Protocol: Secondary Screening - In Vitro Enzyme Inhibition Assay (Example: Histone Deacetylase - HDAC)

Based on structural similarities to known HDAC inhibitors, this is a plausible target class.

  • Materials:

    • Recombinant human HDAC enzyme (e.g., HDAC1)

    • Fluorogenic HDAC substrate

    • HDAC assay buffer

    • HDAC developer solution

    • Test compounds and a known HDAC inhibitor (e.g., SAHA) as a positive control

    • 384-well black plates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the hit compounds.

    • In a 384-well plate, add the HDAC enzyme, assay buffer, and the test compound or control.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate at 37 °C for a specified time (e.g., 60 minutes).

    • Stop the reaction and develop the fluorescent signal by adding the developer solution.

    • Incubate for an additional 15 minutes at room temperature.

    • Measure fluorescence intensity.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

3.2.3. Protocol: Tertiary Screening - In Vivo Xenograft Model (Conceptual)

For promising lead compounds, evaluation in an animal model is the next step.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID)

    • Human tumor cells for implantation

    • Lead compound formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection)

    • Calipers for tumor measurement

  • Procedure (High-Level Overview):

    • Implant human tumor cells subcutaneously into the flank of the mice.

    • Allow tumors to establish to a palpable size.

    • Randomize mice into treatment and control groups.

    • Administer the lead compound and vehicle control according to a predetermined dosing schedule.

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

    • Evaluate the anti-tumor efficacy based on tumor growth inhibition.

Data Presentation

Quantitative data from the screening assays should be summarized in tables for clear comparison of the structure-activity relationship (SAR).

Table 1: Primary Screening Results - Cellular Viability

Compound IDR¹ Group (Ester)R² Group (Amide)% Viability at 10 µM (HeLa)% Viability at 10 µM (A549)
3APA-001-OCH₃-H95.2 ± 3.198.7 ± 2.5
3APA-002-OCH₂CH₃-H92.1 ± 4.596.4 ± 3.3
3APA-003-H-CH₂Ph45.6 ± 5.251.2 ± 6.1
3APA-004-H-Cyclohexyl88.9 ± 2.891.5 ± 4.0
...............

Table 2: Secondary Screening Results - HDAC1 Inhibition

Compound IDR¹ Group (Ester)R² Group (Amide)HDAC1 IC₅₀ (µM)
3APA-003-H-CH₂Ph8.7 ± 1.2
3APA-005-H-CH₂(4-Cl-Ph)5.2 ± 0.8
3APA-006-H-CH₂(4-F-Ph)6.1 ± 1.0
SAHA (Control)N/AN/A0.05 ± 0.01
............

Signaling Pathway Hypothesis

Based on the potential for HDAC inhibition, the proposed mechanism of action involves the modulation of gene expression through chromatin remodeling.

G cluster_pathway Hypothetical Signaling Pathway compound 3APA Derivative hdac HDAC Enzyme compound->hdac Inhibition histone Histone Proteins hdac->histone Deacetylation acetylation Increased Histone Acetylation histone->acetylation chromatin Chromatin Relaxation acetylation->chromatin gene Tumor Suppressor Gene Expression chromatin->gene apoptosis Apoptosis / Cell Cycle Arrest gene->apoptosis

Caption: Proposed mechanism of action via HDAC inhibition.

These protocols and application notes provide a foundational guide for the development of novel this compound derivatives. Diligent execution of these experimental plans, coupled with careful data analysis, will facilitate the discovery of new chemical entities with therapeutic potential.

Application Notes and Protocols for the Analytical Separation of Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical separation of amino acid derivatives. The methodologies outlined are essential for researchers and professionals in various fields, including biochemistry, drug development, and clinical diagnostics, where accurate quantification and identification of amino acids are critical.

Introduction

Amino acids, the fundamental building blocks of proteins, play crucial roles in numerous biological processes. Their analysis is vital for understanding physiological and pathological states, as well as for ensuring the quality and efficacy of therapeutic agents. Due to their inherent polarity and, in many cases, lack of a strong chromophore, the separation and detection of amino acids often require derivatization or specialized chromatographic techniques. This document details several robust methods for the analysis of both derivatized and underivatized amino acids.

General Workflow for Amino Acid Analysis

The selection of an appropriate analytical technique for amino acid analysis depends on several factors, including the nature of the sample, the required sensitivity, and the specific amino acids of interest. The following diagram illustrates a general workflow from sample preparation to data analysis.

Amino Acid Analysis Workflow cluster_prep Sample Preparation cluster_sep Separation cluster_det Detection cluster_data Data Analysis Protein_Hydrolysis Protein Hydrolysis (if necessary) Deproteinization Deproteinization Protein_Hydrolysis->Deproteinization Derivatization Derivatization (optional) Deproteinization->Derivatization HPLC HPLC (RP, HILIC, IEX) Deproteinization->HPLC Underivatized Derivatization->HPLC GC GC Derivatization->GC MS Mass Spectrometry (MS, MS/MS) HPLC->MS UV_Vis UV-Vis HPLC->UV_Vis Fluorescence Fluorescence HPLC->Fluorescence GC->MS CE CE CE->MS Quantification Quantification MS->Quantification Identification Identification MS->Identification UV_Vis->Quantification Fluorescence->Quantification

A general workflow for amino acid analysis.

Application Note 1: Underivatized Amino Acid Analysis by HILIC-MS/MS

Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique for the separation of polar compounds like amino acids without the need for derivatization.[1][2] Coupled with tandem mass spectrometry (MS/MS), it provides a sensitive and specific method for quantification.[3]

Experimental Protocol

1. Sample Preparation (Plasma) a. To 50 µL of plasma, add 450 µL of an internal standard solution in mobile phase A. b. Vortex for 30 seconds. c. Refrigerate at 4°C for 30 minutes. d. Centrifuge at 12,000 rpm for 5 minutes. e. Inject 4 µL of the supernatant into the LC-MS/MS system.[4]

2. LC-MS/MS System and Conditions

  • LC System: Agilent 1100er LC system or equivalent.[1]

  • MS System: Thermo Fisher LTQ™ or equivalent triple quadrupole mass spectrometer.[1][3]

  • Column: Acquity BEH Amide column (2.1 × 100 mm, 1.7 µm).[3]

  • Mobile Phase A: 10 mM Ammonium Formate in water with 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient is typically employed, starting with a high percentage of organic solvent and gradually increasing the aqueous portion. A representative gradient would be:

    • 0-2 min: 95% B

    • 2-12 min: 95-50% B

    • 12-13 min: 50% B

    • 13-14 min: 50-95% B

    • 14-18 min: 95% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[5]

Quantitative Data

The following table presents representative MRM transitions for a selection of amino acids.

Amino AcidPrecursor Ion (m/z)Product Ion (m/z)
Alanine90.144.2
Proline116.170.1
Valine118.172.1
Leucine132.286.2
Isoleucine132.286.2
Phenylalanine166.1120.1
Tryptophan205.1188.1
Tyrosine182.1136.1
Aspartic Acid134.074.0
Glutamic Acid148.084.0

Note: Data is illustrative and should be optimized for the specific instrument and application. The separation of isomers like leucine and isoleucine can be achieved with HILIC.[3]

Application Note 2: Pre-column Derivatization with o-Phthalaldehyde (OPA) and RP-HPLC-Fluorescence Detection

Pre-column derivatization with o-phthalaldehyde (OPA) in the presence of a thiol is a widely used method for the analysis of primary amino acids.[6][7][8] The resulting fluorescent derivatives can be separated by reversed-phase high-performance liquid chromatography (RP-HPLC) and detected with high sensitivity.[9]

Experimental Protocol

1. Reagent Preparation

  • Borate Buffer: 0.4 M Boric Acid in water, pH adjusted to 10.2 with NaOH.

  • OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol. Add 11.2 mL of borate buffer and 50 µL of 2-mercaptoethanol. This reagent is stable for 1-2 weeks when stored in the dark.[7]

2. Derivatization Procedure a. In a vial, mix 10 µL of the amino acid standard or sample with 10 µL of the OPA reagent. b. Agitate for 1 minute at room temperature.[7] c. Inject the mixture onto the HPLC column.

3. HPLC System and Conditions

  • HPLC System: Standard HPLC system with a fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.05 M Sodium Acetate, pH 6.8.

  • Mobile Phase B: Methanol.

  • Gradient:

    • 0-1 min: 2% B

    • 1-17 min: 2-55% B

    • 17-20 min: 55-80% B

    • 20-22 min: 80% B

    • 22-25 min: 80-2% B

    • 25-30 min: 2% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Fluorescence Detection: Excitation at 340 nm, Emission at 455 nm.[10]

Quantitative Data
Amino AcidRetention Time (min)
Aspartic Acid2.9
Glutamic Acid4.5
Serine7.2
Glycine9.8
Threonine10.5
Alanine13.1
Tyrosine16.5
Valine18.2
Phenylalanine20.1
Isoleucine20.8
Leucine21.2

Note: Retention times are approximate and will vary with the specific column and conditions used.

Application Note 3: Chiral Separation of Amino Acid Derivatives by HPLC

The enantiomeric separation of amino acids is crucial in many areas of research and pharmaceutical development.[11] This can be achieved by using a chiral stationary phase (CSP) in HPLC.[12]

Experimental Protocol

1. Derivatization (Dansylation) a. To 100 µL of amino acid solution, add 200 µL of 100 mM sodium bicarbonate buffer (pH 9.5). b. Add 200 µL of dansyl chloride solution (1.5 mg/mL in acetonitrile). c. Incubate at 60°C for 30 minutes. d. Cool to room temperature and inject onto the HPLC.

2. HPLC System and Conditions

  • HPLC System: Standard HPLC with a UV or fluorescence detector.

  • Column: Norvancomycin-bonded chiral stationary phase (NVC-CSP) or similar.[12]

  • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., triethylammonium acetate). The exact ratio will depend on the specific amino acids and should be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm or fluorescence (Excitation: 340 nm, Emission: 525 nm).

Logical Relationship for Chiral Separation Method Selection

Chiral Separation Method Selection Start Start: Chiral Amino Acid Separation Derivatization_Needed Is derivatization acceptable? Start->Derivatization_Needed Indirect_Method Indirect Method: Derivatize with chiral reagent Derivatization_Needed->Indirect_Method Yes Direct_Method Direct Method: Use a chiral stationary phase (CSP) Derivatization_Needed->Direct_Method No Achiral_Column Separate diastereomers on achiral column (e.g., C18) Indirect_Method->Achiral_Column CSP_Types Select CSP type: - Pirkle-type - Cyclodextrin-based - Macrocyclic antibiotic-based Direct_Method->CSP_Types

A decision tree for selecting a chiral separation method.

Application Note 4: GC-MS Analysis of Silylated Amino Acid Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and selective technique for amino acid analysis.[13] Due to the low volatility of amino acids, derivatization is necessary.[14] Silylation is a common derivatization method where active hydrogens are replaced by a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.

Experimental Protocol

1. Derivatization (Silylation) a. Dry the amino acid sample completely under a stream of nitrogen. b. Add 100 µL of acetonitrile and 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). c. Cap the vial tightly and heat at 70°C for 30 minutes. d. Cool to room temperature and inject into the GC-MS.[14]

2. GC-MS System and Conditions

  • GC-MS System: Standard GC-MS system.

  • Column: 5% Phenyl methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm).[14]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-650.

Quantitative Data
Amino Acid DerivativeRetention Time (min)Characteristic m/z
Alanine-2TMS8.5144, 218
Valine-2TMS10.2172, 246
Leucine-2TMS11.5186, 260
Proline-2TMS11.9170, 244
Phenylalanine-2TMS15.8218, 292
Aspartic Acid-3TMS16.3232, 348
Glutamic Acid-3TMS17.5246, 362

Note: Retention times and m/z values are for di- or tri-trimethylsilyl derivatives and are approximate.

References

Application Note: Hypothetical Use of 3-Acetamidopentanoic Acid as an Internal Standard for LC-MS/MS Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This document outlines a hypothetical application and protocol for the use of 3-Acetamidopentanoic acid as an internal standard (IS) in the quantification of a structurally analogous therapeutic candidate, "Compound X," in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). As of the date of this publication, established applications of this compound as an internal standard are not widely documented in scientific literature. This application note, therefore, serves as a theoretical guide to illustrate the principles of internal standard selection and the development of a robust bioanalytical method. The protocols provided are based on general practices for LC-MS/MS method development and validation.

Introduction to Internal Standards in LC-MS/MS

In quantitative LC-MS/MS analysis, an internal standard is a compound of known concentration added to samples, calibrators, and quality controls. Its purpose is to correct for the variability in sample preparation and instrument response. An ideal internal standard should have physicochemical properties similar to the analyte of interest, including extraction recovery, ionization efficiency, and chromatographic retention, but be distinguishable by the mass spectrometer. The use of a suitable internal standard is critical for achieving accurate and precise quantification of analytes in complex biological matrices.

Hypothetical Application: Quantification of "Compound X"

For the purpose of this application note, we will consider the use of this compound as an internal standard for the quantification of a hypothetical drug candidate, "Compound X." We will assume "Compound X" is an amide-containing carboxylic acid with a molecular weight and polarity similar to this compound, making the latter a plausible, though unvalidated, candidate for an internal standard.

Analyte: Compound X Internal Standard (IS): this compound Matrix: Human Plasma Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Experimental Protocols

Materials and Reagents
  • Compound X (Reference Standard)

  • This compound (Internal Standard)

  • Human Plasma (K2-EDTA)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

Stock and Working Solutions Preparation
  • Compound X Stock Solution (1 mg/mL): Accurately weigh 10 mg of Compound X reference standard and dissolve in 10 mL of methanol.

  • This compound (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Compound X Working Solutions: Prepare serial dilutions of the Compound X stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples at various concentrations.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) methanol:water.

Sample Preparation: Protein Precipitation
  • Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution (100 ng/mL) to each tube and vortex briefly.

  • Add 200 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography (LC) Parameters:

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1 min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Parameters (Hypothetical):

ParameterCompound XThis compound (IS)
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
Precursor Ion (Q1) To be determinedTo be determined
Product Ion (Q3) To be determinedTo be determined
Collision Energy To be optimizedTo be optimized
Dwell Time 100 ms100 ms

Data Presentation

Quantitative data should be summarized in clear, structured tables. Below are examples of tables for a calibration curve and quality control samples from a hypothetical validation experiment.

Table 1: Hypothetical Calibration Curve Data

Calibrator LevelNominal Conc. (ng/mL)Peak Area Ratio (Analyte/IS)Calculated Conc. (ng/mL)Accuracy (%)
110.0121.1110.0
250.0584.998.0
3100.11510.2102.0
4500.59051.5103.0
51001.18099.899.8
62502.950248.599.4
75005.890505.2101.0
8100011.950995.699.6

Table 2: Hypothetical Quality Control Sample Data

QC LevelNominal Conc. (ng/mL)Mean Calculated Conc. (ng/mL) (n=6)Standard DeviationCV (%)Accuracy (%)
LLOQ11.050.087.6105.0
Low32.90.155.296.7
Mid7578.23.54.5104.3
High750740.129.64.098.7

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the hypothetical bioanalytical workflow.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard (10 µL) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection lc_separation LC Separation injection->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Unknowns calibration->quantification

Caption: Hypothetical workflow for sample preparation and analysis.

Internal Standard Logic

This diagram illustrates the logical relationship for using an internal standard in quantitative analysis.

internal_standard_logic cluster_analyte Analyte (Compound X) cluster_is Internal Standard (this compound) analyte_peak Analyte Peak Area ratio Peak Area Ratio (Analyte / IS) analyte_peak->ratio is_peak IS Peak Area is_peak->ratio calibration_curve Calibration Curve (Peak Area Ratio vs. Concentration) ratio->calibration_curve final_conc Final Concentration of Analyte calibration_curve->final_conc

Caption: Logic of internal standard-based quantification.

Conclusion

While there is a lack of published data on the use of this compound as an internal standard, this hypothetical application note provides a framework for its potential use and the development of a corresponding bioanalytical method. The key to a successful quantitative assay is the careful selection and validation of an internal standard that closely mimics the behavior of the analyte. Any new method employing a novel internal standard would require rigorous validation to demonstrate its accuracy, precision, selectivity, and stability according to regulatory guidelines.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Acetamidopentanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-Acetamidopentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to improve your yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common and practical approach is a two-step synthesis. The first step involves the synthesis of the precursor, 3-aminopentanoic acid. The second step is the N-acetylation of this amino acid.

Q2: What is a typical yield for the synthesis of this compound?

A2: The overall yield can vary significantly depending on the chosen synthetic route and reaction conditions. Generally, yields for the synthesis of the 3-aminopentanoic acid precursor can range from 60% to 80%. The subsequent N-acetylation step is often high-yielding, typically in the range of 90-98%.

Q3: What are the main challenges in synthesizing this compound?

A3: Key challenges include controlling side reactions during the synthesis of 3-aminopentanoic acid, such as the formation of dimers or polymers. In the acetylation step, potential issues include incomplete reaction, over-acetylation (formation of N,N-diacetylated products), and difficulties in purifying the final product from excess reagents and byproducts.

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved through recrystallization. The choice of solvent is crucial and may require some experimentation. Common solvent systems include water, ethanol, or mixtures of ethyl acetate and hexanes. Column chromatography can also be employed for high-purity requirements, although it is less common for larger-scale preparations.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Part 1: Synthesis of 3-Aminopentanoic Acid (Precursor)

Two common methods for synthesizing the 3-aminopentanoic acid precursor are the Michael addition of ammonia to ethyl crotonate followed by hydrolysis, and the reductive amination of ethyl 3-oxopentanoate.

Troubleshooting for Michael Addition Route

Problem Potential Cause(s) Recommended Solution(s)
Low to no conversion of ethyl crotonate 1. Insufficient concentration of ammonia. 2. Reaction temperature is too low. 3. Poor quality of starting materials.1. Use a saturated solution of ammonia in methanol. Ensure the reaction vessel is well-sealed to prevent ammonia from escaping. 2. Increase the reaction temperature. The reaction is often performed at elevated temperatures in a sealed tube or autoclave. 3. Verify the purity of ethyl crotonate and ammonia solution by appropriate analytical techniques (e.g., NMR, GC).
Formation of significant side products (e.g., bis-adduct) 1. High concentration of the initial adduct relative to ammonia.1. Use a large excess of ammonia to favor the formation of the mono-adduct.
Low yield after hydrolysis 1. Incomplete hydrolysis of the intermediate ester. 2. Degradation of the product during workup.1. Ensure complete hydrolysis by using a sufficient excess of base (e.g., NaOH or KOH) and adequate reaction time and temperature. Monitor the reaction by TLC or LC-MS. 2. Avoid excessively high temperatures during the removal of solvent. Use a rotary evaporator under reduced pressure at a moderate temperature.

Troubleshooting for Reductive Amination Route

Problem Potential Cause(s) Recommended Solution(s)
Low yield of 3-aminopentanoic acid 1. Inefficient imine formation. 2. Incomplete reduction of the imine. 3. Incompatibility of the reducing agent with the reaction conditions.1. Ensure the removal of water formed during imine formation, for example, by using a Dean-Stark apparatus or molecular sieves. 2. Choose an appropriate reducing agent. Sodium cyanoborohydride (NaBH3CN) is often effective as it selectively reduces the imine in the presence of the ketone. 3. Ensure the pH of the reaction mixture is suitable for the chosen reducing agent.
Formation of 3-hydroxypentanoic acid as a major byproduct 1. Reduction of the ketone before imine formation.1. Use a reducing agent that is more selective for the imine over the ketone, such as sodium cyanoborohydride. Add the reducing agent after allowing sufficient time for imine formation.
Part 2: N-Acetylation of 3-Aminopentanoic Acid

Troubleshooting for N-Acetylation with Acetic Anhydride

Problem Potential Cause(s) Recommended Solution(s)
Incomplete reaction (starting material remains) 1. Insufficient amount of acetic anhydride. 2. Reaction time is too short. 3. Low reaction temperature.1. Use a slight excess (1.1-1.5 equivalents) of acetic anhydride. 2. Monitor the reaction by TLC or LC-MS until the starting material is consumed. 3. Perform the reaction at room temperature or with gentle heating if necessary.
Formation of N,N-diacetylated byproduct 1. Large excess of acetic anhydride. 2. Prolonged reaction time at elevated temperatures.1. Use a controlled amount of acetic anhydride (1.1-1.5 equivalents). 2. Avoid excessive heating and monitor the reaction progress to stop it once the mono-acetylated product is formed.
Difficulty in isolating the product 1. Product is highly soluble in the reaction solvent. 2. Oily product that is difficult to crystallize.1. After the reaction, remove the solvent under reduced pressure. If the product is water-soluble, lyophilization might be an option. 2. Try different solvent systems for crystallization. Trituration with a non-polar solvent like hexane or diethyl ether can sometimes induce crystallization.
Low yield after workup 1. Hydrolysis of the product during aqueous workup.1. Keep the workup conditions mild. If an aqueous workup is necessary, use cold water and perform the extractions quickly.

Experimental Protocols

Protocol 1: Synthesis of 3-Aminopentanoic Acid via Michael Addition

This protocol involves the addition of ammonia to ethyl crotonate, followed by hydrolysis of the resulting ester.

Materials:

  • Ethyl crotonate

  • Saturated methanolic ammonia

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO4)

Procedure:

  • In a sealed tube, add ethyl crotonate to a freshly prepared saturated solution of ammonia in methanol.

  • Heat the sealed tube at 100 °C for 24 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess ammonia and methanol.

  • To the residue, add a 1 M aqueous solution of sodium hydroxide.

  • Heat the mixture at reflux for 4 hours to hydrolyze the ester.

  • Cool the reaction mixture to 0 °C and carefully acidify with concentrated hydrochloric acid to a pH of approximately 7.

  • Extract the aqueous layer with diethyl ether to remove any unreacted starting material or organic impurities.

  • Further acidify the aqueous layer to pH 3-4 with concentrated HCl.

  • Concentrate the aqueous layer under reduced pressure to obtain the crude 3-aminopentanoic acid hydrochloride salt.

  • The crude product can be purified by recrystallization from ethanol/water.

Protocol 2: N-Acetylation of 3-Aminopentanoic Acid

This protocol describes the acetylation of 3-aminopentanoic acid using acetic anhydride.

Materials:

  • 3-Aminopentanoic acid

  • Acetic anhydride

  • Sodium bicarbonate (NaHCO3)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve 3-aminopentanoic acid in a 1 M aqueous solution of sodium bicarbonate.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Acidify the reaction mixture to pH 2-3 with 1 M hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Data Presentation

Table 1: Comparison of Reported Yields for 3-Aminopentanoic Acid Synthesis

Synthetic Route Starting Materials Reported Yield Reference
Michael Addition & HydrolysisEthyl crotonate, Ammonia65-75%Hypothetical - based on similar reactions
Reductive AminationEthyl 3-oxopentanoate, Ammonia, NaBH3CN70-80%Hypothetical - based on similar reactions

Table 2: Expected Yields for N-Acetylation of 3-Aminopentanoic Acid

Reagent Base Expected Yield Notes
Acetic AnhydrideSodium Bicarbonate90-98%A clean and high-yielding reaction under mild conditions.
Acetyl ChlorideTriethylamine85-95%Can be more vigorous; requires careful control of addition.

Visualizations

Experimental_Workflow cluster_0 Step 1: Synthesis of 3-Aminopentanoic Acid cluster_1 Step 2: N-Acetylation Start Start Michael_Addition Michael Addition (Ethyl Crotonate + NH3) Start->Michael_Addition Hydrolysis Ester Hydrolysis Michael_Addition->Hydrolysis Workup_1 Acidification & Extraction Hydrolysis->Workup_1 Precursor 3-Aminopentanoic Acid Workup_1->Precursor Acetylation N-Acetylation (Acetic Anhydride) Precursor->Acetylation Use as starting material Workup_2 Acidification & Extraction Acetylation->Workup_2 Purification Recrystallization Workup_2->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the two-step synthesis of this compound.

Troubleshooting_Logic Start Low Yield of This compound Check_Precursor Analyze Purity and Yield of 3-Aminopentanoic Acid Start->Check_Precursor Precursor_OK Precursor Yield/Purity is Good? Check_Precursor->Precursor_OK Troubleshoot_Acetylation Troubleshoot N-Acetylation Step (See Acetylation Guide) Precursor_OK->Troubleshoot_Acetylation Yes Troubleshoot_Precursor_Synth Troubleshoot Precursor Synthesis (See Michael Addition/Reductive Amination Guide) Precursor_OK->Troubleshoot_Precursor_Synth No Check_Acetylation_Conditions Review Acetylation Protocol: - Stoichiometry of Acetic Anhydride - Reaction Time & Temperature - Base Concentration Troubleshoot_Acetylation->Check_Acetylation_Conditions Check_Precursor_Conditions Review Precursor Synthesis Protocol: - Reagent Purity - Reaction Conditions (Temp, Time) - Workup Procedure Troubleshoot_Precursor_Synth->Check_Precursor_Conditions Optimize_Acetylation Optimize Acetylation Conditions Check_Acetylation_Conditions->Optimize_Acetylation Optimize_Precursor_Synth Optimize Precursor Synthesis Check_Precursor_Conditions->Optimize_Precursor_Synth

Caption: Logical troubleshooting workflow for low yield in this compound synthesis.

Technical Support Center: Optimizing Amino Acid Acetylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in amino acid acetylation.

Troubleshooting Guide

This guide addresses specific issues that may arise during amino acid acetylation experiments.

Issue 1: Low Yield of Acetylated Product

  • Question: My acetylation reaction is resulting in a low yield of the desired N-acetylated amino acid. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in N-acetylation reactions can stem from several factors. Firstly, incomplete reaction is a common culprit. Ensure you are using a sufficient excess of the acetylating agent, typically acetic anhydride. The reaction time may also need optimization; while some protocols suggest short incubation times on ice[1], others may require longer periods at room temperature[2][3].

    Another critical factor is the pH of the reaction mixture. The amino group needs to be deprotonated to act as a nucleophile. For Nα-acetylation, maintaining a slightly acidic to neutral pH (around 6.0-7.0) is often recommended.[4][5] However, for lysine side-chain acetylation, a more basic pH is generally required to deprotonate the ε-amino group, which has a higher pKa.[6] The production of acetic acid as a byproduct can lower the pH, so using a buffer system (e.g., phosphate or pyridine-acetate buffer) is advisable to maintain optimal conditions.[1][4]

    Lastly, consider the solubility of your amino acid in the chosen solvent. If the amino acid is not fully dissolved, the reaction will be inefficient. You may need to explore different solvent systems, including aqueous buffers, organic solvents like THF or acetonitrile, or even green alternatives like vinegar or fruit extracts.[1][7]

Issue 2: Non-Specific Acetylation (Side Reactions)

  • Question: I am observing acetylation at unintended sites, such as the hydroxyl groups of serine, threonine, or tyrosine, or the ε-amino group of lysine when I only want to acetylate the α-amino group. How can I improve the selectivity of my reaction?

  • Answer: Achieving selective Nα-acetylation requires careful control of reaction conditions. The nucleophilicity of different functional groups is pH-dependent. At a lower pH (e.g., 3.3), the α-amino group is more readily acetylated than the ε-amino group of lysine, which is more likely to be protonated and thus less nucleophilic.[1]

    To prevent O-acetylation of serine, threonine, or tyrosine, it is often necessary to use protecting groups for their hydroxyl moieties.[8] Alternatively, running the reaction under acidic conditions can suppress the acetylation of these side chains.[9]

    The concentration of the acetylating agent is also crucial. A high concentration of acetic anhydride can lead to less selective acetylation.[1] Therefore, it is important to titrate the amount of acetic anhydride to find the optimal concentration for selective Nα-acetylation.

Issue 3: Difficulty in Purifying the Acetylated Product

  • Question: I am struggling to separate my acetylated amino acid from unreacted starting materials and byproducts. What purification methods are most effective?

  • Answer: The choice of purification method depends on the properties of your acetylated product and the impurities present. For acetylated proteins and peptides, dialysis is a common method to remove excess reagents and byproducts.[4][5]

    For smaller molecules, chromatographic techniques are highly effective. Cation-exchange chromatography, such as with a polyCAT A column, can separate protein isoforms based on their charge, which is altered by acetylation.[3] This method is sensitive enough to separate species differing by a single acetyl group.[3] Reverse-phase high-performance liquid chromatography (RP-HPLC) is another powerful technique for purifying acetylated peptides and amino acids.[3]

    After the reaction, a common work-up step involves lyophilization (freeze-drying) to remove volatile solvents and byproducts.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for Nα-acetylation of an amino acid?

A1: The optimal pH for Nα-acetylation is a balance between ensuring the amino group is sufficiently nucleophilic and minimizing side reactions. A slightly acidic to neutral pH, typically in the range of 3.3 to 7.0, is often employed.[1][4] Lowering the pH to around 3.3 can enhance the selectivity for the α-amino group over the ε-amino group of lysine.[1]

Q2: How can I monitor the progress of my acetylation reaction?

A2: Mass spectrometry (MS) is a powerful tool for monitoring the progress of an acetylation reaction.[1][2][10] By taking aliquots of the reaction mixture at different time points, you can analyze the mass shift corresponding to the addition of an acetyl group (42 Da).[2] Liquid chromatography-mass spectrometry (LC-MS) can be used to separate and identify the starting material, product, and any byproducts.[10]

Q3: What are some common side reactions to be aware of during amino acid acetylation?

A3: Besides the non-specific acetylation of side chains, other potential side reactions include the formation of dipeptides if the carboxylic acid group of one amino acid is activated and reacts with the amino group of another.[11] Esterification of the carboxylic acid terminus can also occur, particularly when using alcohols as solvents.[2]

Q4: Do I need to use protecting groups for all amino acids with reactive side chains?

A4: The necessity of protecting groups depends on the desired selectivity and the reaction conditions. For selective Nα-acetylation, it is often advisable to protect the side chains of amino acids like serine, threonine, tyrosine, and lysine to prevent unwanted modifications.[8][12] However, by carefully controlling the pH and the concentration of the acetylating agent, it is sometimes possible to achieve selective Nα-acetylation without protecting groups.[1]

Data Presentation

Table 1: Recommended pH Ranges for Selective Amino Acid Acetylation

Target Functional GroupRecommended pH RangeRationaleReference(s)
α-Amino Group (Nα-acetylation)3.3 - 7.0At lower pH, the α-amino group is more nucleophilic than the protonated ε-amino group of lysine.[1][4]
ε-Amino Group of Lysine> 8.0A basic pH is required to deprotonate the ε-amino group, making it nucleophilic.[6]

Table 2: Common Reagents and Conditions for Amino Acid Acetylation

Acetylating AgentSolvent(s)TemperatureTypical Reaction TimeReference(s)
Acetic AnhydrideAqueous Buffer (Phosphate, Pyridine-acetate), THF, Acetonitrile0°C to Room Temperature5 minutes to several hours[1][2][4]
Acetyl ChlorideBrine, AcetoneRoom Temperature~1 hour[13]

Experimental Protocols

Protocol 1: Selective Nα-Acetylation of a Peptide

This protocol is adapted from a method for the selective Nα-acetylation of peptides using acetic anhydride.[1]

Materials:

  • Peptide sample

  • 0.1% Acetic acid in water (pH 3.3)

  • Acetic anhydride

  • Anhydrous tetrahydrofuran (THF) or acetonitrile

  • Ice bath

  • Vortex mixer

  • SpeedVac or lyophilizer

Procedure:

  • Dissolve the peptide in 12 µL of 0.1% acetic acid (pH 3.3).

  • Incubate the peptide solution on an ice bath for 1 minute.

  • Prepare a solution of acetic anhydride in anhydrous THF or acetonitrile at the desired concentration (e.g., 0.5 M for high Nα-selectivity).

  • Add 5 µL of the acetic anhydride solution to the peptide solution.

  • Immediately vortex the mixture.

  • Incubate the reaction on an ice bath for 5 minutes.

  • Dry the derivatized peptide using a SpeedVac or lyophilizer.

  • Analyze the product by mass spectrometry to confirm acetylation.

Protocol 2: General Acetylation of Protein Amino Groups

This protocol provides a general method for the acetylation of primary amino groups in proteins.[4][5]

Materials:

  • Purified protein solution (approx. 0.25 mg/mL in 50 mM phosphate buffer, pH 6.8)

  • Acetic anhydride

  • 5N NaOH

  • pH meter with a microprobe

  • Stir plate and stir bar

  • Dialysis tubing and buffer (e.g., 35 mM Na-phosphate buffer, pH 6.8)

Procedure:

  • Place the protein solution in a micro beaker with a stir bar and begin stirring.

  • Insert the pH probe to monitor the pH continuously.

  • Maintain the pH between 6.0 and 7.0 throughout the reaction. The addition of acetic anhydride will cause a drop in pH, which must be immediately corrected by adding small volumes (e.g., 20 µL) of 5N NaOH.

  • Add 2 µL of acetic anhydride to the stirring protein solution every 10 minutes for a total of 60 minutes.

  • After the final addition of acetic anhydride, continue to stir the reaction at room temperature for another 60 minutes, maintaining the pH between 6.0 and 7.0.

  • Transfer the reaction mixture to dialysis tubing and dialyze against a large volume of an appropriate buffer (e.g., 1 L of 35 mM Na-phosphate buffer, pH 6.8) for 4 hours.

  • Change the dialysis buffer and continue dialysis overnight.

  • The acetylated protein is now ready for downstream analysis.

Visualizations

Acetylation_Workflow cluster_prep Sample Preparation cluster_reaction Acetylation Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start: Amino Acid/Peptide Sample dissolve Dissolve in Appropriate Buffer/Solvent start->dissolve add_reagent Add Acetylating Agent (e.g., Acetic Anhydride) dissolve->add_reagent incubate Incubate (Control Temperature and Time) add_reagent->incubate ph_control Maintain pH incubate->ph_control stop_reaction Stop Reaction (e.g., Lyophilization) incubate->stop_reaction purify Purify Product (e.g., HPLC, Dialysis) stop_reaction->purify analyze Analyze Product (e.g., Mass Spectrometry) purify->analyze finish End: Purified Acetylated Product analyze->finish

Caption: General experimental workflow for amino acid acetylation.

Troubleshooting_Logic cluster_yield Low Yield cluster_selectivity Poor Selectivity cluster_purification Purification Issues start Start: Suboptimal Reaction Outcome low_yield Low Yield Observed start->low_yield poor_selectivity Side Products Detected start->poor_selectivity purification_issue Difficulty in Purification start->purification_issue check_reagent Increase Acetylating Agent Conc. low_yield->check_reagent check_time Optimize Reaction Time low_yield->check_time check_ph_yield Adjust pH for Nucleophilicity low_yield->check_ph_yield check_solubility Improve Substrate Solubility low_yield->check_solubility check_ph_selectivity Adjust pH for Selectivity (e.g., lower pH for Nα) poor_selectivity->check_ph_selectivity check_reagent_conc Decrease Acetylating Agent Conc. poor_selectivity->check_reagent_conc use_pg Use Protecting Groups poor_selectivity->use_pg try_hplc Employ HPLC (Reverse-Phase/Ion-Exchange) purification_issue->try_hplc try_dialysis Use Dialysis for Macromolecules purification_issue->try_dialysis

References

Technical Support Center: Scaling Up 3-Acetamidopentanoic Acid Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the production of 3-Acetamidopentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling this synthesis from the lab bench to larger-scale production. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during synthesis, purification, and process control.

Section 1: Synthesis & Reaction Control

This section addresses common problems related to the core chemical transformation, typically the N-acetylation of 3-aminopentanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for the N-acetylation of 3-aminopentanoic acid?

A1: The most common and cost-effective acetylating agent is acetic anhydride (Ac₂O). Acetyl chloride can also be used, but it is highly reactive and generates corrosive hydrochloric acid as a byproduct, making it more challenging to handle in large-scale operations.[1][2] Alternative, greener methods using acetonitrile as the acetyl source are also being developed, particularly for continuous-flow processes.[1][3]

Q2: The reaction is highly exothermic. How can I control the temperature during scale-up?

A2: Exothermic reactions are a major safety concern during scale-up.[4] To manage the heat generated during the acetylation of the amine, several strategies are crucial:

  • Slow, controlled addition: Add the acetic anhydride to the solution of 3-aminopentanoic acid slowly and in a controlled manner.

  • Efficient cooling: Use a reactor vessel with a cooling jacket and ensure adequate circulation of a cooling medium (e.g., chilled water or glycol).

  • Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively, although this may impact throughput.

  • Process Analytical Technology (PAT): Implement real-time temperature monitoring to allow for immediate adjustments to the addition rate or cooling system.

Troubleshooting Guide: Synthesis

Issue Potential Cause(s) Recommended Action(s)
Low Yield 1. Incomplete reaction due to insufficient acetylating agent. 2. Temperature too low, slowing reaction kinetics. 3. Degradation of product or starting material at elevated temperatures. 4. pH of the reaction mixture is not optimal.1. Use a slight excess (e.g., 1.1-1.5 equivalents) of acetic anhydride. 2. Monitor the reaction progress (e.g., by HPLC or TLC) to determine the optimal reaction time and temperature. 3. Ensure robust temperature control to avoid overheating.[4] 4. If starting with the amino acid salt, ensure a base is used to liberate the free amine for reaction.
Formation of Side Products 1. Diacetylation (formation of an imide) if the reaction is forced with high temperatures or a large excess of acetic anhydride. 2. Polymerization or degradation if reaction conditions are too harsh.1. Maintain a moderate reaction temperature and use a minimal excess of the acetylating agent. 2. Perform a reaction optimization study (Design of Experiments - DoE) to identify the ideal balance of temperature, time, and reagent stoichiometry.
Reaction Stalls 1. Poor mixing in a large reactor, leading to localized concentration gradients. 2. Starting material (3-aminopentanoic acid) has low solubility in the chosen solvent.1. Ensure the reactor's agitation system is adequate for the scale and viscosity of the reaction mixture. 2. Consider a different solvent system or the use of a co-solvent to improve solubility. Aqueous basic conditions are often used to dissolve the amino acid starting material.

Section 2: Work-up & Purification

Purification is often one of the most significant challenges when scaling up a chemical process. What works on a small scale with chromatography may not be economically viable for larger quantities.

Frequently Asked Questions (FAQs)

Q1: My product is an oil and won't crystallize. What can I do?

A1: Obtaining an oil instead of a solid is a common issue with amino acid derivatives.[5] This can be caused by the presence of impurities, residual solvent, or water.

  • Purity: Ensure the product is sufficiently pure; even small amounts of impurities can inhibit crystallization.

  • Solvent Removal: Use a rotary evaporator under high vacuum to remove all traces of solvent. Co-evaporation with a solvent like toluene can help remove residual water.

  • Anti-Solvent Addition: Try dissolving the oil in a minimal amount of a good solvent (e.g., methanol, water) and then slowly add an "anti-solvent" in which the product is insoluble (e.g., diethyl ether, hexane, acetone) to induce precipitation.

  • pH Adjustment: Since the product is a carboxylic acid, adjusting the pH of an aqueous solution to its isoelectric point can decrease its solubility and promote crystallization.[5]

  • Salting Out: If purifying from an aqueous solution, adding a salt like NaCl can decrease the product's solubility.

Q2: How can I remove the acetic acid byproduct without using column chromatography?

A2: Acetic acid is a common byproduct when using acetic anhydride.[6] At scale, it can be removed by:

  • Distillation/Evaporation: If the product is a stable solid, the acetic acid can be removed under vacuum.[4]

  • Aqueous Extraction: Perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., sodium bicarbonate solution) to extract the acidic byproduct into the aqueous layer. Be careful not to make the aqueous layer too basic, or you may deprotonate and extract your carboxylic acid product as well.

  • Crystallization: A well-designed crystallization process will often leave acetic acid and other impurities in the mother liquor.

Troubleshooting Guide: Purification

Issue Potential Cause(s) Recommended Action(s)
Low Purity After Crystallization 1. Impurities are co-crystallizing with the product. 2. Inefficient removal of mother liquor from the filtered solid.1. Try a different crystallization solvent system. 2. Consider a re-crystallization step. 3. Ensure the filtered product is washed with a small amount of cold, fresh solvent.
Product is Hygroscopic The final product readily absorbs moisture from the air, making it difficult to handle and weigh accurately.1. Dry the product thoroughly under high vacuum, possibly with gentle heating. 2. Handle and store the final product in a controlled environment, such as a glove box with a dry atmosphere or in sealed containers with desiccant.
Poor Filterability The crystallized product consists of very fine particles that clog the filter, leading to slow filtration times.1. Optimize the crystallization cooling profile; a slower cooling rate often leads to larger crystals. 2. Consider adding a surfactant or using a different solvent to influence crystal habit.[7]

Section 3: Data Presentation & Protocols

Comparative Scale-Up Data

The following table presents hypothetical, yet representative, data on how key parameters can be affected during the scale-up of this compound synthesis.

Parameter Lab Scale (10 g) Pilot Scale (1 kg) Production Scale (50 kg)
Starting Material (3-aminopentanoic acid) 10.0 g1.0 kg50.0 kg
Acetic Anhydride (equivalents) 1.2 eq1.15 eq1.1 eq
Solvent (1M NaOH) 100 mL10 L500 L
Max Recorded Temperature (Post-addition) 28 °C45 °C60 °C
Reaction Time 2 hours4 hours6 hours
Isolated Yield 85%82%78%
Purity (by HPLC) 99.1%98.5%97.8%
Major Impurity Unreacted Starting Material (0.5%)Unreacted Starting Material (0.8%)Diacetylated Product (1.2%)
Representative Experimental Protocol (Pilot Scale)

Objective: To synthesize ~1 kg of this compound.

Materials:

  • 3-aminopentanoic acid: 1.0 kg

  • Sodium Hydroxide (NaOH): 0.35 kg

  • Water (deionized): 10 L

  • Acetic Anhydride: 0.96 kg (1.15 eq)

  • Hydrochloric Acid (HCl), concentrated: As needed for pH adjustment

  • Ethyl Acetate: 20 L for extraction

  • Heptane: 10 L for crystallization

Procedure:

  • Dissolution: Charge a 50 L jacketed glass reactor with 10 L of water and 0.35 kg of NaOH. Stir until all solids are dissolved and cool the solution to 10-15 °C.

  • Amine Addition: Slowly add 1.0 kg of 3-aminopentanoic acid to the caustic solution. Stir until a clear solution is obtained.

  • Acetylation: Maintain the batch temperature at 10-15 °C. Add 0.96 kg of acetic anhydride dropwise via an addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 25 °C.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by HPLC until <1% of the starting amine remains.

  • Acidification & Extraction: Cool the reactor to 10 °C. Slowly add concentrated HCl to adjust the pH to ~2-3. The product may begin to precipitate. Extract the aqueous mixture with ethyl acetate (2 x 10 L).

  • Wash: Combine the organic layers and wash with 5 L of brine (saturated NaCl solution).

  • Concentration: Concentrate the ethyl acetate solution under reduced pressure to obtain a thick oil or crude solid.

  • Crystallization: Add 5 L of heptane to the crude product and stir. If the product remains an oil, heat the mixture gently to ~40-50 °C to achieve a solution, then cool slowly to room temperature, followed by cooling to 0-5 °C for 4 hours to induce crystallization.

  • Isolation & Drying: Filter the solid product, wash the cake with 1 L of cold heptane, and dry in a vacuum oven at 40 °C to a constant weight.

Section 4: Visual Process Guides

Synthesis and Purification Workflow

The following diagram outlines the typical workflow for the production of this compound, from starting materials to the final isolated product.

G start Starting Materials (3-Aminopentanoic Acid, NaOH, Ac₂O) dissolution Dissolution (Amine in aq. NaOH) start->dissolution reaction N-Acetylation (Controlled Ac₂O Addition) dissolution->reaction Cooling quench Acidification (pH Adjustment with HCl) reaction->quench Reaction complete extraction Liquid-Liquid Extraction (with Ethyl Acetate) quench->extraction concentration Solvent Removal (Rotary Evaporation) extraction->concentration Organic Phase crystallization Crystallization (Anti-solvent Addition) concentration->crystallization isolation Filtration & Washing crystallization->isolation drying Vacuum Drying isolation->drying final_product Final Product (this compound) drying->final_product G start Low Yield Observed check_reaction Was reaction complete? start->check_reaction check_workup Check Work-up / Extraction check_reaction->check_workup Yes incomplete Incomplete Reaction check_reaction->incomplete No check_crystallization Check Crystallization / Isolation check_workup->check_crystallization No Issue loss_extraction Product lost to aq. layer check_workup->loss_extraction Issue Found degradation Product Degradation check_crystallization->degradation No Issue loss_crystallization Product soluble in mother liquor check_crystallization->loss_crystallization Issue Found action_time Action: Increase reaction time or temperature. incomplete->action_time action_conditions Action: Use milder conditions (lower temp). degradation->action_conditions action_ph Action: Adjust pH before extraction, use different solvent. loss_extraction->action_ph action_solvent Action: Change crystallization solvent, lower final temperature. loss_crystallization->action_solvent

References

stability issues of 3-Acetamidopentanoic acid in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-Acetamidopentanoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential stability issues when working with this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound, an N-acetylated amino acid, is primarily influenced by pH, temperature, and the composition of the solvent. Like other amides, the amide bond in this compound is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions.[1][2][3] Elevated temperatures will generally accelerate the rate of degradation.[4][5] The presence of certain enzymes or metal ions in the solution could also potentially impact its stability.

Q2: What are the expected degradation products of this compound?

The primary degradation pathway for this compound is expected to be the hydrolysis of the amide bond. This would result in the formation of acetic acid and 3-aminopentanoic acid. Under certain oxidative conditions, other degradation products might be formed, though specific data for this molecule is limited.[1]

Q3: At what pH is this compound expected to be most stable?

Generally, amides are most stable at a neutral or near-neutral pH (around pH 6-8).[6] Both strongly acidic and strongly alkaline conditions are expected to catalyze the hydrolysis of the amide bond.[1][2][3] For N-acetylated amino acids, good stability has been observed at a pH above 4.0.

Q4: Can I autoclave solutions containing this compound?

Autoclaving involves high temperatures (typically 121°C) and pressure, which can significantly accelerate the degradation of this compound. It is generally not recommended to autoclave solutions containing this compound. Sterile filtration is a safer alternative for sterilization.

Q5: Are there any known signaling pathways involving this compound?

While specific signaling pathways for this compound have not been explicitly detailed in the literature, N-acyl amino acids and short-chain fatty acids (a potential degradation product) are known to be involved in various cellular signaling processes.[7][8][9] N-acyl amino acids can act as signaling molecules, and short-chain fatty acids can interact with G-protein-coupled receptors (GPCRs).[8][9] N-terminal acetylation of proteins can also act as a degradation signal, influencing protein turnover.[10]

Troubleshooting Guides

Issue 1: Loss of Compound Potency or Inconsistent Experimental Results

Possible Cause: Degradation of this compound in your stock or working solutions.

Troubleshooting Steps:

  • Verify Stock Solution Integrity:

    • Prepare fresh stock solutions of this compound in a recommended solvent (e.g., sterile water, PBS, or DMSO).

    • Analyze the freshly prepared stock solution and an aliquot of the suspect stock solution by HPLC-UV to compare the peak area and purity of the main compound. A significant decrease in the peak area or the appearance of new peaks in the old stock suggests degradation.

  • Evaluate Solution pH:

    • Measure the pH of your experimental solutions. If the pH is strongly acidic or basic, consider adjusting it to a more neutral range (pH 6-8) if your experimental protocol allows.

  • Control Temperature:

    • Avoid storing solutions at room temperature for extended periods. Store stock solutions at -20°C or -80°C. Prepare working solutions fresh for each experiment or store them at 2-8°C for short-term use.

  • Perform a Forced Degradation Study:

    • To understand the degradation profile of your compound under your specific experimental conditions, perform a forced degradation study as outlined in the Experimental Protocols section. This will help identify potential degradation products and the conditions that accelerate instability.[1][2][3][11]

Issue 2: Appearance of Unexpected Peaks in Analytical Chromatograms (e.g., HPLC, LC-MS)

Possible Cause: Formation of degradation products from this compound.

Troubleshooting Steps:

  • Characterize Unknown Peaks:

    • Use mass spectrometry (MS) to determine the mass-to-charge ratio (m/z) of the unexpected peaks.[12][13] The expected primary degradation products are acetic acid and 3-aminopentanoic acid.

    • If available, use tandem MS (MS/MS) to fragment the ions of the unknown peaks and compare the fragmentation pattern with that of the parent compound or known standards.[13]

  • Use NMR for Structural Elucidation:

    • If the degradation products are present in sufficient quantities, they can be isolated and their structure can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.[14][15][16][17]

  • Review Sample Handling and Storage:

    • Assess your sample preparation and storage procedures. Ensure that samples are not exposed to harsh pH conditions, high temperatures, or prolonged light exposure before analysis.

Quantitative Data Summary

Table 1: Hypothetical pH-Dependent Stability of this compound at 25°C

pHHalf-life (t½) (Days)Primary Degradation Products
2.015Acetic Acid, 3-Aminopentanoic Acid
4.0150Acetic Acid, 3-Aminopentanoic Acid
7.0> 365Minimal Degradation
10.020Acetic Acid, 3-Aminopentanoic Acid
12.05Acetic Acid, 3-Aminopentanoic Acid

Table 2: Hypothetical Temperature-Dependent Stability of this compound at pH 7.0

Temperature (°C)Half-life (t½) (Days)Primary Degradation Products
4> 500Minimal Degradation
25> 365Minimal Degradation
37180Acetic Acid, 3-Aminopentanoic Acid
5060Acetic Acid, 3-Aminopentanoic Acid

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation profile of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • pH meter

  • HPLC-UV system

  • LC-MS system (optional)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).

    • For each stress condition, mix the stock solution with the stressor in a 1:1 ratio in a suitable vial.

    • Prepare a control sample by mixing the stock solution with water.

  • Stress Conditions: [1][2][3][11]

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl. Incubate at room temperature and 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH. Incubate at room temperature and 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Incubate at room temperature.

    • Thermal Degradation: Incubate the stock solution (in solid form and in solution) at 60°C.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and fluorescent light.

  • Time Points:

    • Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Neutralize the acidic and basic samples before analysis.

  • Analysis:

    • Analyze the samples by a validated stability-indicating HPLC-UV method (see Protocol 2).

    • If available, use LC-MS to identify the mass of the degradation products.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC-UV method to separate and quantify this compound from its potential degradation products.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Autosampler vials

Chromatographic Conditions (Example):

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A and B
Gradient 0-5 min: 5% B; 5-15 min: 5-95% B; 15-20 min: 95% B; 20-21 min: 95-5% B; 21-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations.

  • Sample Preparation: Dilute the samples from the forced degradation study to an appropriate concentration.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Data Analysis:

    • Determine the retention time of this compound from the standard injections.

    • Identify the peaks of the degradation products in the stressed samples.

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control sample.

Visualizations

degradation_pathway This compound This compound Acetic Acid Acetic Acid This compound->Acetic Acid Hydrolysis 3-Aminopentanoic Acid 3-Aminopentanoic Acid This compound->3-Aminopentanoic Acid Hydrolysis

Caption: Primary degradation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results A Prepare Stock Solution (1 mg/mL) B Acid/Base Hydrolysis (0.1M, 1M HCl/NaOH) A->B C Oxidation (3% H2O2) A->C D Thermal Stress (60°C) A->D E Photolytic Stress (UV/Vis Light) A->E F HPLC-UV Analysis (Quantification) B->F C->F D->F E->F G LC-MS Analysis (Identification) F->G H Assess Stability Profile F->H I Identify Degradants G->I signaling_pathway This compound This compound N-Acyl Amino Acid Receptors N-Acyl Amino Acid Receptors This compound->N-Acyl Amino Acid Receptors Direct Interaction? Short-Chain Fatty Acid Receptors (GPCRs) Short-Chain Fatty Acid Receptors (GPCRs) This compound->Short-Chain Fatty Acid Receptors (GPCRs) via Degradation Protein N-terminal Acetylation Protein N-terminal Acetylation This compound->Protein N-terminal Acetylation Metabolic Precursor? Cellular Signaling Cellular Signaling N-Acyl Amino Acid Receptors->Cellular Signaling Short-Chain Fatty Acid Receptors (GPCRs)->Cellular Signaling Protein Degradation Protein Degradation Protein N-terminal Acetylation->Protein Degradation

References

Technical Support Center: Preventing Racemization During N-Acetyl Amino acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for N-Acetyl Amino Acid Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve challenges related to maintaining chiral integrity during the N-acetylation of amino acids.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern during N-acetyl amino acid synthesis?

A1: Racemization is the process by which an enantiomerically pure substance is converted into a mixture of equal parts of both enantiomers (a racemate). In the context of N-acetyl amino acid synthesis, this means that a starting material of a pure L- or D-amino acid can result in a product containing both L- and D-N-acetyl amino acids. This is a significant concern, particularly in drug development, as different enantiomers of a molecule can have vastly different biological activities and toxicities. Maintaining the stereochemical integrity of the amino acid is crucial for the desired therapeutic effect and safety of the final product.

Q2: What is the primary mechanism that causes racemization during the N-acetylation of amino acids?

A2: The primary mechanism of racemization for N-acetylated amino acids during activation of the carboxyl group is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1] The α-hydrogen of this oxazolone is acidic and can be readily abstracted by a base, leading to a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either side, resulting in a mixture of L- and D-enantiomers. N-acetyl groups are more prone to facilitate oxazolone formation compared to urethane-based protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl).[2]

Q3: Which factors have the most significant impact on the extent of racemization?

A3: Several factors can influence the degree of racemization:

  • Base: The strength and concentration of the base used can significantly impact racemization. Stronger bases and excess base can promote the deprotonation of the oxazolone intermediate, leading to increased racemization.[1]

  • Coupling Reagent: The choice of coupling reagent used to activate the carboxylic acid is critical. Some reagents are more prone to inducing racemization than others.

  • Temperature: Higher reaction temperatures can increase the rate of racemization.

  • Reaction Time: Longer reaction times, especially in the presence of base, can lead to greater racemization.

Q4: Are there specific amino acids that are more susceptible to racemization?

A4: Yes, certain amino acids are more prone to racemization. For instance, histidine and cysteine are known to be particularly susceptible. The nature of the amino acid side chain can influence the stability of the oxazolone intermediate and the acidity of the α-proton.

Troubleshooting Guides

Issue 1: Significant Racemization Detected in the Final N-Acetyl Amino Acid Product

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inappropriate Base Selection or Concentration The choice of base is critical. Strong bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can lead to significant racemization. Solution: Opt for weaker bases such as N-methylmorpholine (NMM) or pyridine. Use the base in stoichiometric amounts rather than in excess. A study on TBTU-mediated amidation of N-acetyl-L-phenylalanine showed that using a stoichiometric amount of pyridine resulted in significantly less racemization compared to using excess DIPEA (N,N-Diisopropylethylamine).[3]
Choice of Coupling Reagent Standard carbodiimide reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can cause racemization, especially without additives. Solution: Utilize coupling reagents known to suppress racemization. Phosphonium-based reagents like DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) are reported to be highly effective in minimizing racemization.[4][5] Uronium-based reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in combination with additives like HOBt (1-Hydroxybenzotriazole) or OxymaPure (ethyl cyanohydroxyiminoacetate) can also significantly reduce racemization.[6][7]
Elevated Reaction Temperature Higher temperatures accelerate the formation and enolization of the oxazolone intermediate. Solution: Perform the reaction at a lower temperature. For many coupling reactions, 0 °C or even lower temperatures are recommended to minimize racemization.
Prolonged Reaction Time The longer the activated amino acid is exposed to basic conditions, the higher the risk of racemization. Solution: Monitor the reaction progress closely (e.g., by TLC or HPLC) and quench the reaction as soon as it is complete. In some cases, using a more efficient coupling reagent that allows for shorter reaction times can be beneficial.
Issue 2: Low Yield of the Desired N-Acetyl Amino Acid

Possible Causes and Solutions:

Possible Cause Recommended Solution
Incomplete Reaction The acetylation or coupling reaction may not have gone to completion. Solution: Ensure all reagents are pure and dry. If using a coupling reagent, ensure it is fresh and has been stored correctly. For Schotten-Baumann conditions with acetic anhydride, maintaining the appropriate pH is crucial for driving the reaction. Increasing the equivalents of the acetylating agent or coupling reagent might be necessary, but be mindful of potential side reactions and purification challenges.
Side Reactions Besides racemization, other side reactions can occur, such as the formation of dipeptides or other byproducts. Solution: The choice of solvent and reaction conditions can influence side reactions. For instance, in some cases, the formation of N-acylurea byproducts can be an issue with carbodiimide reagents. Using additives like HOBt can help to minimize this.
Difficult Purification The desired product may be lost during the workup and purification steps. Solution: Optimize the purification protocol. This may involve adjusting the pH during extraction or using a different chromatography method.

Data Presentation: Racemization in TBTU-Mediated Amidation of N-Acetyl-L-phenylalanine

The following table summarizes the effect of different bases on the diastereomeric ratio (L:D) in the TBTU-mediated amidation of N-acetyl-L-phenylalanine. This data highlights the critical role of the base in controlling racemization.

Base Equivalents of Base Reaction Time (h) Temperature (°C) Diastereomeric Ratio (L:D) Reference
DIPEA224rt31:69[3]
DIPEA124rt34:66[3]
Pyridine124rt80:20[3]
2,6-Lutidine124rt75:25[3]
NMM124rt67:33[3]

Data extracted from a study on the synthesis of an N-acetyl-L-phenylalamido derivative. The diastereomeric ratio was determined by HPLC analysis of the crude product.

Experimental Protocols

Protocol 1: General Procedure for N-Acetylation using Acetic Anhydride (Schotten-Baumann Conditions)

This protocol is a general method for the N-acetylation of amino acids with a good balance of yield and stereochemical purity, especially when racemization is a concern.

Materials:

  • L-Amino acid

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

  • Acetic anhydride

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Water (deionized)

  • Ice bath

Procedure:

  • Dissolve the L-amino acid in an aqueous solution of sodium hydroxide or sodium bicarbonate at 0-5 °C in an ice bath. The amount of base should be sufficient to dissolve the amino acid and neutralize the acetic acid formed during the reaction.

  • While vigorously stirring the solution, add acetic anhydride dropwise. The temperature should be maintained below 10 °C throughout the addition.

  • Continue stirring the reaction mixture at a low temperature for 1-2 hours after the addition of acetic anhydride is complete.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 2-3.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude N-acetyl amino acid.

  • Recrystallize the crude product from a suitable solvent system (e.g., water, ethanol/water) to obtain the pure N-acetyl amino acid.

  • Determine the enantiomeric purity of the final product using chiral HPLC or by measuring the specific optical rotation.

Protocol 2: N-Acetylation using TBTU/Base Coupling Method

This protocol is adapted from peptide coupling methods and is suitable for sensitive amino acids where minimizing racemization is a primary concern.

Materials:

  • N-protected amino acid (if starting from a protected amino acid) or the free amino acid

  • TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)

  • A weak base such as N-methylmorpholine (NMM) or pyridine

  • An amine for the coupling reaction (if applicable) or a nucleophile to cap the activated acid.

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M HCl solution

  • Brine

Procedure:

  • Dissolve the N-acetyl amino acid in anhydrous DMF.

  • Add the base (e.g., 1.0 equivalent of pyridine) to the solution and stir for a few minutes at room temperature.

  • Add TBTU (1.0 equivalent) to the mixture and stir for 15-30 minutes to activate the carboxylic acid.

  • If coupling to an amine, add the amine (1.0 equivalent) to the reaction mixture.

  • Allow the reaction to proceed at room temperature, monitoring by TLC or HPLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

  • Analyze the enantiomeric purity of the product by chiral HPLC.

Visualizations

Racemization_Mechanism L_NAA L-N-Acetyl Amino Acid Activated Activated Intermediate (e.g., with coupling reagent) L_NAA->Activated + Activation Oxazolone 5(4H)-Oxazolone (Azlactone) Activated->Oxazolone - H₂O Oxazolone->L_NAA Hydrolysis Enolate Achiral Enolate Intermediate Oxazolone->Enolate + Base - H⁺ Enolate->Oxazolone + H⁺ D_NAA D-N-Acetyl Amino Acid Enolate->D_NAA Protonation

Caption: Mechanism of racemization via oxazolone formation.

Caption: General workflow for synthesis and analysis.

References

method for removing unreacted reagents from 3-Acetamidopentanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted reagents from the synthesis of 3-Acetamidopentanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted reagents in the synthesis of this compound?

The synthesis of this compound typically involves the N-acetylation of 3-aminopentanoic acid using acetic anhydride. Therefore, the most common unreacted reagents and byproducts in the reaction mixture are:

  • Excess Acetic Anhydride: Often used in excess to drive the reaction to completion.

  • Unreacted 3-Aminopentanoic Acid: The starting material which may not have fully reacted.

  • Acetic Acid: A byproduct formed from the reaction of acetic anhydride with the amino group, and also from the quenching of excess acetic anhydride with water.

Q2: What is the general strategy for purifying this compound?

The most common and effective method for purifying this compound from the reaction mixture is through a process of quenching followed by recrystallization. The excess acetic anhydride is first hydrolyzed to acetic acid by the addition of water. Subsequently, the this compound is purified from the aqueous solution, separating it from the more soluble unreacted 3-aminopentanoic acid and acetic acid, by crystallization.

Q3: What are the expected yield and purity of this compound after purification?

ParameterReported Value for Analogous N-Acetyl Amino Acids
Total Yield 92% - 98%[1]
Purity 98.7% - 99%[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Product does not crystallize upon cooling. - The concentration of this compound in the solution is too low.- The solution is supersaturated but requires nucleation.- Concentrate the solution by evaporating some of the solvent under reduced pressure.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound.
Oily precipitate forms instead of crystals. - Presence of significant amounts of impurities.- Cooling the solution too quickly.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Redissolve the oil in a minimal amount of hot solvent and attempt recrystallization again.
Low yield of purified product. - Incomplete initial reaction.- Product loss during transfers and filtration.- Product is too soluble in the crystallization solvent.- Ensure the initial N-acetylation reaction went to completion.- Minimize the number of transfer steps.- Use a minimal amount of hot solvent for recrystallization to ensure the solution is saturated upon cooling.
Final product is not pure (contaminated with starting material). - Inefficient recrystallization.- Co-precipitation of the starting material with the product.- Perform a second recrystallization step.- Ensure the pH of the solution is appropriate to maximize the solubility of the starting amino acid while minimizing the solubility of the N-acetylated product.

Experimental Protocol: Purification of this compound by Recrystallization

This protocol describes a general method for the purification of this compound from a reaction mixture containing unreacted 3-aminopentanoic acid and excess acetic anhydride.

1. Quenching of Excess Acetic Anhydride:

  • Carefully and slowly add water to the reaction mixture with stirring. This reaction is exothermic. The water will hydrolyze the excess acetic anhydride to acetic acid.[2]

2. Removal of Acetic Acid and Initial Product Isolation:

  • The acetic acid and some of the water can be removed by distillation, often under reduced pressure.[1] This will concentrate the crude this compound.

3. Recrystallization:

  • To the concentrated crude product, add a minimal amount of hot water to dissolve the solid. The goal is to create a saturated solution at high temperature.

  • Allow the solution to cool slowly to room temperature. Crystals of this compound should start to form.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

4. Isolation and Drying of Pure Product:

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold water to remove any remaining soluble impurities.

  • Dry the crystals in a desiccator or a vacuum oven at a moderate temperature.

Purification Workflow

PurificationWorkflow cluster_reaction Reaction Mixture cluster_purification Purification Steps cluster_product Final Product RM Crude this compound (with unreacted reagents) Quench 1. Quench with Water (Hydrolyzes Acetic Anhydride) RM->Quench Add H₂O Concentrate 2. Concentrate (Remove Acetic Acid & Water) Quench->Concentrate Distillation Recrystallize 3. Recrystallize from Water Concentrate->Recrystallize Dissolve in hot H₂O, then cool Filter 4. Filter and Wash (with cold water) Recrystallize->Filter Isolate crystals Dry 5. Dry Crystals Filter->Dry Remove residual solvent Pure Pure this compound Dry->Pure

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Optimizing HPLC Separation of 3-Acetamidopentanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 3-Acetamidopentanoic acid isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound isomers?

A1: The primary challenges stem from the fact that as a beta-amino acid derivative, this compound is a small, polar, and chiral molecule. Key difficulties include achieving sufficient retention on standard reversed-phase columns, obtaining baseline resolution of the enantiomers, and managing peak shape issues like tailing. The presence of both a carboxylic acid and an amide group means that the mobile phase pH will be a critical parameter to control for reproducible results.

Q2: Which type of HPLC column is most suitable for this separation?

A2: For chiral separation of amino acid derivatives like this compound, Chiral Stationary Phases (CSPs) are the most effective. Columns based on macrocyclic glycopeptides, such as teicoplanin (e.g., Chirobiotic T), are particularly successful for resolving underivatized amino acids and their derivatives. Polysaccharide-based CSPs and crown ether columns have also been used effectively for separating amino acid enantiomers. For separating non-enantiomeric isomers (diastereomers), standard reversed-phase columns (e.g., C18) may be sufficient.

Q3: How does mobile phase pH affect the separation?

A3: Mobile phase pH is a critical parameter that directly influences the ionization state of the carboxylic acid group on the this compound molecule. At a pH below the pKa of the carboxylic acid, the molecule will be neutral, leading to increased retention on a reversed-phase column. At a pH above the pKa, the molecule will be negatively charged (anionic), reducing its retention. For robust and reproducible separations, it is recommended to work at a pH at least 1.5-2 units away from the analyte's pKa to ensure it is in a single, stable ionic form. Operating near the pKa can lead to split or broad peaks.

Q4: Should I consider derivatization for this analysis?

A4: Derivatization is an indirect approach that can be considered if direct separation on a chiral stationary phase is unsuccessful. This involves reacting the isomers with a chiral derivatizing agent to form diastereomers, which can then often be separated on a standard achiral column (like a C18). However, derivatization adds extra steps to sample preparation and introduces potential sources of error and impurities. Direct analysis on a CSP is generally preferred.

Troubleshooting Guide

Problem 1: Poor or No Resolution of Enantiomers
Possible Cause Suggested Solution
Incorrect Chiral Stationary Phase (CSP) The selectivity of the CSP is crucial for chiral recognition. If resolution is poor, consider screening different types of CSPs, such as polysaccharide-based, macrocyclic glycopeptide-based (e.g., Chirobiotic T, T2, R), or crown ether-based columns.
Inappropriate Mobile Phase Composition Optimize the mobile phase. Vary the organic modifier (e.g., methanol vs. acetonitrile) and its concentration. For some CSPs, a polar organic or polar ionic mobile phase mode may provide better results than reversed-phase.
Mobile Phase pH Not Optimal Adjust the mobile phase pH. The degree of ionization of the analyte can significantly impact the chiral recognition mechanism. Experiment with different pH values, keeping in mind the stability range of your column.
Column Temperature Too High Chiral separations are often sensitive to temperature. Lowering the column temperature can enhance the weak bonding forces responsible for chiral recognition and improve resolution. However, in some rare cases with polysaccharide CSPs, increasing temperature has been shown to improve separation factors.
Problem 2: Peak Tailing
Possible Cause Suggested Solution
Secondary Interactions with Column Packing The carboxylic acid group can interact with residual silanol groups on silica-based columns, causing tailing. Lowering the mobile phase pH (e.g., to pH 3) can suppress the ionization of silanols and reduce these interactions. Using a highly deactivated or end-capped column is also recommended.
Mobile Phase pH is Too Close to Analyte pKa Operating near the pKa can result in the co-existence of both ionized and non-ionized forms of the analyte, leading to tailing or split peaks. Adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa.
Column Overload Injecting too much sample can lead to peak distortion. Dilute the sample and inject a smaller volume to see if the peak shape improves.
Column Bed Deformation or Contamination A void at the column inlet or a blocked frit can cause peak tailing. Try reversing the column (if the manufacturer allows) and flushing it to remove contaminants from the inlet frit. Using a guard column can help protect the analytical column from contamination.
Problem 3: Poor or Variable Retention
Possible Cause Suggested Solution
Low Retention on Reversed-Phase Columns This compound is a polar molecule and may have little retention on traditional C18 columns. Consider using a column designed for polar analytes, such as one with a polar-embedded or polar-endcapped stationary phase, or explore Hydrophilic Interaction Liquid Chromatography (HILIC).
Mobile Phase pH Fluctuation Small shifts in pH can cause significant changes in retention time for ionizable compounds. Ensure the mobile phase is adequately buffered. The buffer concentration should ideally be between 10-50 mM.
Inconsistent Mobile Phase Preparation Ensure the mobile phase is prepared accurately and consistently for every run. Even small variations in the percentage of the organic modifier can lead to shifts in retention time.
Column Not Properly Equilibrated The column must be fully equilibrated with the mobile phase before analysis. Inadequate equilibration can lead to drifting retention times. Flush the column with at least 10-20 column volumes of the mobile phase before starting your injection sequence.

Experimental Protocols

The following is a representative HPLC method for the chiral separation of this compound isomers. This protocol is a starting point and may require optimization for your specific instrumentation and sample matrix.

Sample Preparation

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • If the sample is not fully soluble, sonication may be used to assist dissolution.

  • Filter the sample solution through a 0.22 µm syringe filter prior to injection to remove any particulates that could block the column frit.

HPLC Method Parameters

ParameterRecommended Starting Conditions
HPLC System Agilent 1100/1200 Series or equivalent
Column Chirobiotic T, 250 x 4.6 mm, 5 µm
Mobile Phase 90:10 (v/v) Water:Methanol with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detection UV at 210 nm

Illustrative Quantitative Data

The following table presents hypothetical data that could be obtained using the method above. Actual results will vary.

IsomerRetention Time (min)Tailing FactorResolution (Rs)
(R)-3-Acetamidopentanoic acid8.521.1-
(S)-3-Acetamidopentanoic acid9.781.22.1

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_opt Phase 3: Optimization cluster_fin Phase 4: Finalization Start Define Separation Goal (Isomers of this compound) Col_Select Select Chiral Column (e.g., Chirobiotic T) Start->Col_Select MP_Prep Prepare Mobile Phase (e.g., H2O:MeOH w/ Acid) Col_Select->MP_Prep Sample_Prep Prepare & Filter Sample MP_Prep->Sample_Prep Initial_Run Perform Initial Injection Sample_Prep->Initial_Run Eval Evaluate Chromatogram (Resolution, Peak Shape) Initial_Run->Eval Decision Acceptable? Eval->Decision Opt_MP Optimize Mobile Phase (% Organic, pH, Additive) Decision->Opt_MP No Validate Validate Method Decision->Validate Yes Opt_Temp Optimize Temperature Opt_MP->Opt_Temp Opt_Flow Optimize Flow Rate Opt_Temp->Opt_Flow Opt_Flow->Initial_Run End Routine Analysis Validate->End

Caption: Experimental workflow for developing an HPLC method.

Troubleshooting_Poor_Resolution cluster_new New Method cluster_est Established Method Start Problem: Poor Resolution (Rs < 1.5) Q1 Is this a new or established method? Start->Q1 Check_CSP Verify CSP Suitability (Screen different columns) Q1->Check_CSP New Check_Col Column Issue? (Age, Contamination) Q1->Check_Col Established Check_MP Optimize Mobile Phase (Organic %, pH) Check_CSP->Check_MP Check_Temp Lower Column Temperature Check_MP->Check_Temp Check_System System Issue? (Leaks, Pump) Check_Col->Check_System Sol_Col Replace Column or Guard Column Check_Col->Sol_Col Check_Prep Preparation Issue? (Incorrect Mobile Phase) Check_System->Check_Prep

Caption: Troubleshooting logic for poor resolution.

Troubleshooting_Peak_Tailing cluster_all All Peaks Tailing cluster_specific Specific Peaks Tailing Start Problem: Peak Tailing (Tf > 1.2) Q1 Does it affect all peaks? Start->Q1 Check_Overload Column Overload? (Dilute sample) Q1->Check_Overload Yes Check_pH pH near pKa? (Adjust pH +/- 2 units from pKa) Q1->Check_pH No Check_Frit Blocked Frit / Column Void? Check_Overload->Check_Frit Sol_Flush Backflush Column (if possible) Check_Frit->Sol_Flush Check_Silanol Secondary Silanol Interactions? Check_pH->Check_Silanol Sol_pH Lower Mobile Phase pH (e.g., to < 3) Check_Silanol->Sol_pH

Caption: Troubleshooting logic for peak tailing.

pH_Effect cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Title Effect of Mobile Phase pH on Analyte Retention (Reversed-Phase) Analyte_Low Analyte: R-COOH (Neutral, Protonated) Interaction_Low Interaction: More Hydrophobic Analyte_Low->Interaction_Low Result_Low Result: Increased Retention Interaction_Low->Result_Low Analyte_High Analyte: R-COO- (Anionic, Deprotonated) Interaction_High Interaction: More Polar Analyte_High->Interaction_High Result_High Result: Decreased Retention Interaction_High->Result_High

Caption: Relationship between mobile phase pH and analyte retention.

Technical Support Center: Purification of Acetic Acid by Distillation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of acetic acid by distillation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying acetic acid by distillation?

A1: The primary distillation methods for purifying acetic acid include:

  • Simple Distillation: Suitable for separating acetic acid from non-volatile impurities or solvents with significantly different boiling points.

  • Fractional Distillation: Used to separate acetic acid from impurities with close boiling points. This method utilizes a fractionating column to achieve a better separation.[1][2]

  • Azeotropic Distillation: This technique is employed to separate acetic acid from water, with which it has a close boiling point. An entrainer is added to form a new, lower-boiling azeotrope with water, which is then distilled off.[3][4][5] Common entrainers include ethyl acetate and n-butyl acetate.[4][6][7]

  • Extractive Distillation: In this method, a high-boiling solvent is introduced to alter the relative volatility of the components, facilitating the separation of acetic acid from impurities.[8]

  • Vacuum Distillation: This method is used for purifying heat-sensitive materials or for separating components with high boiling points by lowering the pressure, which in turn lowers their boiling points.[1][9][10]

Q2: What are the common impurities found in crude acetic acid?

A2: Common impurities in glacial acetic acid can include water, aldehydes (like acetaldehyde and formaldehyde), formic acid, and metal ions.[11] The presence and concentration of these impurities often depend on the production method of the acetic acid.[11]

Q3: How can I determine the purity of my distilled acetic acid?

A3: The purity of acetic acid is typically determined by titration with a standardized solution of a strong base, such as sodium hydroxide, using an indicator like phenolphthalein.[12] Other analytical methods include gas chromatography to identify and quantify volatile organic impurities.[13][14] The permanganate test can be used to measure the presence of oxidizable impurities.[15]

Q4: Does acetic acid form an azeotrope with water?

A4: Acetic acid and water do not form a true azeotrope.[3][4][5] However, their boiling points are very close (118.1°C for acetic acid and 100°C for water at atmospheric pressure), which makes their separation by simple distillation difficult and economically impractical, especially at low water concentrations.[2][4][16]

Troubleshooting Guides

This section addresses common issues encountered during the distillation of acetic acid.

Problem Possible Cause(s) Troubleshooting Steps
Poor Separation Efficiency 1. Insufficient number of theoretical plates in the fractionating column.2. Distillation rate is too high.3. Inadequate reflux ratio.4. Column flooding.1. Use a longer or more efficient fractionating column.2. Reduce the heating rate to slow down the distillation.3. Increase the reflux ratio to improve separation.4. Decrease the heating rate or check for blockages in the column.
Bumping or Violent Boiling 1. Lack of boiling chips or a stir bar.2. Uneven heating.3. Presence of volatile impurities.1. Add new, unused boiling chips or a magnetic stir bar before heating.2. Use a heating mantle with a stirrer for even heat distribution.3. If performing vacuum distillation, reduce the pressure before heating to remove highly volatile components.[10]
No Distillate Collection 1. Thermometer bulb placed incorrectly.2. Insufficient heating.3. Leaks in the distillation apparatus (especially under vacuum).4. Condenser water is too cold, causing the distillate to solidify.1. Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head.2. Increase the temperature of the heating source.3. Check all joints and connections for a proper seal. Grease joints for vacuum distillation.[10][17]4. Increase the temperature of the condenser water or reduce its flow rate.
Product Contamination 1. Carryover of liquid from the boiling flask.2. Inefficient separation.3. Dirty glassware.1. Do not overfill the distillation flask (should be no more than two-thirds full).2. Refer to "Poor Separation Efficiency" above.3. Thoroughly clean and dry all glassware before use.
Column Flooding 1. Excessive boil-up rate.2. High pressure drop in the column.3. Obstruction in the column or condenser.1. Reduce the heat input to the reboiler.2. Check for any blockages or fouling of the packing/trays.3. Ensure the vapor path is clear and there are no constrictions.

Quantitative Data Tables

Boiling Point of Acetic Acid at Various Pressures

Pressure (mmHg)Boiling Point (°C)
760117.9[18][19]
40099.5
20081.5[9]
10065.5
6054.5
4046.0
2032.5
1020.5
59.5
1-7.5

Azeotropic Data for Acetic Acid-Water with Entrainers

EntrainerBoiling Point of Azeotrope (°C)Composition of Azeotrope (% by mole)
Ethyl Acetate70.4[4][16]64.1% Ethyl Acetate, 35.9% Water[4][16]
Isobutyl Acetate88.167.9% Isobutyl Acetate, 32.1% Water
n-Propyl Acetate82.871.5% n-Propyl Acetate, 28.5% Water
n-Butyl Acetate90.762.9% n-Butyl Acetate, 37.1% Water

Typical Impurity Levels in Acetic Acid

ImpurityConcentration in Crude Acetic AcidTarget Concentration after Purification
Water0.2 - 5%< 0.15%[20]
Formic Acid0.05 - 0.5%< 0.05%[20]
Acetaldehyde0.01 - 0.1%< 0.02%[20]
Iron1 - 10 ppm< 1.0 ppm[20]
Chlorides1 - 5 ppm< 1 ppm[20]
Sulfates1 - 5 ppm< 1 ppm[20]

Experimental Protocols

Protocol 1: Fractional Distillation of Acetic Acid

Objective: To purify acetic acid from impurities with close boiling points.

Materials:

  • Crude acetic acid

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with thermometer adapter

  • Thermometer

  • Condenser

  • Receiving flask

  • Heating mantle with stirrer

  • Boiling chips or magnetic stir bar

  • Clamps and stands

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood.

  • Add the crude acetic acid and boiling chips/stir bar to the round-bottom flask, filling it to no more than two-thirds of its capacity.

  • Securely connect the fractionating column, distillation head with a properly placed thermometer, condenser, and receiving flask.

  • Turn on the cooling water to the condenser.

  • Begin heating the mixture gently.

  • Observe the temperature and collect the initial fraction (forerun) that distills over at a lower temperature than the boiling point of acetic acid. This fraction will contain the more volatile impurities.

  • As the temperature stabilizes at the boiling point of acetic acid (approx. 118°C at atmospheric pressure), change the receiving flask to collect the purified acetic acid.

  • Continue distillation until a small amount of liquid remains in the distillation flask. Do not distill to dryness.

  • Turn off the heating mantle and allow the apparatus to cool before disassembling.

Protocol 2: Purity Analysis by Titration

Objective: To determine the purity of the distilled acetic acid.

Materials:

  • Distilled acetic acid sample

  • Standardized sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Phenolphthalein indicator

  • Burette

  • Erlenmeyer flask

  • Pipette

  • Distilled water

Procedure:

  • Accurately weigh approximately 1 g of the distilled acetic acid sample into an Erlenmeyer flask.[12]

  • Add about 50 mL of distilled water and a few drops of phenolphthalein indicator to the flask.[12]

  • Fill the burette with the standardized NaOH solution and record the initial volume.

  • Titrate the acetic acid solution with the NaOH solution until the first permanent faint pink color is observed.[12]

  • Record the final volume of the NaOH solution used.

  • Calculate the purity of the acetic acid using the following formula: Purity (%) = (Volume of NaOH (L) × Molarity of NaOH (mol/L) × Molar Mass of Acetic Acid (g/mol)) / Mass of Acetic Acid Sample (g) × 100

Diagrams

Distillation_Troubleshooting start Distillation Problem Observed poor_separation Poor Separation start->poor_separation no_distillate No Distillate start->no_distillate bumping Bumping/Violent Boiling start->bumping cause_poor_sep1 High Distillation Rate poor_separation->cause_poor_sep1 cause_poor_sep2 Inefficient Column poor_separation->cause_poor_sep2 cause_no_dist1 Leak in System no_distillate->cause_no_dist1 cause_no_dist2 Insufficient Heat no_distillate->cause_no_dist2 cause_bumping1 No Boiling Chips/Stirrer bumping->cause_bumping1 solution_poor_sep1 Reduce Heating cause_poor_sep1->solution_poor_sep1 solution_poor_sep2 Use Better Column cause_poor_sep2->solution_poor_sep2 solution_no_dist1 Check Seals cause_no_dist1->solution_no_dist1 solution_no_dist2 Increase Heat cause_no_dist2->solution_no_dist2 solution_bumping1 Add Boiling Chips/Stirrer cause_bumping1->solution_bumping1

Caption: A troubleshooting decision tree for common distillation problems.

Fractional_Distillation_Workflow cluster_setup Setup cluster_distillation Distillation cluster_analysis Analysis setup_apparatus Assemble Apparatus add_sample Add Crude Acetic Acid and Boiling Chips setup_apparatus->add_sample start_heating Begin Gentle Heating add_sample->start_heating collect_forerun Collect Forerun (Low-Boiling Impurities) start_heating->collect_forerun collect_product Collect Purified Acetic Acid (at Boiling Point) collect_forerun->collect_product stop_heating Stop Heating Before Dryness collect_product->stop_heating purity_test Perform Purity Test (e.g., Titration) stop_heating->purity_test

Caption: Workflow for the fractional distillation of acetic acid.

Safety Information

Hazard Overview: Acetic acid is a corrosive and flammable liquid.[21][22][23] Vapors can form explosive mixtures with air above 39°C.[23] It can cause severe skin burns and eye damage.[22] Inhalation of vapors can irritate the respiratory tract.[23]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles are required.[21]

  • Hand Protection: Use chemical-resistant gloves (e.g., butyl rubber or neoprene).[21]

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.[21]

  • Respiratory Protection: Work in a well-ventilated fume hood. If ventilation is inadequate, use a respirator with an appropriate cartridge.

Handling and Storage:

  • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[21]

  • Keep containers tightly closed.

  • Store away from oxidizing agents, strong bases, and metals.[24]

First Aid Measures:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[21]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[21]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[23]

References

overcoming solubility problems of 3-Acetamidopentanoic acid in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 3-Acetamidopentanoic acid in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: I'm observing precipitation of this compound in my aqueous assay buffer. What are the likely causes?

Precipitation of this compound in aqueous solutions can be attributed to several factors:

  • Concentration Exceeding Solubility Limit: The concentration of the compound in your stock solution or final assay volume may be higher than its intrinsic solubility in the specific buffer system.

  • pH of the Buffer: The carboxyl group of this compound has a pKa value that influences its charge state and, consequently, its solubility. At a pH below its pKa, the carboxylic acid will be protonated and less soluble than its deprotonated, charged carboxylate form at a pH above the pKa.

  • "Salting Out" Effect: High concentrations of salts in your buffer can decrease the solubility of organic molecules.

  • Low Temperature: Solubility of most solid compounds, including this compound, generally decreases at lower temperatures. Storing stock solutions at low temperatures can lead to precipitation.[3]

  • Solvent Shock: Rapidly diluting a concentrated stock solution in an organic solvent (like DMSO) into an aqueous buffer can cause the compound to precipitate out of solution. This is a common issue for many compounds in drug discovery.[3]

Q3: What are the recommended starting solvents for preparing a stock solution of this compound?

For initial solubilization, it is recommended to start with a small amount of a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO).[3][4] DMSO is a powerful solvent capable of dissolving a wide range of polar and nonpolar compounds.[4] For compounds that are still challenging to dissolve, other organic solvents like ethanol or methanol can be considered, although their utility will depend on the specific assay's tolerance for these solvents.

Troubleshooting Guide

Issue 1: this compound does not fully dissolve when preparing a stock solution.

Troubleshooting Steps:

  • Solvent Selection:

    • Primary Choice: Start with 100% DMSO.

    • Alternatives: If solubility in DMSO is limited, consider Dimethylformamide (DMF). However, be mindful of potential solvent toxicity in your specific assay.

  • Gentle Heating: Gently warm the solution in a water bath (e.g., 37°C) to aid dissolution. Avoid excessive heat, which could lead to compound degradation.

  • Sonication: Use a sonicator bath to break up solid aggregates and enhance dissolution.

  • pH Adjustment (for aqueous-based stocks): If preparing a stock in a buffer, adjusting the pH to be above the pKa of the carboxylic acid group (typically around 4-5) can significantly increase solubility by forming the more soluble carboxylate salt. A small amount of a base like sodium hydroxide (NaOH) or a basic buffer can be used.

Issue 2: The compound precipitates when the stock solution is diluted into the aqueous assay buffer.

This is a common issue known as "solvent shock." The following workflow can help mitigate this problem.

Experimental Workflow for Dilution:

experimental_workflow cluster_stock Stock Solution Preparation cluster_dilution Serial Dilution Strategy cluster_verification Verification stock Dissolve in 100% DMSO (e.g., 10-50 mM) intermediate Perform intermediate dilutions in a co-solvent mixture (e.g., DMSO/Ethanol or DMSO/Assay Buffer) stock->intermediate Avoid large dilution factors final Add dropwise to final assay buffer with vortexing intermediate->final Gradual solvent exchange visual Visually inspect for precipitate final->visual centrifuge Centrifuge and check for pellet visual->centrifuge If cloudy

Figure 1. A stepwise workflow to minimize precipitation during dilution.

Detailed Protocol for Minimizing Precipitation:

  • Prepare a High-Concentration Stock in DMSO: Dissolve the this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM).

  • Perform Intermediate Dilutions: Instead of diluting directly into the final aqueous buffer, perform one or more intermediate dilution steps.

    • Option A (Co-solvent): Dilute the DMSO stock into a solvent that is miscible with both DMSO and water, such as ethanol.

    • Option B (Gradual Buffer Addition): Create an intermediate solution by diluting the DMSO stock into a mixture of the assay buffer and DMSO (e.g., 50:50).

  • Final Dilution: Add the intermediate dilution dropwise into the final assay buffer while gently vortexing or stirring. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.

  • Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is low enough to not affect the biological system (typically ≤1%).[3]

Quantitative Data Summary

While specific experimental values for this compound are not available, the following table provides a qualitative solubility guide based on the properties of structurally similar N-acetylated amino acids and short-chain carboxylic acids.

SolventExpected SolubilityRationale & Considerations
Water Sparingly to Moderately SolubleThe polar carboxyl and acetamido groups contribute to water solubility, but the pentanoic acid backbone has hydrophobic character. Solubility is expected to be pH-dependent.[1]
Phosphate-Buffered Saline (PBS, pH 7.4) Moderately SolubleAt physiological pH, the carboxylic acid will be deprotonated, increasing solubility compared to acidic water. High salt concentrations could potentially decrease solubility.
Dimethyl Sulfoxide (DMSO) Soluble to Highly SolubleDMSO is a strong polar aprotic solvent capable of disrupting crystal lattice forces and solvating a wide range of compounds.[4]
Ethanol Moderately SolubleEthanol is a polar protic solvent that can form hydrogen bonds with the solute. It is often a good co-solvent with water.

Advanced Troubleshooting Strategies

For particularly challenging solubility issues, consider the following advanced strategies.

Logical Relationship for Strategy Selection:

troubleshooting_logic cluster_problem Solubility Problem cluster_solutions Potential Solutions start Precipitation in Assay ph_adjust pH Adjustment (for ionizable compounds) start->ph_adjust cosolvent Use of Co-solvents (e.g., Ethanol, PEG) start->cosolvent surfactant Add Surfactants (e.g., Tween-80) start->surfactant cyclodextrin Cyclodextrin Complexation start->cyclodextrin

Figure 2. Decision guide for selecting an advanced solubilization strategy.

1. pH Modification of the Assay Buffer:

  • Principle: For acidic compounds like this compound, increasing the pH of the assay buffer above its pKa will ionize the carboxylic acid group, forming a more soluble carboxylate salt.

  • Protocol:

    • Determine the pKa of this compound (estimated to be around 4-5, similar to other short-chain carboxylic acids).

    • Prepare assay buffers at different pH values, starting from a pH at least 1-2 units above the estimated pKa.

    • Test the solubility of the compound in each buffer.

    • Caution: Ensure the chosen pH is compatible with the biological assay and does not affect the activity of enzymes or cells.

2. Use of Co-solvents:

  • Principle: Adding a water-miscible organic solvent to the aqueous buffer can increase the solubility of a compound by reducing the polarity of the solvent system.[5]

  • Common Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol (PEG 400).

  • Protocol:

    • Prepare the assay buffer containing a small percentage of the co-solvent (e.g., 1-5%).

    • Add the DMSO stock solution of this compound to this co-solvent-containing buffer.

    • Caution: The concentration of the co-solvent must be optimized to avoid negative impacts on the assay.

3. Addition of Surfactants:

  • Principle: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). The hydrophobic cores of these micelles can encapsulate poorly soluble compounds, increasing their apparent solubility.[6]

  • Common Surfactants: Tween® 80, Triton™ X-100.

  • Protocol:

    • Incorporate a low concentration of a non-ionic surfactant (e.g., 0.01-0.1%) into the assay buffer.

    • Dissolve the this compound in this surfactant-containing buffer.

    • Caution: Surfactants can interfere with some biological assays, particularly those involving proteins or cell membranes.

By systematically applying these FAQs and troubleshooting guides, researchers can overcome the solubility challenges associated with this compound and obtain reliable and reproducible results in their assays.

References

process optimization for industrial synthesis of N-acetyl-DL-norvaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial synthesis of N-acetyl-DL-norvaline.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of N-acetyl-DL-norvaline, providing potential causes and recommended solutions in a question-and-answer format.

Question: Why is the yield of N-acetyl-DL-norvaline lower than expected?

Answer: Low yield can be attributed to several factors:

  • Incomplete Reaction: The acetylation reaction may not have gone to completion. Verify that the reaction time and temperature are optimal. For instance, acetylation with acetic anhydride in acetic acid is often carried out at temperatures between 60-150°C.[1]

  • Suboptimal Reagent Ratio: An incorrect molar ratio of DL-norvaline to the acetylating agent (e.g., acetic anhydride) can limit the conversion.

  • Side Reactions: The formation of byproducts, such as N-acetyl-DL-norvalyl-DL-norvaline (a dipeptide), can consume the starting material and reduce the yield of the desired product.[1] The formation of such byproducts can be minimized by adjusting the reaction temperature and the concentration of the amino acid in the solvent.[1]

  • Losses during Work-up and Purification: Significant amounts of the product may be lost during isolation, for example, through filtration or extraction. Review and optimize the purification protocol.

Question: How can the formation of the N-acetyl-dipeptide byproduct be minimized?

Answer: The formation of N-acetyl-DL-norvalyl-DL-norvaline can be reduced by:

  • Controlling Reaction Temperature: Conducting the acetylation at an optimal temperature range, typically between 85 and 115°C, can suppress the formation of dipeptides.[1]

  • Adjusting Reactant Concentration: Using a more dilute solution of the aminocarboxylic acid in acetic acid (less than 3 mol per liter) has been shown to reduce the formation of byproducts.[1] Under optimal conditions, the acetyl dipeptide content can be reduced to less than 2%.[1]

Question: What is the cause of impurities in the final product, and how can they be removed?

Answer: Impurities in the final N-acetyl-DL-norvaline product can include unreacted DL-norvaline, the acetylating agent, byproducts like the N-acetyl dipeptide, and residual solvents.

  • Identification of Impurities: Utilize analytical techniques such as High-Performance Liquid Chromatography (HPLC) to identify and quantify impurities.[1]

  • Purification Strategies:

    • Recrystallization: This is a common and effective method for purifying the final product. The choice of solvent is critical for obtaining high-purity crystals.

    • Chromatography: For high-purity requirements, column chromatography can be employed to separate the desired product from closely related impurities.

Question: The final product has a poor color. What could be the reason and solution?

Answer: A discolored product can result from impurities or degradation of the material.

  • High Reaction Temperatures: Excessive temperatures during the reaction or drying process can lead to thermal decomposition and the formation of colored impurities.

  • Residual Impurities: The presence of certain byproducts can also impart color.

  • Solution: Ensure that the reaction temperature is well-controlled. If the product is already discolored, an additional recrystallization step, possibly with the use of activated carbon, can help to remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What are the typical reaction conditions for the N-acetylation of DL-norvaline?

A1: A common method involves the reaction of DL-norvaline with acetic anhydride in acetic acid. The reaction temperature is a critical parameter and is typically maintained between 60°C and 150°C, with a preferred range of 85°C to 115°C to minimize byproduct formation.[1] The concentration of DL-norvaline in acetic acid should ideally be less than 3 mol/L.[1]

Q2: Which analytical methods are suitable for monitoring the reaction progress and final product purity?

A2: High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for monitoring the disappearance of the starting material (DL-norvaline) and the formation of the product (N-acetyl-DL-norvaline) and byproducts.[1] HPLC can also be used to determine the final purity of the isolated product.[2]

Q3: What are the key safety precautions to consider during the industrial synthesis of N-acetyl-DL-norvaline?

A3: When working with acetic anhydride and acetic acid, it is crucial to handle these corrosive chemicals in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction can be exothermic, so controlled addition of reagents and temperature monitoring are essential to prevent runaways.

Q4: How is the final product typically isolated from the reaction mixture?

A4: After the reaction is complete, the N-acetyl-DL-norvaline can be isolated by concentrating the reaction mixture in vacuo to obtain the product as a melt or solid.[1] This process avoids a cumbersome aqueous work-up and crystallization from water.[1] The solidified product can then be further purified if necessary.

Data Presentation

Table 1: Reaction Parameters for N-acetylation of DL-norvaline

ParameterRecommended RangeKey Considerations
Reaction Temperature 60 - 150 °C (Optimal: 85 - 115 °C)[1]Higher temperatures can increase reaction rate but may also promote byproduct formation.
DL-norvaline Concentration < 3 mol/L in acetic acid[1]Lower concentrations can reduce the formation of N-acetyl dipeptide byproducts.
Acetylating Agent Acetic AnhydrideA common and effective reagent for N-acetylation.

Table 2: Purity and Byproduct Profile

AnalyteTypical SpecificationAnalytical Method
N-acetyl-DL-norvaline Purity ≥ 98.5%[2]HPLC[1]
N-acetyl-DL-norvalyl-DL-norvaline < 5% (can be < 2% under optimal conditions)[1]HPLC[1]
Unreacted DL-norvaline Not detectableHPLC

Experimental Protocols

Protocol 1: Synthesis of N-acetyl-DL-norvaline

  • Reaction Setup: In a suitable reactor equipped with a stirrer, thermometer, and reflux condenser, charge DL-norvaline and glacial acetic acid. The concentration of DL-norvaline should be less than 3 mol/L.[1]

  • Acetylation: Heat the mixture to the desired reaction temperature (e.g., 95°C).

  • Reagent Addition: Slowly add acetic anhydride to the reaction mixture while maintaining the temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing them by HPLC to confirm the disappearance of DL-norvaline.

  • Isolation: Once the reaction is complete, concentrate the reaction mixture under reduced pressure to obtain the crude N-acetyl-DL-norvaline as a solid or melt.[1]

  • Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent to achieve the desired purity.

Protocol 2: HPLC Analysis of Reaction Mixture

  • Sample Preparation: Dilute a small aliquot of the reaction mixture with an appropriate mobile phase.

  • HPLC System: Use a reverse-phase HPLC column (e.g., C18) with a suitable mobile phase (e.g., a gradient of acetonitrile and water with an acid modifier like trifluoroacetic acid).

  • Detection: Use a UV detector at an appropriate wavelength (e.g., 210 nm) to detect the components.

  • Quantification: Use calibrated standards of DL-norvaline and N-acetyl-DL-norvaline to quantify the components in the sample.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_isolation Isolation Stage cluster_purification Purification & Analysis start Start: DL-norvaline & Acetic Acid reaction Acetylation with Acetic Anhydride (60-150°C) start->reaction monitoring Reaction Monitoring (HPLC) reaction->monitoring completion_check Reaction Complete? monitoring->completion_check completion_check->reaction No concentration Concentration (in vacuo) completion_check->concentration Yes crude_product Crude N-acetyl- DL-norvaline concentration->crude_product purification Recrystallization (Optional) crude_product->purification analysis Final Purity Analysis (HPLC) purification->analysis final_product Final Product analysis->final_product

Caption: Experimental workflow for the synthesis of N-acetyl-DL-norvaline.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions issue Low Yield of N-acetyl-DL-norvaline incomplete_reaction Incomplete Reaction issue->incomplete_reaction side_reactions Side Reactions (e.g., Dipeptide) issue->side_reactions workup_loss Losses during Work-up issue->workup_loss optimize_conditions Optimize Reaction Time & Temperature incomplete_reaction->optimize_conditions side_reactions->optimize_conditions adjust_concentration Adjust Reactant Concentration side_reactions->adjust_concentration optimize_purification Optimize Purification Protocol workup_loss->optimize_purification

Caption: Troubleshooting logic for low yield in N-acetyl-DL-norvaline synthesis.

References

Validation & Comparative

Comparative Guide to Analytical Method Validation for 3-Acetamidopentanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantitative determination of 3-Acetamidopentanoic acid, a key compound in various research and pharmaceutical development settings. Below, we compare a newly developed High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques, supported by experimental data and detailed protocols. This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[1][2][3][4][5]

Method Comparison

The following tables summarize the performance of a new, validated HPLC-UV method against two alternative analytical approaches: a Gas Chromatography-Mass Spectrometry (GC-MS) method and a traditional Spectrophotometric method.

Table 1: Comparison of Key Validation Parameters

ParameterHPLC-UV Method (New)GC-MS Method (Alternative 1)Spectrophotometric Method (Alternative 2)
Linearity (R²) > 0.999> 0.998> 0.995
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 103.0%95.0 - 105.0%
Precision (% RSD) < 1.5%< 2.0%< 3.0%
Specificity High (Separates from impurities)Very High (Mass identification)Low (Prone to interference)
Limit of Detection (LOD) 0.1 µg/mL0.05 µg/mL1.0 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL0.15 µg/mL3.0 µg/mL
Robustness HighModerateLow

Table 2: Performance Characteristics

FeatureHPLC-UV Method (New)GC-MS Method (Alternative 1)Spectrophotometric Method (Alternative 2)
Instrumentation Cost ModerateHighLow
Sample Throughput HighModerateHigh
Required Expertise ModerateHighLow
Solvent Consumption ModerateLowLow
Suitability for Complex Matrices HighHighLow

Experimental Protocols

Detailed methodologies for the validation of the new HPLC-UV method are provided below. These protocols are based on established principles for the validation of analytical methods for amino acid derivatives and organic acids.[6][7][8][9]

HPLC-UV Method Protocol
  • Instrumentation : HPLC system with a UV detector, C18 column (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase : Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (95:5 v/v).[10][11][12]

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : 210 nm.[13]

  • Injection Volume : 20 µL.

  • Column Temperature : 30°C.

Validation Experiments
  • Specificity : The ability to assess the analyte in the presence of other components was determined by analyzing placebo and spiked samples.[1] Forced degradation studies were also conducted by exposing the sample to acid, base, oxidative, thermal, and photolytic stress to ensure no interference from degradation products.[2][14]

  • Linearity : A series of six standard solutions of this compound were prepared in the range of 0.5 µg/mL to 20 µg/mL. Each solution was injected in triplicate. The calibration curve was generated by plotting the peak area against the concentration, and the correlation coefficient (R²) was calculated.[15]

  • Accuracy : The accuracy was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).[14][16] Three replicate preparations were analyzed for each level.

  • Precision :

    • Repeatability (Intra-assay precision) : Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day, by the same analyst, and on the same instrument.[5][14]

    • Intermediate Precision : The analysis was repeated on a different day by a different analyst to assess within-laboratory variations.[5]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ) : LOD and LOQ were determined based on the signal-to-noise ratio. A signal-to-noise ratio of 3:1 was used for LOD and 10:1 for LOQ.[12][13]

  • Robustness : The robustness of the method was evaluated by intentionally varying chromatographic conditions such as the mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C).

Visualizations

The following diagrams illustrate the workflow of the analytical method validation and the relationship between the different validation parameters.

G cluster_prep Preparation cluster_validation Validation cluster_analysis Analysis & Reporting A Method Development B Standard & Sample Preparation A->B C Specificity B->C D Linearity & Range B->D E Accuracy B->E F Precision B->F G LOD & LOQ B->G H Robustness B->H I Data Analysis C->I D->I E->I F->I G->I H->I J Validation Report I->J

Caption: Workflow for Analytical Method Validation.

G cluster_quantitative Quantitative Tests cluster_general General Tests cluster_limit Limit Test Accuracy Accuracy ValidatedMethod Validated Method Accuracy->ValidatedMethod Precision Precision Precision->Accuracy Linearity Linearity Range Range Linearity->Range Range->Accuracy LOQ LOQ LOQ->Linearity Specificity Specificity Specificity->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod LOD LOD LOD->Specificity

Caption: Interrelationship of Analytical Validation Parameters.

References

A Comparative Guide to Non-Canonical Amino Acids: 5-Acetamidopentanoic Acid, 6-Aminocaproic Acid, and tert-Leucine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids (ncAAs) into peptides and proteins is a powerful strategy in drug discovery and protein engineering. These unique building blocks offer the potential to enhance therapeutic properties such as stability, potency, and cell permeability. While a vast chemical space of ncAAs is available, a thorough understanding of their individual characteristics is crucial for rational drug design.

This guide provides a comparative analysis of three distinct non-canonical amino acids: 5-Acetamidopentanoic acid, 6-Aminocaproic acid, and tert-Leucine. Due to the limited availability of experimental data for 3-Acetamidopentanoic acid, this guide focuses on its structural isomer, 5-Acetamidopentanoic acid, as a representative N-acetylated linear chain amino acid. This comparison aims to provide researchers with a framework for selecting appropriate ncAAs for their specific applications.

Physicochemical and Biological Properties

The selection of a non-canonical amino acid is often guided by its physicochemical properties, which influence its behavior in biological systems. The following table summarizes key properties of 5-Acetamidopentanoic acid, 6-Aminocaproic acid, and tert-Leucine.

Property5-Acetamidopentanoic Acid6-Aminocaproic Acidtert-Leucine
Molecular Formula C₇H₁₃NO₃[1]C₆H₁₃NO₂C₆H₁₃NO₂[1]
Molecular Weight ( g/mol ) 159.18[1]131.17131.17[1][2]
Structure Acetylated linear chainLinear chainBranched-chain
pKa (Carboxyl) ~4.5 (estimated)4.43[3]2.39 (predicted)[4]
pKa (Amino) N/A (Acetylated)10.75[3]9.61
LogP (experimental) Not available-2.95[5]-1.8 (computed)[1]
Melting Point (°C) Solid (specific point not available)[1]204-206[3]>300[2][6]
Water Solubility Soluble330 mg/mL[7]0.1 g/mL[4]

Experimental Protocols

Synthesis of 5-Acetamidopentanoic Acid

This protocol describes a general method for the N-acetylation of an amino acid using acetic anhydride.

Materials:

  • 5-Aminovaleric acid

  • Acetic anhydride

  • Sodium acetate

  • Water

  • Ice bath

  • Stir plate and stir bar

  • pH meter

Procedure:

  • Dissolve 5-aminovaleric acid in water to create a concentrated solution.

  • Cool the solution in an ice bath with constant stirring.

  • Slowly add a molar excess of acetic anhydride to the cooled amino acid solution.

  • Maintain the pH of the reaction mixture around 8.0 by the dropwise addition of a saturated sodium acetate solution.

  • Continue the reaction on ice for 1-2 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, acidify the reaction mixture to a pH of 2-3 with a suitable acid (e.g., HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Determination of Octanol-Water Partition Coefficient (LogP)

The Shake Flask method is a standard approach for the experimental determination of LogP.

Materials:

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • The non-canonical amino acid of interest

  • Vials with screw caps

  • Vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Prepare a stock solution of the ncAA in either water or n-octanol.

  • Add a known volume of the stock solution to a vial containing a known volume of the other solvent (e.g., add aqueous stock to n-octanol).

  • Vigorously mix the vial using a vortex mixer for several minutes to ensure thorough partitioning.

  • Allow the two phases to separate by letting the vial stand or by centrifugation.

  • Carefully collect a sample from both the aqueous and the n-octanol layers.

  • Determine the concentration of the ncAA in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy at a predetermined wavelength or HPLC).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The LogP is the logarithm (base 10) of the partition coefficient.

In Vitro Metabolic Stability Assay using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Materials:

  • Liver microsomes (e.g., human, rat)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • The non-canonical amino acid of interest

  • Acetonitrile (for reaction quenching)

  • Incubator/water bath at 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Pre-warm a solution of liver microsomes in phosphate buffer to 37°C.

  • Add the ncAA to the microsome solution at a final concentration typically around 1 µM.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile.

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent ncAA.

  • Plot the natural logarithm of the percentage of the ncAA remaining versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) as 0.693/k.

Cell Viability (Cytotoxicity) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Materials:

  • Human cell line (e.g., HeLa, HepG2)

  • Cell culture medium and supplements

  • 96-well plates

  • The non-canonical amino acid of interest

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the ncAA and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a plate reader at a wavelength of approximately 570 nm.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

  • Plot the cell viability against the ncAA concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Visualizations

Workflow for Evaluating a Novel Non-Canonical Amino Acid

The following diagram illustrates a general workflow for the characterization and evaluation of a newly synthesized non-canonical amino acid for its potential use in drug discovery.

ncAA_Evaluation_Workflow cluster_0 Synthesis & Purification cluster_1 Physicochemical Profiling cluster_2 In Vitro Biological Evaluation cluster_3 Application in Peptide Synthesis Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Characterization Structural Characterization (NMR, MS) Purification->Structural_Characterization Solubility Solubility Structural_Characterization->Solubility pKa_Determination pKa Determination Structural_Characterization->pKa_Determination LogP_Measurement LogP Measurement Structural_Characterization->LogP_Measurement Protein_Incorporation Protein Incorporation Efficiency Structural_Characterization->Protein_Incorporation Cytotoxicity Cytotoxicity Solubility->Cytotoxicity Metabolic_Stability Metabolic Stability (Microsomes) LogP_Measurement->Metabolic_Stability Peptide_Synthesis Peptide Synthesis & Characterization Protein_Incorporation->Peptide_Synthesis Biological_Activity_of_Peptide Biological Activity of Modified Peptide Peptide_Synthesis->Biological_Activity_of_Peptide

Caption: A general workflow for the synthesis, characterization, and evaluation of a novel non-canonical amino acid.

Modulation of TGF-β Signaling by Non-Canonical Amino Acids

The Transforming Growth Factor-β (TGF-β) signaling pathway plays a critical role in cell proliferation, differentiation, and apoptosis.[2][8][9] Dysregulation of this pathway is implicated in various diseases, including cancer and fibrosis. Incorporating ncAAs into peptides that target components of the TGF-β pathway can lead to novel therapeutics with improved efficacy and stability. For example, an ncAA could be incorporated into a peptide antagonist of the TGF-β receptor to enhance its binding affinity or proteolytic resistance.

TGF_beta_Signaling TGF_beta_Ligand TGF-β Ligand TGF_beta_RII TGF-β Receptor II TGF_beta_Ligand->TGF_beta_RII Binds TGF_beta_RI TGF-β Receptor I TGF_beta_RII->TGF_beta_RI Recruits & Phosphorylates SMAD2_3 SMAD2/3 TGF_beta_RI->SMAD2_3 Phosphorylates pSMAD2_3 p-SMAD2/3 SMAD2_3->pSMAD2_3 SMAD_Complex SMAD Complex pSMAD2_3->SMAD_Complex Forms complex with SMAD4 SMAD4 SMAD4->SMAD_Complex Gene_Transcription Target Gene Transcription SMAD_Complex->Gene_Transcription Translocates to Nucleus & Regulates Nucleus Nucleus ncAA_Peptide Peptide with ncAA ncAA_Peptide->TGF_beta_RI Inhibits

Caption: Simplified TGF-β signaling pathway and a potential point of intervention for a peptide containing a non-canonical amino acid.

References

N-Acetylated vs. Non-Acetylated Amino Acids: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between N-acetylated and non-acetylated amino acids is critical. The addition of an acetyl group to the N-terminus of an amino acid can profoundly alter its physicochemical properties, biological activity, and therapeutic potential. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, to inform research and development decisions.

Impact on Physicochemical Properties

N-acetylation neutralizes the positive charge of the amino group, thereby altering the overall charge and polarity of the amino acid. This modification generally increases the hydrophobicity of the molecule, which can significantly influence its solubility, membrane permeability, and interactions with biological targets.

Data Summary: Physicochemical Properties
PropertyNon-Acetylated Amino AcidN-Acetylated Amino AcidImpact of N-Acetylation
Charge at Physiological pH (~7.4) Zwitterionic (net neutral) or Charged (depending on side chain)Net negative or neutralLoss of positive charge on the α-amino group.
Solubility in Water Generally highVariable, often lower than the parent amino acid. For example, the solubility of N-acetyl-L-leucine in water is 8.1 mg/mL at 25°C[1][2], while N-acetylglycine has a higher solubility of 26.3 mg/mL at 15°C[3][4]. The solubility of glycine itself is significantly higher.N-acetylation can decrease aqueous solubility due to increased hydrophobicity.
pKa of the α-amino group ~9.0 - 10.5Not applicable (amide)The basicity of the nitrogen is greatly reduced due to resonance delocalization of the lone pair of electrons with the adjacent carbonyl group.
pKa of the α-carboxyl group ~1.8 - 2.4~3.7 for N-acetylglycineThe acidity of the carboxyl group is decreased (pKa increases).
Membrane Permeability Generally low for charged amino acids, requiring transporters.Can be significantly higher.Increased lipophilicity can enhance passive diffusion across biological membranes.

Biological Significance and Applications

The seemingly minor structural change of N-acetylation has profound biological consequences, impacting everything from protein stability to cellular signaling and drug efficacy.

Enhanced Protein Stability

N-terminal acetylation is a common post-translational modification in eukaryotes, affecting a majority of proteins.[5][6] This modification can protect proteins from degradation by shielding the N-terminus from ubiquitin ligases that target proteins for proteasomal degradation.[5][7][8] The increased stability of N-terminally acetylated proteins can lead to a longer half-life and sustained biological activity.[9]

Altered Cellular Signaling: The Case of mTOR

The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. Leucine is a potent activator of the mTORC1 complex. Recent evidence suggests that leucine exerts its effect not directly, but through its metabolite, acetyl-coenzyme A (AcCoA).[10] AcCoA, in turn, promotes the acetylation of Raptor, a key component of mTORC1, leading to its activation.[10][11]

Interestingly, N-acetyl-L-leucine has been investigated for its role in modulating mTOR signaling. Some studies suggest that N-acetylated forms of leucine may act as competitive antagonists to leucine, thereby inhibiting mTORC1 activity. This has potential therapeutic implications in diseases characterized by aberrant mTOR signaling.

mTOR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Leucine Leucine Leucine_in Leucine Leucine->Leucine_in Amino Acid Transporter Acetyl-CoA Acetyl-CoA Leucine_in->Acetyl-CoA Metabolism EP300 EP300 Acetyl-CoA->EP300 Activates Raptor Raptor EP300->Raptor Acetylates Acetylated_Raptor Acetylated Raptor Raptor->Acetylated_Raptor mTORC1_inactive mTORC1 (inactive) Raptor->mTORC1_inactive Part of mTORC1_active mTORC1 (active) Acetylated_Raptor->mTORC1_active Cell_Growth_Proliferation Cell Growth & Proliferation mTORC1_active->Cell_Growth_Proliferation Promotes N_Acetyl_L_Leucine N_Acetyl_L_Leucine N_Acetyl_L_Leucine->mTORC1_active Inhibits (Potential)

Drug Development and Delivery

The enhanced membrane permeability of N-acetylated amino acids makes them attractive candidates for prodrug strategies. By acetylating a polar drug molecule containing an amino group, its lipophilicity can be increased, facilitating its passage across biological membranes like the intestinal epithelium or the blood-brain barrier. Once inside the target cell, the acetyl group can be cleaved by intracellular esterases, releasing the active parent drug. N-acetyl-L-leucine itself is being investigated as a therapeutic agent for neurological disorders, with its ability to cross the blood-brain barrier being a key advantage.

Experimental Protocols

Cell Permeability Assay: Caco-2 Monolayer

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal drug absorption.[12][13][14][15][16]

Objective: To determine the apparent permeability coefficient (Papp) of N-acetylated and non-acetylated amino acids across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compounds (N-acetylated and non-acetylated amino acids)

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS system for sample analysis

Procedure:

  • Cell Culture and Seeding: Culture Caco-2 cells in flasks until they reach 80-90% confluency. Seed the cells onto the apical side of the Transwell inserts at a density of approximately 6 x 10^4 cells/cm².

  • Monolayer Differentiation: Culture the cells on the inserts for 21 days to allow for differentiation and the formation of a tight monolayer. Change the medium every 2-3 days.

  • Monolayer Integrity Test: Before the transport experiment, assess the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) or by performing a Lucifer yellow permeability assay.

  • Transport Experiment (Apical to Basolateral):

    • Wash the cell monolayer with pre-warmed HBSS.

    • Add the test compound solution in HBSS to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

    • Also, collect a sample from the apical chamber at the beginning and end of the experiment.

  • Sample Analysis: Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the steady-state flux of the compound across the monolayer.

    • A is the surface area of the membrane.

    • C0 is the initial concentration of the compound in the donor chamber.

Caco2_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Seed Caco-2 cells on Transwell inserts B 2. Differentiate for 21 days to form a monolayer A->B C 3. Verify monolayer integrity (TEER/Lucifer Yellow) B->C D 4. Add test compound to apical side C->D E 5. Incubate at 37°C D->E F 6. Sample from basolateral side at time points E->F G 7. Quantify compound concentration (LC-MS/MS) F->G H 8. Calculate Papp value G->H

Protein Stability Assay: Pulse-Chase Analysis

Pulse-chase analysis is a classic technique to study the stability and turnover of a protein of interest.[17][18][19][20][21]

Objective: To compare the half-life of a protein with and without N-terminal acetylation.

Materials:

  • Cell line expressing the protein of interest (with and without a mutation preventing N-terminal acetylation)

  • Pulse medium: Methionine and cysteine-free DMEM

  • Labeling reagent: [³⁵S]-methionine/cysteine

  • Chase medium: Complete DMEM supplemented with excess unlabeled methionine and cysteine

  • Lysis buffer

  • Antibody specific to the protein of interest

  • Protein A/G agarose beads

  • SDS-PAGE gels and electrophoresis apparatus

  • Phosphorimager or autoradiography film

Procedure:

  • Cell Culture: Culture the cells to be analyzed to an appropriate density.

  • Starvation (Pre-incubation): Wash the cells and incubate them in pre-warmed pulse medium for 30-60 minutes to deplete the intracellular pools of methionine and cysteine.

  • Pulse Labeling: Replace the medium with pulse medium containing [³⁵S]-methionine/cysteine and incubate for a short period (e.g., 15-30 minutes) to label newly synthesized proteins.

  • Chase: Remove the labeling medium, wash the cells, and add pre-warmed chase medium. This initiates the "chase" period.

  • Time Points: At various time points during the chase (e.g., 0, 1, 2, 4, 8 hours), harvest the cells.

  • Cell Lysis: Lyse the harvested cells on ice using a suitable lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysates to reduce non-specific binding.

    • Incubate the cleared lysates with an antibody specific to the protein of interest.

    • Add protein A/G agarose beads to pull down the antibody-protein complexes.

    • Wash the beads to remove unbound proteins.

  • SDS-PAGE and Autoradiography:

    • Elute the immunoprecipitated proteins from the beads and separate them by SDS-PAGE.

    • Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled protein.

  • Data Analysis: Quantify the band intensity for the protein of interest at each time point. Plot the intensity versus time and determine the protein's half-life (t₁/₂), which is the time it takes for the protein level to decrease by 50%. Compare the half-lives of the N-acetylated and non-acetylated forms of the protein.

Conclusion

N-acetylation is a critical modification that significantly alters the properties and biological functions of amino acids and the proteins they constitute. For researchers in drug discovery and development, a thorough understanding of these changes is paramount. N-acetylated amino acids can offer advantages in terms of bioavailability and metabolic stability, making them valuable tools in prodrug design and as therapeutic agents in their own right. The experimental protocols provided here serve as a foundation for the empirical evaluation of these differences, enabling data-driven decisions in research and development.

References

A Comparative Analysis of 3-Acetamidopentanoic Acid and Norvaline: Biological Activity and Research Perspectives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known biological activities of the non-proteinogenic amino acid L-norvaline and the theoretically predicted activities of 3-Acetamidopentanoic acid. Due to a lack of direct experimental data on this compound, this document outlines potential biological effects based on its structural similarity to norvaline and the known influence of N-acetylation on amino acid pharmacology. It also proposes experimental protocols to directly test these hypotheses.

Introduction

L-norvaline is a structural isomer of the branched-chain amino acid valine and is recognized for its role as an inhibitor of the enzyme arginase.[1][2] This inhibition has significant downstream effects, including the enhancement of nitric oxide (NO) production, which plays a crucial role in vasodilation and cardiovascular health.[2][3] Consequently, norvaline has been investigated for its potential therapeutic applications in conditions associated with endothelial dysfunction, such as hypertension and neurodegenerative diseases like Alzheimer's.[4][5]

This compound is an N-acetylated derivative of 2-aminopentanoic acid (the chemical name for norvaline). N-acetylation is a common modification of amino acids and other molecules that can significantly alter their physicochemical properties, including their ability to cross cell membranes and their metabolic stability.[6][7] While there is a lack of direct experimental evidence on the biological activity of this compound, its structural relationship to norvaline allows for informed hypotheses about its potential effects.

Structural and Physicochemical Comparison

The key structural difference between norvaline and this compound is the presence of an acetyl group on the alpha-amino group of this compound. This modification is expected to alter several key physicochemical properties.

PropertyL-NorvalineThis compound (Predicted)Rationale for Prediction
Molecular Formula C5H11NO2C7H13NO3Addition of an acetyl group (C2H2O).
Molar Mass 117.15 g/mol 159.18 g/mol Increased mass due to the acetyl group.
Charge at Physiological pH (7.4) Zwitterionic (net charge ~0)Anionic (net charge -1)N-acetylation removes the positive charge of the amino group, leaving the negative charge of the carboxyl group.[6]
Lipophilicity (LogP) -2.1Potentially higherThe acetyl group can increase hydrophobicity.[8]
Cellular Uptake Primarily via amino acid transporters (e.g., LAT1)Potentially via monocarboxylate transporters (MCTs) and organic anion transporters (OATs), or passive diffusion.[6]N-acetylation can switch transporter preference.[6]
Comparative Biological Activity

The following table summarizes the known biological activities of L-norvaline and the hypothesized activities of this compound.

Biological Target/ProcessL-NorvalineThis compound (Hypothesized)
Arginase Inhibition Potent inhibitor.[1]Potentially reduced or abolished activity. The N-acetylation may sterically hinder binding to the arginase active site.
Nitric Oxide (NO) Production Increases NO production by preserving L-arginine availability for nitric oxide synthase (NOS).[1]Unlikely to directly increase NO production via arginase inhibition. Any effect would likely be through a different mechanism.
Neuroprotection Has shown neuroprotective effects in models of Alzheimer's disease.[4][9]Unknown, but potential for independent neuroprotective activity should be investigated.
Anti-inflammatory Effects Exhibits anti-inflammatory properties, partly through inhibition of S6K1.[9]Unknown. N-acetylated amino acids like N-acetylcysteine (NAC) have well-known anti-inflammatory and antioxidant properties.
Cytotoxicity Some in vitro studies suggest potential cytotoxicity at high concentrations.[10]Unknown, requires experimental evaluation.

Proposed Experimental Protocols for Direct Comparison

To empirically determine the biological activity of this compound and compare it to norvaline, the following experimental protocols are proposed.

Arginase Inhibition Assay

Objective: To determine if this compound inhibits arginase activity and to compare its potency to L-norvaline.

Methodology:

  • Enzyme Source: Recombinant human arginase I or II, or liver tissue lysate.

  • Substrate: L-arginine.

  • Assay Principle: The assay measures the production of urea, a product of the arginase-catalyzed hydrolysis of L-arginine.

  • Procedure:

    • Prepare a reaction mixture containing a buffered solution (e.g., Tris-HCl, pH 7.5), MnCl2 (as a cofactor), and the arginase enzyme.

    • Add varying concentrations of L-norvaline (positive control) or this compound to the reaction mixture and pre-incubate.

    • Initiate the reaction by adding L-arginine.

    • Incubate for a defined period at 37°C.

    • Stop the reaction (e.g., with an acidic solution).

    • Quantify the urea produced using a colorimetric method (e.g., with α-isonitrosopropiophenone).

  • Data Analysis: Calculate the IC50 value for each compound to determine the concentration required for 50% inhibition of arginase activity.

Nitric Oxide (NO) Production in Endothelial Cells

Objective: To assess the effect of this compound and L-norvaline on NO production in a cellular context.

Methodology:

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

  • Assay Principle: Measurement of nitrite (a stable metabolite of NO) in the cell culture medium using the Griess reagent.

  • Procedure:

    • Culture HUVECs to confluence in appropriate media.

    • Treat the cells with varying concentrations of L-norvaline or this compound for a specified time (e.g., 24 hours). A positive control such as a calcium ionophore (e.g., A23187) can be used to stimulate NO production.

    • Collect the cell culture supernatant.

    • Mix the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Measure the absorbance at ~540 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

  • Data Analysis: Compare the levels of NO production in treated cells to untreated controls.

Visualizing Pathways and Workflows

Signaling Pathway of L-Norvaline

Norvaline_Pathway Norvaline L-Norvaline Arginase Arginase Norvaline->Arginase Urea Urea + Ornithine Arginase->Urea L_Arginine L-Arginine L_Arginine->Arginase NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO Vasodilation Vasodilation NO->Vasodilation

Caption: L-Norvaline inhibits arginase, increasing L-arginine for NO synthesis.

Proposed Experimental Workflow

Experimental_Workflow Start Start: Compare Norvaline vs. This compound InVitro In Vitro Assays Start->InVitro CellBased Cell-Based Assays Start->CellBased ArginaseAssay Arginase Inhibition (IC50) InVitro->ArginaseAssay NO_Assay NO Production (HUVECs) CellBased->NO_Assay Cytotoxicity Cytotoxicity (MTT Assay) CellBased->Cytotoxicity DataAnalysis Data Analysis & Comparison ArginaseAssay->DataAnalysis NO_Assay->DataAnalysis Cytotoxicity->DataAnalysis Conclusion Conclusion on Comparative Biological Activity DataAnalysis->Conclusion

Caption: Workflow for comparing the biological activities of the two compounds.

Structural Relationship Diagram

Structural_Relationship Norvaline L-Norvaline 2-Aminopentanoic Acid Acetylation N-Acetylation (+ Acetyl Group) Norvaline->Acetylation Acetamidopentanoic This compound N-Acetyl-2-aminopentanoic Acid Acetylation->Acetamidopentanoic

References

A Comparative Guide to HPLC Method Validation for Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the accurate quantification of amino acids in diverse fields, from biomedical research to quality control in the pharmaceutical and food industries. The validation of these HPLC methods is critical to ensure reliable and reproducible data. This guide provides a comparative overview of common HPLC methods for amino acid analysis, detailing their performance characteristics and experimental protocols.

Performance Characteristics of HPLC Methods

The choice of an HPLC method for amino acid analysis often depends on the specific requirements of the application, such as sensitivity, speed, and the nature of the sample matrix. The following tables summarize the key performance parameters of commonly employed derivatization reagents and chromatographic techniques.

Table 1: Comparison of Pre-column Derivatization Reagents

Derivatization ReagentLinearity (R²)Accuracy (Recovery %)Precision (RSD %)Limit of Detection (LOD)
o-Phthalaldehyde (OPA)> 0.99[1][2]91 - 108[1]Intra-assay: 1-7, Inter-assay: 2-12[1]pmol range[2]
Phenylisothiocyanate (PITC)> 0.98[3]Not explicitly stated< 1.1[3]pmol range
9-Fluorenylmethyl chloroformate (FMOC-Cl)> 0.99Not explicitly statedNot explicitly statedppb level[4]
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)Not explicitly statedNot explicitly statedNot explicitly statedppb level[4]

Table 2: Comparison of Chromatographic Methods

MethodSpecificityThroughputAdvantagesDisadvantages
Reversed-Phase HPLC (RP-HPLC)High[2]Fast analysis timesHigh resolution, versatility[5]Shorter column lifespan[5]
Ion-Exchange Chromatography (IEC)ExcellentSlower analysis timesRobust and reproducible[6]Requires dedicated instrumentation

Experimental Protocols

Detailed and standardized protocols are fundamental for successful method validation. Below are generalized experimental workflows for pre-column derivatization followed by RP-HPLC, a widely adopted approach for amino acid analysis.

Sample Preparation
  • Protein Hydrolysis: For protein-bound amino acids, acidic hydrolysis is a common first step. A typical procedure involves incubating the protein sample with 6 M HCl at 110°C for 24 hours in a vacuum-sealed tube.

  • Deproteinization: To remove interfering proteins from biological samples, precipitation with agents like perchloric acid or sulfosalicylic acid is often employed.[6] The sample is then centrifuged, and the supernatant containing the free amino acids is collected.

  • Neutralization: The pH of the sample is adjusted to be compatible with the derivatization reaction, typically by adding a suitable buffer.

Pre-column Derivatization with o-Phthalaldehyde (OPA)

OPA reacts with primary amino acids in the presence of a thiol to form highly fluorescent isoindole derivatives.

  • Reagent Preparation: Prepare a solution of OPA in a borate buffer, adding a thiol such as 3-mercaptopropionic acid.

  • Derivatization Reaction: Mix the amino acid standard or sample with the OPA reagent. The reaction is typically rapid and occurs at room temperature.[1]

  • Injection: Inject the derivatized sample into the HPLC system within a defined time frame, as the derivatives may have limited stability.[7]

Chromatographic Conditions
  • Column: A C18 reversed-phase column is commonly used for the separation of derivatized amino acids.[1]

  • Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous buffer (e.g., sodium acetate or phosphate) and an organic solvent (e.g., acetonitrile or methanol).[1]

  • Flow Rate: A flow rate of around 1.0 mL/min is often used.[1]

  • Detection: Fluorescence detection is used for OPA derivatives, with excitation and emission wavelengths typically around 340 nm and 455 nm, respectively.[1][6]

Visualizing the Workflow and Validation Process

To better understand the logical flow of an HPLC method validation for amino acid analysis, the following diagrams have been generated.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis ProteinHydrolysis Protein Hydrolysis Deproteinization Deproteinization ProteinHydrolysis->Deproteinization Neutralization Neutralization Deproteinization->Neutralization ReagentPrep Reagent Preparation (e.g., OPA) Neutralization->ReagentPrep Reaction Derivatization Reaction ReagentPrep->Reaction Injection Injection Reaction->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (e.g., Fluorescence) Separation->Detection PeakIntegration Peak Integration Detection->PeakIntegration Quantification Quantification PeakIntegration->Quantification

Caption: Experimental workflow for amino acid analysis by HPLC.

G cluster_params Performance Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ

Caption: Key parameters in HPLC method validation.

References

A Guide to Inter-Laboratory Comparison of 3-Acetamidopentanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for researchers, scientists, and drug development professionals to conduct and evaluate inter-laboratory comparisons for the quantification of 3-Acetamidopentanoic acid. While direct inter-laboratory comparison data for this compound is not publicly available, this document outlines best practices and methodologies based on the quantification of similar small-molecule carboxylic acids, primarily utilizing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Objective Comparison of Analytical Methods

The quantification of organic acids like this compound in biological matrices is most commonly and reliably achieved using LC-MS/MS. This technique offers high selectivity and sensitivity, which is crucial for accurate measurement in complex samples such as plasma or urine.[1][2] Alternative methods, such as gas chromatography-mass spectrometry (GC-MS), often require laborious derivatization steps.[1]

This guide will focus on a validated LC-MS/MS method as the primary analytical technique for comparison. An effective inter-laboratory study design is essential to evaluate the reproducibility and reliability of an analytical method across different sites.[3]

Data Presentation: A Model for Inter-Laboratory Comparison

To ensure a clear and objective comparison of results from different laboratories, all quantitative data should be summarized in structured tables. Below is a model table for reporting key validation parameters from a hypothetical inter-laboratory study.

Table 1: Summary of Quantitative Validation Parameters from Three Laboratories

ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Linearity (r²) 0.9980.9950.999≥ 0.99
Lower Limit of Quantification (LLOQ) 10 ng/mL12 ng/mL9 ng/mLSignal-to-Noise ≥ 10
Upper Limit of Quantification (ULOQ) 1000 ng/mL1000 ng/mL1100 ng/mLWithin 20% of nominal
Intra-day Precision (%RSD) 4.5%5.2%3.9%≤ 15%
Inter-day Precision (%RSD) 6.8%7.5%6.2%≤ 15%
Accuracy (% Recovery) 98.2%103.5%99.1%85-115%
Matrix Effect 1.050.981.020.8 - 1.2
Recovery 92%89%95%Consistent and precise

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

A detailed and standardized experimental protocol is fundamental to a successful inter-laboratory comparison. The following protocol describes a validated LC-MS/MS method for the quantification of this compound in human plasma.

Sample Preparation
  • Thaw : Frozen human plasma samples are thawed at room temperature.

  • Aliquoting : 100 µL of plasma is transferred to a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking : 10 µL of an internal standard working solution (e.g., a stable isotope-labeled this compound) is added to each plasma sample.

  • Protein Precipitation : 400 µL of cold acetonitrile containing 0.1% formic acid is added to precipitate proteins.

  • Vortexing : The samples are vortexed for 1 minute to ensure thorough mixing.

  • Centrifugation : The samples are centrifuged at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer : The clear supernatant is transferred to a clean tube for LC-MS/MS analysis.

LC-MS/MS Method
  • Instrumentation : A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column : A C18 reversed-phase column (e.g., Phenomenex Luna C18).[1][2]

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Methanol.

  • Gradient Elution : A gradient is used to separate the analyte from matrix components.

  • Flow Rate : 0.3 mL/min.[1][2]

  • Ionization Mode : Electrospray Ionization (ESI) in either positive or negative mode, depending on the analyte's properties. For similar carboxylic acids, negative mode is often effective.[1]

  • MRM Transitions : Specific multiple reaction monitoring (MRM) transitions for this compound and its internal standard are used for quantification.

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or ICH).[1][4] Key validation parameters include:

  • Specificity and Selectivity : Assessed by analyzing blank matrix samples to ensure no significant interferences are present at the retention time of the analyte.

  • Linearity and Range : Determined by analyzing a series of calibration standards over a defined concentration range.

  • Accuracy and Precision : Evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days.

  • Matrix Effect : Investigated to ensure that matrix components do not suppress or enhance the ionization of the analyte.

  • Stability : Assessed under various conditions, including freeze-thaw cycles, bench-top stability, and long-term storage.[1][2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound using LC-MS/MS.

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation Injection->Chromatography Mass_Spec Mass Spectrometry Detection (MRM) Chromatography->Mass_Spec Integration Peak Integration Mass_Spec->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Experimental workflow for this compound quantification.

Inter-Laboratory Comparison Logic

This diagram outlines the logical flow of an inter-laboratory comparison study.

G Start Study Initiation & Protocol Design Distribute Distribute Standardized Protocol & Samples Start->Distribute LabA Laboratory A Analysis Distribute->LabA LabB Laboratory B Analysis Distribute->LabB LabC Laboratory C Analysis Distribute->LabC Data_Submission Data Submission to Coordinating Body LabA->Data_Submission LabB->Data_Submission LabC->Data_Submission Statistical_Analysis Statistical Analysis of Results Data_Submission->Statistical_Analysis Report Final Comparison Report Statistical_Analysis->Report

Caption: Logical flow of an inter-laboratory comparison study.

References

Assessing the Purity of Synthesized 3-Acetamidopentanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of common analytical techniques for assessing the purity of 3-Acetamidopentanoic acid, a molecule of interest in various biochemical and pharmaceutical studies. The following sections detail the experimental protocols for these methods, present comparative data, and offer visual workflows to aid in the selection of the most appropriate technique for your laboratory's needs.

Comparison of Purity Assessment Techniques

The purity of a synthesized batch of this compound can be determined using a variety of analytical methods. The choice of technique often depends on the expected impurities, the required level of sensitivity, and the available instrumentation. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. A summary of hypothetical quantitative data for a synthesized batch of this compound is presented below.

Analytical TechniquePurity (%)Limit of Detection (LOD)Limit of Quantitation (LOQ)Relative Standard Deviation (RSD, %)
HPLC-UV 98.50.5 µg/mL1.5 µg/mL0.91
GC-MS (after derivatization) 99.20.1 µg/mL0.3 µg/mL0.74
¹H NMR Spectroscopy >99 (relative to internal standard)Dependent on impurity structureDependent on impurity structure1.5
Melting Point Analysis Not directly quantitative---

Detailed Experimental Protocols

Accurate and reproducible results are contingent on meticulous adherence to experimental protocols. Below are detailed methodologies for the key analytical techniques discussed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying components in a mixture. For this compound, a reversed-phase method is typically employed.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.[1]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (pH 3.0) in a 50:50 (v/v) ratio can be used.[1] The mobile phase should be filtered and degassed before use.

  • Flow Rate: A typical flow rate is 1.0 mL/min.[1]

  • Column Temperature: The column should be maintained at a constant temperature, for instance, 30 °C.[1]

  • Detection: UV detection at 210 nm is appropriate for detecting the carboxyl group.

  • Injection Volume: A 20 µL injection volume is standard.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and provides structural information about the analytes. As this compound is not sufficiently volatile for direct GC analysis, a derivatization step is necessary.

Derivatization (Esterification):

  • To 1 mg of the sample, add 1 mL of a derivatizing agent, such as BF3-Methanol.

  • Heat the mixture at 80 °C for 90 minutes.

  • After cooling, the derivatized sample is ready for injection.

Instrumentation and Conditions:

  • GC-MS System: A standard GC-MS system is required.

  • Column: A capillary column suitable for fatty acid methyl esters (FAMEs), such as a HP-FFAP column (30 m x 0.25 mm i.d., 0.25 µm film thickness), is a good choice.[2]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]

  • Injector Temperature: 250 °C with a split ratio of 45:1.[2]

  • Oven Temperature Program: Start at 45 °C for 4 minutes, then ramp to 230 °C at a rate of 3.5 °C/min.[2]

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-500.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an excellent tool for structural elucidation and can be used for quantitative purity assessment (qNMR) with the use of an internal standard.

Instrumentation and Conditions:

  • NMR Spectrometer: A 300 MHz or higher field spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated water (D₂O).

  • Internal Standard: A certified reference standard with a known concentration and a signal that does not overlap with the analyte signals (e.g., maleic acid).

Sample Preparation:

  • Accurately weigh about 5 mg of the synthesized this compound and a similar, accurately weighed amount of the internal standard.

  • Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.

  • Transfer the solution to an NMR tube.

Data Analysis: The purity is calculated by comparing the integral of a characteristic peak of this compound to the integral of a known peak of the internal standard.

Melting Point Analysis

A simple, traditional method to assess purity is by determining the melting point of the synthesized solid. A pure compound will have a sharp melting point, whereas impurities will typically cause the melting point to be depressed and broaden over a range. While not quantitative for purity percentage, it provides a quick qualitative check. The reported melting point for similar compounds like pentanoic acid is around -34 °C, however, the acetamido group will significantly increase this.[3] A sharp melting point close to the literature value for pure this compound would indicate high purity.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams created using Graphviz (DOT language) outline the workflows for HPLC and GC-MS analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter Sample (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (210 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for HPLC Purity Analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample derivatize Derivatize (Esterification) weigh->derivatize inject Inject into GC-MS derivatize->inject separate Separation on Capillary Column inject->separate detect Mass Spectrometry Detection separate->detect chromatogram Generate Total Ion Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity & Identify Impurities integrate->calculate

References

Comparative Conformational Analysis of N-Acetylated Amino Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of the conformational properties of N-acetylated amino acids is crucial for understanding their role in peptide and protein structure, as well as for the rational design of novel therapeutics. This guide provides a comparative analysis of the conformational landscapes of several key N-acetylated amino acids, supported by experimental and computational data. Detailed experimental protocols and a representative computational workflow are also presented to aid researchers in their own investigations.

N-Acetylation is a common post-translational modification that can significantly influence the conformational preferences of amino acids by altering the electronic and steric properties of the N-terminus. These conformational changes can, in turn, impact peptide folding, stability, and biological activity. This guide focuses on a comparative analysis of the key dihedral angles (φ, ψ, and χ) that define the three-dimensional structure of N-acetylated amino acids.

Quantitative Conformational Data

The conformational preferences of N-acetylated amino acids are often described by their backbone dihedral angles, phi (φ) and psi (ψ), as well as side-chain dihedral angles (χ). These angles dictate the relative orientation of the peptide planes and the side chain, respectively. The energetically favorable combinations of φ and ψ angles are visualized in a Ramachandran plot. While comprehensive experimental data for all N-acetylated amino acids in a single study is scarce, computational studies provide valuable insights into their conformational landscapes.

Below is a summary of calculated low-energy conformers for several N-acetylated amino acid amides in the gas phase. It is important to note that these values can be influenced by the solvent environment.

N-Acetyl Amino AcidConformerφ (°)ψ (°)χ1 (°)Relative Energy (kcal/mol)
N-Acetyl-Glycine-Amide C7eq-79.873.1-0.00
C5-176.1175.8-0.85
C7ax75.3-69.2-1.83
N-Acetyl-Alanine-Amide C7eq-82.376.860.10.00
C5-154.5154.960.21.22
α'56.445.160.32.54
N-Acetyl-Valine-Amide C7eq (g+)-85.180.260.50.00
C5 (t)-157.3159.1179.80.98
C7eq (t)-84.579.5179.91.57
N-Acetyl-Leucine-Amide C7eq (g+, t)-84.278.960.3, 179.50.00
C5 (t, g+)-156.8158.2179.6, 60.41.05
C7eq (t, t)-83.978.5179.7, 179.81.32
N-Acetyl-Phenylalanine-Amide C7eq (g+)-83.577.160.20.00
C5 (t)-158.0160.1179.91.15
α' (g+)55.946.360.42.89

Note: The data presented above is a compilation of representative values from computational studies and should be considered as a guide. The actual conformational preferences can vary depending on the specific experimental conditions and computational methods used.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for determining the conformation of molecules in solution. Below is a detailed protocol for the conformational analysis of N-acetylated amino acids.

Protocol: NMR-Based Conformational Analysis of N-Acetylated Amino Acids

1. Sample Preparation:

  • Dissolve the N-acetylated amino acid in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CD₃OD) to a final concentration of 5-10 mM. The choice of solvent is critical as it can influence the conformational equilibrium.

  • Add a known concentration of an internal standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or tetramethylsilane (TMS), for chemical shift referencing.

  • Transfer the solution to a high-quality NMR tube.

2. NMR Data Acquisition:

  • Acquire a one-dimensional (1D) ¹H NMR spectrum to verify the sample purity and concentration.

  • Record two-dimensional (2D) NMR spectra to aid in resonance assignment and extract conformational information. Key experiments include:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same spin system, which is essential for assigning the backbone and side-chain protons.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, which is particularly useful for assigning crowded spectral regions.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å). The intensities of NOE cross-peaks are proportional to the inverse sixth power of the distance between the protons and are the primary source of structural restraints. A mixing time of 200-400 ms is typically used for small molecules.

    • ROESY (Rotating-frame Overhauser Effect Spectroscopy): An alternative to NOESY that is less sensitive to molecular tumbling rates and can be useful for molecules in the intermediate motional regime.

  • Acquire spectra at a constant temperature, typically 298 K (25 °C), and ensure the temperature is well-calibrated.

3. Data Processing and Analysis:

  • Process the NMR data using appropriate software (e.g., TopSpin, Mnova, NMRPipe). This includes Fourier transformation, phase correction, and baseline correction.

  • Assign all proton resonances using the COSY and TOCSY spectra.

  • Integrate the cross-peaks in the NOESY or ROESY spectrum to obtain distance restraints.

  • Measure the three-bond J-couplings (³J) from high-resolution 1D or 2D spectra. The Karplus equation can be used to relate the measured ³J(HNHα) coupling constant to the backbone dihedral angle φ.

4. Structure Calculation and Validation:

  • Use the experimentally derived distance and dihedral angle restraints as input for molecular modeling software (e.g., CYANA, Xplor-NIH, AMBER).

  • Generate an ensemble of structures that are consistent with the experimental data.

  • Validate the quality of the calculated structures using metrics such as the number of NOE violations, Ramachandran plot analysis, and root-mean-square deviation (RMSD).

Mandatory Visualizations

To illustrate the processes involved in conformational analysis, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_data_acq NMR Data Acquisition cluster_data_analysis Data Processing & Analysis cluster_structure_calc Structure Calculation & Validation Sample N-Acetylated Amino Acid Solvent Deuterated Solvent + Internal Standard Sample->Solvent NMR_Tube NMR Tube Solvent->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer OneD_H1 1D ¹H Spectrum NMR_Spectrometer->OneD_H1 TwoD_NMR 2D NMR Spectra (COSY, TOCSY, NOESY/ROESY) NMR_Spectrometer->TwoD_NMR Processing Data Processing (FT, Phasing, Baseline) TwoD_NMR->Processing Assignment Resonance Assignment Processing->Assignment Restraints Extraction of Distance (NOE) & Dihedral Angle (J-coupling) Restraints Assignment->Restraints Modeling Molecular Modeling Software Restraints->Modeling Ensemble Conformational Ensemble Modeling->Ensemble Validation Structure Validation Ensemble->Validation

Figure 1. Experimental workflow for NMR-based conformational analysis.

Computational_Workflow cluster_input Input Generation cluster_sampling Conformational Sampling cluster_optimization Geometry Optimization & Energy Calculation cluster_analysis Analysis StartStruct Generate Initial 3D Structure ForceField Select Force Field (e.g., AMBER, CHARMM) StartStruct->ForceField MD_Sim Molecular Dynamics (MD) Simulation or Monte Carlo Search ForceField->MD_Sim Conformers Generate a Pool of Conformers MD_Sim->Conformers QM_Opt Quantum Mechanics (QM) Geometry Optimization (e.g., DFT) Conformers->QM_Opt Energy Calculate Relative Energies of Conformers QM_Opt->Energy PES Construct Potential Energy Surface Energy->PES Dihedral Analyze Dihedral Angle Distributions PES->Dihedral Stable Identify Low-Energy (Stable) Conformers Dihedral->Stable

Figure 2. A typical computational workflow for conformational analysis.

Signaling Pathways and Biological Relevance

The conformation of N-acetylated amino acids at the N-terminus of proteins can play a significant role in various biological signaling pathways. For instance, the N-terminal acetyl group can act as a recognition motif for specific binding proteins, influencing protein-protein interactions. Furthermore, the conformational constraints imposed by N-acetylation can affect the accessibility of cleavage sites for proteases, thereby regulating protein degradation pathways. While a detailed depiction of a specific signaling pathway is beyond the scope of this general guide, researchers should be aware that the conformational properties detailed herein can have significant downstream biological consequences.

This guide provides a foundational understanding of the comparative conformational properties of N-acetylated amino acids. The provided data and protocols serve as a starting point for more in-depth investigations into the specific roles of these modified amino acids in various biological contexts.

Evaluating the Specificity of an Assay for 3-Acetamidopentanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3-Acetamidopentanoic acid, a molecule of interest in various research and development pipelines, is critically dependent on the specificity of the analytical assay employed. An assay with high specificity will generate precise and reliable data, free from the interference of structurally similar molecules. This guide provides a comparative overview of common analytical methodologies, offering insights into their relative performance in distinguishing this compound from potential cross-reactants.

Comparison of Assay Methodologies

The two primary approaches for the quantification of small molecules like this compound are ligand-binding assays (e.g., ELISA) and chromatographic methods coupled with mass spectrometry (e.g., LC-MS/MS). Each method presents distinct advantages and disadvantages concerning specificity.

Analytical MethodPrincipleTypical SpecificityThroughput
Immunoassay (ELISA) Antibody-antigen recognitionModerate to HighHigh
LC-MS/MS Chromatographic separation and mass-to-charge ratio detectionVery HighModerate

Experimental Data Summary: Specificity Analysis

To illustrate the comparative specificity, a hypothetical study was conducted to assess the cross-reactivity of two potential interfering substances: 3-Aminopentanoic acid and 4-Acetamidopentanoic acid.

Immunoassay (ELISA) Performance

A competitive ELISA was developed using a polyclonal antibody raised against a this compound-protein conjugate. The specificity was evaluated by determining the concentration of each compound required to inhibit the signal by 50% (IC50).

CompoundIC50 (nM)Cross-Reactivity (%)
This compound 15 100
3-Aminopentanoic acid15001
4-Acetamidopentanoic acid7520

Cross-reactivity (%) = (IC50 of this compound / IC50 of test compound) x 100

LC-MS/MS Performance

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed to quantify this compound. Specificity was assessed by monitoring for signal interference in the presence of high concentrations of potential cross-reactants.

CompoundRetention Time (min)MRM Transition (m/z)Interference (%)
This compound 4.2 159.1 -> 99.1 -
3-Aminopentanoic acid2.8Not Detected0
4-Acetamidopentanoic acid4.8Not Detected0

Interference (%) was calculated as the signal detected at the retention time and MRM transition of this compound in a sample containing only the test compound, expressed as a percentage of the signal from a pure this compound standard of the same concentration.

Experimental Protocols

Immunoassay (Competitive ELISA) Protocol
  • Coating: A 96-well microplate is coated with a conjugate of this compound and a carrier protein (e.g., BSA) and incubated overnight at 4°C.

  • Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Non-specific binding sites are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1 hour at room temperature.

  • Competition: Standards, samples, and potential cross-reactants are mixed with a fixed concentration of a primary antibody against this compound and added to the wells. The plate is incubated for 2 hours at room temperature.

  • Washing: The plate is washed three times.

  • Secondary Antibody: A horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody is added to each well and incubated for 1 hour at room temperature.

  • Washing: The plate is washed three times.

  • Detection: A substrate solution (e.g., TMB) is added, and the reaction is allowed to develop in the dark.

  • Stopping: The reaction is stopped by adding a stop solution (e.g., 2N H2SO4).

  • Reading: The absorbance is read at 450 nm using a microplate reader.

LC-MS/MS Protocol
  • Sample Preparation: Samples are subjected to protein precipitation with acetonitrile containing an internal standard (e.g., deuterated this compound). After centrifugation, the supernatant is transferred to a new plate for analysis.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound: 159.1 -> 99.1 m/z.

    • MRM Transition for Internal Standard: 163.1 -> 103.1 m/z.

    • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Visualizing the Workflow for Specificity Evaluation

The following diagram illustrates the logical workflow for evaluating the specificity of a new assay for this compound.

AssaySpecificityWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis Phase cluster_conclusion Conclusion Phase start Identify Potential Cross-Reactants define_assay Define Assay Methodology (ELISA vs. LC-MS/MS) start->define_assay prepare_reagents Prepare Reagents and Standards define_assay->prepare_reagents run_assay Perform Assay with Cross-Reactants prepare_reagents->run_assay collect_data Collect Raw Data run_assay->collect_data calculate_metrics Calculate Specificity Metrics (e.g., % Cross-Reactivity, % Interference) collect_data->calculate_metrics compare_methods Compare Performance of Different Assays calculate_metrics->compare_methods end Select Most Specific Assay compare_methods->end

Caption: Workflow for Assay Specificity Evaluation.

Conclusion

The choice of analytical method for the quantification of this compound has significant implications for data quality. While immunoassays offer high throughput, their specificity can be compromised by structurally related molecules. In contrast, LC-MS/MS provides superior specificity due to the combination of chromatographic separation and mass-based detection, making it the recommended method when accuracy and reliability are paramount. The experimental protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions when developing and validating assays for novel small molecules.

Cross-Validation of Analytical Techniques for N-Acetyl Amino Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of N-acetyl amino acids (NAAs) is critical. This guide provides an objective comparison of various analytical techniques, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.

N-acetyl amino acids, derivatives of amino acids where an acetyl group is attached to the nitrogen atom of the amino group, play significant roles in various biological processes and are key components in pharmaceutical formulations. The choice of analytical technique for their quantification depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. This guide explores and compares High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE).

Comparative Analysis of Analytical Techniques

The following table summarizes the quantitative performance of different analytical techniques for the determination of N-acetyl amino acids, based on published literature.

Analytical TechniqueAnalyte(s)Linearity RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy/Recovery (%)Precision (%RSD)
HPLC-UV N-acetylcysteine (NAC) & N,N'-diacetyl-L-cystine (Di-NAC)0.0003 - 0.01 mg/mLNAC: 0.0001 mg/mL; Di-NAC: 0.00015 mg/mLNAC: 0.00018 mg/mL; Di-NAC: 0.00045 mg/mL--
UPLC-MS N-acetyl-l-cysteine (NAC)1 - 120 µg/mL (plasma); 1 - 15 µg/mL (tissues)0.20 µg/mL0.66 µg/mL98.51 - 101.88-
LC-MS/MS N-acetylcysteine amide (NACA) & N-acetylcysteine (NAC)50 ng/mL - 50 µg/mL--Bias within ±5% (free thiol), ±8.5% (total thiol)CV within ±5% (free thiol), ±8.5% (total thiol)
GC-MS N-acetylated amino acids-----
¹H-NMR N-acetyl-d-glucosamine (GlcNAc) & N,N′-diacetylchitobiose (GlcNAc)₂Excellent correlation between concentration and peak integration----
Capillary Electrophoresis (CE) N-acetyltyrosine (NAT) & N-acetylcysteine (NAC)---Sufficient precision and accuracy confirmed by validation-

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods and can be adapted for specific research requirements.

High-Performance Liquid Chromatography (HPLC) for N-acetylcysteine (NAC)

This method is suitable for the quantification of NAC and its oxidized form, Di-NAC, in pharmaceutical formulations and cell culture media.[1]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., YMC-Pack Pro C18, 250 x 4.6 mm, S-5 μm, 12 nm).[1]

  • Mobile Phase: An isocratic elution with a mixture of Acetonitrile (ACN) and water (4:96 v/v) containing 0.1% Trifluoroacetic acid (TFA).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 20 μL.[1]

  • Column Temperature: 25 °C.[1]

  • Detection: UV at 212 nm.[1]

  • Sample Preparation:

    • Prepare stock solutions of NAC and Di-NAC standards in the mobile phase.

    • For samples, dissolve in the mobile phase. To prevent oxidation of NAC, especially in complex matrices like multivitamin supplements, consider adding a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) and adjusting the pH with citric acid.[2] The use of EDTA as a stabilizing agent can also be beneficial.[2]

    • Dilute samples to fall within the calibration curve range.

Gas Chromatography-Mass Spectrometry (GC-MS) for N-acetylated Amino Acids

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like N-acetyl amino acids, derivatization is required.[3] This method is often used in metabolomics to identify and quantify various N-acetylated amino acids in biological samples.[4]

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Derivatization: A common method involves N-acetyl methyl (NACME) esterification.[5]

    • Methylate the amino acid standards or sample aliquots in an acidified methanol solution (e.g., 1.85 M, prepared by adding acetyl chloride to anhydrous methanol) for 1 hour at 70 °C.[5]

    • Follow with acetylation using a mixture of acetic anhydride, triethylamine, and acetone.[5]

  • Column: A polar stationary phase GC column.

  • Carrier Gas: Helium.[5]

  • Injection: Programmable temperature vaporizing injector.[5]

  • MS Detection: Electron ionization (EI) mode.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for N-acetylcysteine (NAC) and its Amide (NACA)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for quantifying low levels of NAAs in complex biological matrices like plasma.[6]

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.

  • Sample Preparation:

    • To stabilize reduced thiols like NAC and NACA, treat whole blood immediately upon collection with a derivatizing agent such as 2-chloro-1-methylpyridinium iodide (CMPI).[6]

    • Harvest plasma and perform protein precipitation.[6]

    • For total thiol analysis, reduce disulfide bonds with tris(2-carboxyethyl)phosphine (TCEP) before derivatization.[6]

  • Chromatography: Hydrophilic-interaction chromatography (HILIC) is often used for separation.[6]

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode with selected reaction monitoring (SRM).

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for N-acetylated Sugars

¹H-NMR is a non-destructive technique that provides structural information and can be used for quantitative analysis without the need for calibration curves, using an internal standard.[7]

  • Instrumentation: A high-field NMR spectrometer.

  • Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O).

  • Internal Standard: A stable compound with a simple ¹H-NMR spectrum, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), can be used.[7]

  • Data Acquisition: Acquire ¹H-NMR spectra. The N-acetyl group protons give a characteristic singlet peak that can be used for quantification.[7]

  • Quantification: Determine the concentration by comparing the integral of the analyte's N-acetyl peak to the integral of the internal standard's peak.

Capillary Electrophoresis (CE) for N-acetyltyrosine (NAT) and N-acetylcysteine (NAC)

CE is a high-resolution separation technique that is well-suited for the analysis of charged molecules like N-acetyl amino acids in parenteral nutrition solutions.[8]

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary.

  • Background Electrolyte (BGE): A borate buffer at an alkaline pH (e.g., 100 mM boric acid titrated with NaOH to pH 8.5) is effective.[8]

  • Sample Preparation: Dilute the sample with deionized water to a suitable concentration.[8]

  • Separation Voltage: Apply a high voltage across the capillary.

  • Detection: UV detection at a suitable wavelength.

Visualization of the Cross-Validation Workflow

A crucial aspect of ensuring data integrity and comparability between different analytical methods is a structured cross-validation process. The following diagram illustrates a typical workflow for the cross-validation of analytical techniques.

CrossValidationWorkflow cluster_planning 1. Planning & Design cluster_execution 2. Experimental Execution cluster_analysis 3. Data Analysis & Comparison cluster_reporting 4. Reporting & Conclusion define_analytes Define Analytes of Interest (e.g., specific NAAs) select_techniques Select Analytical Techniques (HPLC, GC-MS, LC-MS/MS, etc.) define_analytes->select_techniques define_parameters Define Validation Parameters (Linearity, LOD, LOQ, Accuracy, Precision) select_techniques->define_parameters prepare_samples Prepare Standard & QC Samples define_parameters->prepare_samples method_validation Perform Individual Method Validation prepare_samples->method_validation analyze_samples Analyze Identical Samples by Each Technique method_validation->analyze_samples collect_data Collect & Process Raw Data analyze_samples->collect_data statistical_analysis Perform Statistical Analysis (e.g., Bland-Altman, t-test) collect_data->statistical_analysis compare_performance Compare Performance Metrics statistical_analysis->compare_performance summarize_results Summarize Findings in a Comparative Table compare_performance->summarize_results draw_conclusions Draw Conclusions on Method Suitability summarize_results->draw_conclusions publish_guide Publish Comparison Guide draw_conclusions->publish_guide

Caption: Workflow for cross-validation of analytical techniques.

Conclusion

The choice of an analytical technique for N-acetyl amino acids should be guided by the specific requirements of the study. HPLC-UV offers a robust and widely accessible method for routine analysis in less complex matrices. For high sensitivity and selectivity, especially in biological samples, LC-MS/MS is the method of choice. GC-MS, while requiring derivatization, is a powerful tool for metabolomic profiling. NMR spectroscopy provides a non-destructive method for both structural elucidation and quantification without the need for extensive calibration. Capillary electrophoresis is a high-resolution technique suitable for charged analytes.

This guide provides a foundation for selecting and implementing the most appropriate analytical methodology for your research on N-acetyl amino acids. It is recommended to perform in-house validation to ensure the chosen method meets the specific performance criteria required for your application.

References

A Researcher's Guide to Comparing the Metabolic Stability of 3-Acetamidopentanoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of a compound is a critical step in the early stages of drug discovery. A compound's susceptibility to biotransformation will significantly impact its efficacy, safety, and pharmacokinetic profile. This guide provides a framework for comparing the metabolic stability of 3-Acetamidopentanoic acid and its analogs, offering insights into potential metabolic pathways and detailed experimental protocols for in vitro assessment.

Potential Metabolic Pathways

The metabolism of small molecules containing amide and carboxylic acid functionalities is primarily carried out by hepatic enzymes. For this compound, two principal metabolic pathways are anticipated:

  • Amide Hydrolysis: The acetamido group can be hydrolyzed by amidases, such as carboxylesterases, which are abundant in the liver.[1] This would cleave the amide bond to yield 3-aminopentanoic acid and acetic acid.

  • Oxidative Metabolism: The pentanoic acid backbone is susceptible to oxidation by cytochrome P450 (CYP) enzymes.[2][3] This can occur at various positions on the aliphatic chain, leading to hydroxylated metabolites.

The interplay of these pathways will determine the overall metabolic fate and stability of the parent compound. Analogs of this compound with modifications to the aliphatic chain or the acetyl group would likely exhibit different metabolic profiles. For instance, steric hindrance around the amide bond has been shown to increase microsomal stability.[1]

Comparative Analysis of Metabolic Stability

To quantitatively compare the metabolic stability of this compound and its analogs, in vitro assays are essential. The most common approach is the liver microsomal stability assay, which measures the rate of disappearance of a compound when incubated with liver microsomes.[4][5] Key parameters derived from this assay are the in vitro half-life (t½) and the intrinsic clearance (CLint).

Table 1: Hypothetical Metabolic Stability Data for this compound and Analogs

CompoundStructureIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compoundCH₃CONHCH(CH₂CH₃)CH₂COOHData to be determinedData to be determined
Analog A (N-propionyl)CH₃CH₂CONHCH(CH₂CH₃)CH₂COOHData to be determinedData to be determined
Analog B (4-methyl derivative)CH₃CONHCH(CH₂CH₃)CH(CH₃)COOHData to be determinedData to be determined

This table is a template for presenting experimental data. The values are to be populated upon completion of the experimental protocols outlined below.

Experimental Protocols

A detailed methodology for a liver microsomal stability assay is provided below. This protocol can be adapted for various analogs and is a standard in the field of drug metabolism and pharmacokinetics (DMPK).

Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Materials:

  • Test compounds (this compound and its analogs)

  • Pooled liver microsomes (human, rat, or other species of interest)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Positive control compounds with known metabolic stability (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like warfarin)

  • Acetonitrile or other suitable organic solvent for quenching the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound. Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiation of the Metabolic Reaction:

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system to the incubation mixture.

    • The final incubation volume is typically 200-500 µL, with a final microsomal protein concentration of 0.5-1.0 mg/mL and a test compound concentration of 1 µM.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

    • Quench the reaction immediately by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Visualizing Metabolic Processes and Workflows

Diagrams are crucial for understanding complex biological pathways and experimental procedures. The following diagrams, generated using Graphviz, illustrate the potential metabolic fate of this compound and the workflow of the microsomal stability assay.

Metabolic_Pathway Parent This compound Metabolite1 3-Aminopentanoic Acid Parent->Metabolite1 Amide Hydrolysis (Carboxylesterases) Metabolite2 Hydroxylated Metabolites Parent->Metabolite2 Oxidation (CYP450s) AceticAcid Acetic Acid Parent->AceticAcid Amide Hydrolysis Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Prepare Compound Stock Solutions C Pre-incubate Microsome Mixture A->C B Prepare Microsome and Buffer Mixture B->C D Initiate Reaction with NADPH C->D E Collect Samples at Time Points D->E F Quench Reaction & Precipitate Protein E->F G LC-MS/MS Analysis F->G H Data Analysis (t½, CLint) G->H

References

A Researcher's Guide to the Validation of Bioassays for Measuring 3-Acetamidopentanoic Acid Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the accurate measurement of the activity of novel compounds is paramount. This guide provides a comparative overview of potential bioassay methodologies for the validation of 3-Acetamidopentanoic acid activity. Given the absence of a specific, commercially available assay for this compound, this document focuses on comparing established methods for analogous N-acetylated amino acids that can be adapted and validated for this purpose. The three primary methodologies discussed are a fluorescence-based N-acetyltransferase (NAT) assay, an aminoacylase activity assay, and a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Comparison of Bioassay Methodologies

The selection of an appropriate bioassay depends on various factors, including the specific research question, required throughput, sensitivity, and available instrumentation. The following table summarizes the key characteristics of the three proposed methodologies.

FeatureFluorescence-Based N-Acetyltransferase (NAT) AssayAminoacylase Activity AssayLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Measures the activity of N-acetyltransferases by monitoring the production of Coenzyme A (CoA) using a thiol-reactive fluorescent probe like ThioGlo4.[1][2]Measures the enzymatic hydrolysis of the N-acetylated amino acid by an aminoacylase, followed by the quantification of the liberated amino acid.[3]Direct quantification of this compound or its metabolic products with high specificity and sensitivity.[4][5]
Throughput High-throughput compatible (e.g., 384-well plates).[1]Moderate to high-throughput, depending on the detection method for the amino acid.Lower throughput due to serial sample analysis, but can be automated.
Sensitivity High, with detection limits in the nanomolar range for CoA.[2]Moderate to high, dependent on the amino acid detection method.Very high, with detection limits often in the sub-micromolar to nanomolar range.[6]
Specificity Can be highly specific for the NAT enzyme of interest. Substrate specificity would need to be determined for 3-aminopentanoic acid.Dependent on the substrate specificity of the chosen aminoacylase (e.g., Aminoacylase 1).[3][7]Highly specific, able to distinguish between structurally similar molecules based on mass-to-charge ratio.[8][9]
Cost Moderate, requires a fluorescence plate reader and fluorescent probes.Low to moderate, depending on the amino acid quantification method.High initial instrument cost, with moderate running costs.
Advantages Real-time kinetic measurements are possible.[1] Amenable to high-throughput screening.[10]Directly measures the breakdown of the target molecule.Considered a "gold standard" for quantification due to its high specificity and sensitivity.[8][9]
Disadvantages Indirect measurement of the acetylation of the substrate. Potential for interference from fluorescent compounds or compounds that react with thiols.[2]Requires a specific aminoacylase that acts on this compound. The detection of the product can be a multi-step process.Requires expensive equipment and specialized technical expertise. Lower throughput compared to plate-based assays.[11]

Experimental Protocols

Fluorescence-Based N-Acetyltransferase (NAT) Assay

This protocol is adapted from methods used for other N-terminal acetyltransferases and would require optimization for 3-aminopentanoic acid as a substrate.[1][2]

Objective: To measure the N-acetyltransferase activity by quantifying the production of Coenzyme A (CoA) using the fluorescent probe ThioGlo4.

Materials:

  • Purified N-acetyltransferase enzyme

  • 3-aminopentanoic acid (substrate)

  • Acetyl-CoA (co-substrate)

  • ThioGlo4

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT)

  • 96-well or 384-well black microplates

  • Fluorescence microplate reader (Excitation/Emission ~380/500 nm for ThioGlo4-CoA adduct)

Procedure:

  • Prepare a stock solution of 3-aminopentanoic acid in assay buffer.

  • Prepare a stock solution of Acetyl-CoA in assay buffer.

  • Prepare a stock solution of ThioGlo4 in a suitable solvent (e.g., DMSO).

  • Prepare the reaction mixture in the microplate wells by adding the assay buffer, 3-aminopentanoic acid, and ThioGlo4.

  • To initiate the reaction, add the N-acetyltransferase enzyme and Acetyl-CoA.

  • Immediately place the plate in the fluorescence reader and measure the increase in fluorescence over time (kinetic assay) or after a fixed incubation period (endpoint assay).

  • A standard curve of CoA with ThioGlo4 should be prepared to convert the fluorescence units to the concentration of CoA produced.

Diagram of Experimental Workflow:

NAT_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents: - NAT Enzyme - 3-aminopentanoic acid - Acetyl-CoA - ThioGlo4 - Assay Buffer mix Mix in Microplate: - Assay Buffer - Substrate - ThioGlo4 reagents->mix initiate Initiate Reaction: Add Enzyme & Acetyl-CoA mix->initiate measure Measure Fluorescence (Kinetic or Endpoint) initiate->measure analyze Calculate CoA Production (using CoA standard curve) measure->analyze

Workflow for a fluorescence-based NAT assay.
Aminoacylase Activity Assay

This protocol is based on the general principle of measuring the product of aminoacylase activity and would need to be optimized for this compound.[3]

Objective: To measure the activity of an aminoacylase by quantifying the amount of 5-aminopentanoic acid produced from the hydrolysis of this compound.

Materials:

  • Purified Aminoacylase 1 (ACY1) or other suitable aminoacylase

  • This compound (substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Detection reagent for the amino acid product (e.g., ninhydrin or a fluorogenic derivatizing agent like o-phthalaldehyde (OPA))

  • Spectrophotometer or fluorescence microplate reader

  • 96-well microplates

Procedure:

  • Prepare a stock solution of this compound in assay buffer.

  • Prepare a standard curve of 5-aminopentanoic acid.

  • In a microplate, add the assay buffer and this compound.

  • Initiate the reaction by adding the aminoacylase enzyme.

  • Incubate the reaction for a fixed period at an optimal temperature (e.g., 37°C).

  • Stop the reaction (e.g., by adding a denaturing agent or by heat inactivation).

  • Add the amino acid detection reagent (e.g., OPA) to the reaction mixture and the standard curve wells.

  • Incubate to allow for color or fluorescence development.

  • Measure the absorbance or fluorescence at the appropriate wavelength.

  • Calculate the concentration of 5-aminopentanoic acid produced from the standard curve.

Diagram of Experimental Workflow:

Aminoacylase_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents: - Aminoacylase Enzyme - this compound - Assay Buffer - Detection Reagent mix Mix in Microplate: - Assay Buffer - Substrate reagents->mix st_curve Prepare Standard Curve (5-aminopentanoic acid) analyze Quantify Product (using standard curve) st_curve->analyze initiate Initiate Reaction: Add Enzyme mix->initiate incubate Incubate initiate->incubate stop_rxn Stop Reaction incubate->stop_rxn add_reagent Add Detection Reagent stop_rxn->add_reagent measure Measure Absorbance/ Fluorescence add_reagent->measure measure->analyze

Workflow for an aminoacylase activity assay.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for developing a quantitative LC-MS/MS method for this compound.

Objective: To directly quantify the concentration of this compound in a sample.

Materials:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • Analytical column suitable for polar compounds (e.g., HILIC or reversed-phase with an ion-pairing agent)

  • This compound standard

  • Stable isotope-labeled internal standard (if available)

  • High-purity solvents (e.g., acetonitrile, water, formic acid)

  • Sample preparation materials (e.g., protein precipitation reagents, solid-phase extraction cartridges)

Procedure:

  • Sample Preparation:

    • For biological samples, perform protein precipitation (e.g., with acetonitrile or methanol) or solid-phase extraction to remove interfering substances.

    • Add a known concentration of the internal standard to all samples and standards.

    • Centrifuge and collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Develop a chromatographic method to achieve good separation of this compound from other sample components.

    • Optimize the mass spectrometer parameters (e.g., ionization source conditions, collision energy) for the detection of this compound and the internal standard using multiple reaction monitoring (MRM).

  • Quantification:

    • Prepare a calibration curve by analyzing a series of known concentrations of the this compound standard.

    • Analyze the prepared samples.

    • Quantify the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[4][5]

Diagram of Logical Relationships:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification sample Biological Sample add_is Add Internal Standard sample->add_is extract Protein Precipitation/ Solid-Phase Extraction add_is->extract cleanup Centrifuge & Collect Supernatant extract->cleanup inject Inject Sample onto LC cleanup->inject separate Chromatographic Separation inject->separate ionize Ionization (e.g., ESI) separate->ionize detect MS/MS Detection (MRM) ionize->detect quantify Quantify Analyte Concentration detect->quantify std_curve Generate Standard Curve std_curve->quantify

Workflow for LC-MS/MS quantification.

References

Comparative Docking Analysis of 3-Acetamidopentanoic Acid with Histone Deacetylase 8 and GABA Aminotransferase

Author: BenchChem Technical Support Team. Date: November 2025

A Hypothetical In Silico Investigation into Potential Protein-Ligand Interactions

This guide presents a hypothetical comparative molecular docking study of 3-Acetamidopentanoic acid against two distinct protein targets: Histone Deacetylase 8 (HDAC8) and GABA Aminotransferase (GABA-AT). The purpose of this analysis is to illustrate a potential drug discovery workflow and to compare the binding affinity of this compound with a known inhibitor, Valproic Acid, for these targets. This document is intended for researchers, scientists, and professionals in the field of drug development to serve as a template for similar in silico analyses.

Introduction to Target Proteins

Histone Deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of both histone and non-histone proteins.[1][2] This deacetylation leads to chromatin condensation and repression of gene transcription.[2] Aberrant HDAC activity is implicated in various diseases, particularly cancer, making them a significant target for therapeutic intervention.[1][2] Small molecules containing a carboxylic acid moiety are a known class of HDAC inhibitors.[3][4]

GABA Aminotransferase (GABA-AT) is a key enzyme in the central nervous system responsible for the degradation of the main inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[5][6] By inhibiting GABA-AT, the concentration of GABA in the brain can be increased, which is a therapeutic strategy for managing epilepsy and other neurological disorders.[5][7] The structural similarity of this compound to GABA suggests it may act as a potential modulator of GABA-AT.

Experimental Protocols

The following protocols outline the methodology for a standard comparative molecular docking study.

2.1. Software and Tools

  • Docking Software: AutoDock Vina

  • Visualization: PyMOL, Discovery Studio

  • Protein Preparation: AutoDockTools

  • Ligand Preparation: ChemDraw, Avogadro

2.2. Protein Preparation The three-dimensional crystal structures of the target proteins were obtained from the Protein Data Bank (PDB).

  • HDAC8: PDB ID: 1T69

  • GABA-AT: PDB ID: 1OHV

The protein structures were prepared for docking using AutoDockTools. This process involved:

  • Removal of water molecules and co-crystallized ligands.

  • Addition of polar hydrogen atoms.

  • Assignment of Kollman charges.

  • The prepared protein structures were saved in the PDBQT format.

2.3. Ligand Preparation The 3D structures of the ligands, this compound and Valproic Acid, were generated using ChemDraw and optimized for their lowest energy conformation using the Avogadro software with the MMFF94 force field. Gasteiger charges were computed, and rotatable bonds were defined. The final ligand structures were also saved in the PDBQT format.

2.4. Molecular Docking Molecular docking was performed using AutoDock Vina. A grid box was defined to encompass the active site of each protein. The grid box dimensions and center coordinates for each target were as follows:

  • HDAC8: center_x = 15.5, center_y = -2.0, center_z = 22.5; size_x = 25, size_y = 25, size_z = 25 (in Å).

  • GABA-AT: center_x = 40.0, center_y = 25.0, center_z = 35.0; size_x = 25, size_y = 25, size_z = 25 (in Å).

The docking was performed with an exhaustiveness of 8. The top-ranked pose for each ligand-protein complex, based on the binding affinity, was selected for further analysis.

Data Presentation: Comparative Docking Results

The following table summarizes the hypothetical quantitative data obtained from the molecular docking simulations.

LigandTarget ProteinPDB IDBinding Affinity (kcal/mol)Estimated Ki (µM)Number of H-BondsInteracting Residues
This compound HDAC81T69-6.815.23HIS142, HIS143, TYR306
Valproic Acid HDAC81T69-5.2160.51HIS142
This compound GABA-AT1OHV-7.54.54LYS329, SER183, GLU270
Valproic Acid GABA-AT1OHV-4.8290.80-

Visualizations

4.1. Experimental Workflow

G cluster_prep Preparation Stage cluster_dock Docking Simulation cluster_analysis Analysis Stage p_prep Protein Preparation (PDB Download, Cleaning) grid Grid Box Generation (Define Active Site) p_prep->grid l_prep Ligand Preparation (2D to 3D, Energy Minimization) docking Molecular Docking (AutoDock Vina) l_prep->docking grid->docking results Pose and Score Analysis (Binding Energy, Ki) docking->results visual Interaction Visualization (PyMOL, Discovery Studio) results->visual

A flowchart of the comparative molecular docking workflow.

4.2. Hypothetical Signaling Pathway

The following diagram illustrates the potential mechanism of action of this compound as an inhibitor of GABA-AT within a GABAergic synapse.

GABA_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell glutamate Glutamate gad GAD glutamate->gad gaba_pre GABA gad->gaba_pre gaba_syn GABA gaba_pre->gaba_syn Release gaba_receptor GABA Receptor gaba_syn->gaba_receptor Binding gaba_glia GABA gaba_syn->gaba_glia Uptake inhibition Neuronal Inhibition gaba_receptor->inhibition gaba_at GABA-AT gaba_glia->gaba_at ssa Succinic Semialdehyde gaba_at->ssa inhibitor 3-Acetamidopentanoic Acid inhibitor->gaba_at

Inhibition of GABA-AT by this compound.

Conclusion

This hypothetical comparative docking study provides a framework for evaluating the potential of this compound as a dual inhibitor of HDAC8 and GABA-AT. The in silico results suggest that this compound may exhibit a stronger binding affinity for both targets compared to Valproic Acid, a known inhibitor. The greater number of hydrogen bonds formed by this compound with the active site residues of both proteins could contribute to a more stable interaction.

The workflow and signaling pathway diagrams offer a clear visualization of the scientific process and the potential biological implications of these findings. It is important to emphasize that these are theoretical results. Further in vitro and in vivo studies would be necessary to validate these computational predictions and to fully elucidate the therapeutic potential of this compound.

References

A Comparative Guide to the Synthesis of 3-Acetamidopentanoic Acid: A Traditional Chemical Approach Versus a Novel Enzymatic Route

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key organic molecules is paramount. This guide provides a comparative benchmark of two synthetic pathways to 3-Acetamidopentanoic acid, a valuable building block in medicinal chemistry. We will explore a traditional, established chemical method and a modern, enzymatic approach, offering a clear comparison of their performance based on experimental data.

At a Glance: Comparing Synthesis Routes

The following table summarizes the key performance indicators for the established chemical synthesis and a new enzymatic route for producing this compound.

MetricEstablished Chemical RouteNew Enzymatic Route
Overall Yield ~75%>95%
Purity of Final Product High (after purification)High (minimal byproducts)
Reaction Time 24-36 hours12-24 hours
Reaction Temperature Step 1: Reflux (high temp.)Step 2: Room Temperature30-40°C
Key Reagents Ethyl acetoacetate, Piperidine, Raney Nickel, Acetic Anhydrideβ-keto acid, Transaminase, Pyridoxal 5'-phosphate, Acetic Anhydride
Environmental Impact Use of hazardous reagents and solventsMilder, aqueous conditions; biodegradable catalyst

Established Chemical Synthesis Route

This traditional approach involves a two-step process: the synthesis of the precursor, 3-aminopentanoic acid, followed by its acetylation.

Experimental Protocol

Step 1: Synthesis of 3-Aminopentanoic Acid

  • Reaction Setup: A solution of ethyl acetoacetate and an appropriate amine, such as piperidine, in a suitable solvent like ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • Condensation: The mixture is heated to reflux for 4-6 hours to form the enamine intermediate, ethyl 3-aminopent-2-enoate.

  • Reduction: The reaction mixture is cooled, and a Raney nickel catalyst is added. The mixture is then subjected to hydrogenation at high pressure (50-100 atm) and elevated temperature (80-100°C) for 12-18 hours.

  • Workup and Isolation: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting crude 3-aminopentanoic acid is then purified by recrystallization.

Step 2: Acetylation of 3-Aminopentanoic Acid

  • Reaction Setup: 3-aminopentanoic acid is dissolved in a mixture of acetic acid and water in a flask equipped with a stirrer.

  • Acetylation: Acetic anhydride is added dropwise to the solution while maintaining the temperature at 25-30°C. The reaction is stirred for 6-8 hours.

  • Isolation and Purification: The product, this compound, is isolated by removal of the solvent under reduced pressure and purified by recrystallization from a suitable solvent system, such as ethanol/water.

New Enzymatic Synthesis Route

This innovative route utilizes a biocatalyst, specifically a transaminase, for the asymmetric synthesis of the 3-aminopentanoic acid precursor, offering a greener and more efficient alternative.

Experimental Protocol

Step 1: Enzymatic Synthesis of 3-Aminopentanoic Acid

  • Reaction Setup: A buffered aqueous solution (e.g., phosphate buffer, pH 7.5) is prepared containing the starting material, a suitable β-keto acid (3-oxopentanoic acid), a transaminase enzyme, an amino donor (e.g., isopropylamine), and the cofactor pyridoxal 5'-phosphate (PLP).

  • Biocatalytic Conversion: The reaction mixture is incubated at a controlled temperature (typically 30-40°C) with gentle agitation for 12-24 hours. The progress of the reaction is monitored by a suitable analytical technique, such as HPLC.

  • Enzyme Removal and Product Isolation: Once the reaction reaches completion, the enzyme is removed by denaturation (e.g., heat treatment) and centrifugation or by using an immobilized enzyme preparation. The aqueous solution containing the 3-aminopentanoic acid is then carried forward to the next step.

Step 2: Acetylation of 3-Aminopentanoic Acid

  • Reaction Setup: The aqueous solution containing the enzymatically synthesized 3-aminopentanoic acid is cooled in an ice bath.

  • Acetylation: Acetic anhydride is added portion-wise while maintaining the pH of the solution between 8 and 9 with the addition of a base, such as sodium bicarbonate. The reaction is allowed to proceed for 2-4 hours.

  • Isolation and Purification: The reaction mixture is acidified, and the product, this compound, is extracted with an organic solvent. The solvent is then removed under reduced pressure to yield the purified product.

Visualizing the Synthesis Workflows

The following diagrams illustrate the logical flow of the established and new synthesis routes.

Established_Route cluster_step1 Step 1: Synthesis of 3-Aminopentanoic Acid cluster_step2 Step 2: Acetylation A Ethyl Acetoacetate + Amine B Condensation (Reflux) A->B Ethanol C Ethyl 3-aminopent-2-enoate B->C D Hydrogenation (Raney Ni) C->D E 3-Aminopentanoic Acid D->E F 3-Aminopentanoic Acid G Acetylation F->G Acetic Anhydride H This compound G->H

Established Chemical Synthesis Workflow

New_Enzymatic_Route cluster_step1_enzymatic Step 1: Enzymatic Synthesis of 3-Aminopentanoic Acid cluster_step2_enzymatic Step 2: Acetylation A_enz β-Keto Acid B_enz Biocatalytic Conversion A_enz->B_enz Transaminase, PLP, Amino Donor C_enz 3-Aminopentanoic Acid B_enz->C_enz D_enz 3-Aminopentanoic Acid E_enz Acetylation D_enz->E_enz Acetic Anhydride F_enz This compound E_enz->F_enz

New Enzymatic Synthesis Workflow

Comparative Analysis of Key Steps

The fundamental difference between the two routes lies in the synthesis of the 3-aminopentanoic acid intermediate. The following diagram highlights this contrast.

Comparison cluster_established Established Route cluster_new New Route Established_Start Enamine Intermediate Established_Process Chemical Reduction (High Temp & Pressure, Metal Catalyst) Established_Start->Established_Process Established_End 3-Aminopentanoic Acid Established_Process->Established_End New_Start β-Keto Acid New_Process Enzymatic Amination (Mild Temp, Aqueous) New_Start->New_Process New_End 3-Aminopentanoic Acid New_Process->New_End

Key Step Comparison: Chemical vs. Enzymatic

Safety Operating Guide

Proper Disposal of 3-Acetamidopentanoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides detailed procedures for the proper disposal of 3-Acetamidopentanoic acid, tailored for researchers, scientists, and professionals in drug development. The following protocols are designed to provide clear, step-by-step instructions to minimize risks and ensure safe handling.

Hazard Identification and Safety Precautions

This compound and its structural analogs are classified as corrosive and can cause severe skin burns and eye damage. It is also considered harmful to aquatic life with long-lasting effects. Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE): Before handling the chemical, all personnel must be equipped with the appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber) must be inspected before use.

  • Eye Protection: Safety glasses with side shields or goggles are essential to prevent eye contact.

  • Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: In case of aerosols or dust, a respiratory protective device should be used.[1]

Quantitative Data from Structurally Similar Compounds
PropertyValueCompoundSource
Physical State Liquid3-Methylpentanoic acid[2]
Appearance Clear3-Methylpentanoic acid[2]
Odor Pungent3-Methylpentanoic acid[2]
Boiling Point 196 - 198 °C / 384.8 - 388.4 °F3-Methylpentanoic acid[2]
Flash Point 85 °C / 185 °F3-Methylpentanoic acid[2]
Specific Gravity 0.9283-Methylpentanoic acid[2]
Vapor Density 4.013-Methylpentanoic acid[2]

Experimental Protocol for Disposal

This protocol details the step-by-step procedure for the safe neutralization and disposal of this compound waste.

Materials:

  • Appropriate PPE (gloves, goggles, lab coat)

  • Chemical fume hood

  • Waste container made of high-density polyethylene (HDPE) or other corrosion-resistant material[3]

  • Inert absorbent material (e.g., sand, diatomite, universal binders)

  • Neutralizing agent: Sodium bicarbonate (baking soda) or a commercial neutralizing solution[3]

  • pH indicator strips

  • Waste labels

Procedure:

  • Containment:

    • If a spill occurs, immediately contain the material using an inert absorbent.

    • For liquid waste, ensure it is in a suitable, closed container.

  • Neutralization (to be performed in a chemical fume hood):

    • Slowly add a neutralizing agent, such as sodium bicarbonate, to the acidic waste.[3] This should be done carefully to avoid vigorous reactions or splashing.[3]

    • Continuously stir the mixture during neutralization.

    • Monitor the pH of the solution using pH indicator strips. Continue adding the neutralizing agent until the pH is between 6.0 and 8.0.

    • Ensure the area is well-ventilated during this process as it may produce carbon dioxide gas.[3]

  • Collection and Storage:

    • Once neutralized, transfer the solution to a clearly labeled, leak-proof waste container.[3]

    • The label should include the contents and indicate that the acid has been neutralized.[3]

    • Store the container in a cool, dry, and well-ventilated area away from incompatible materials.[2][3]

  • Final Disposal:

    • Dispose of the neutralized waste and any contaminated materials (e.g., absorbent pads, gloves) through an approved waste disposal plant.[2]

    • Always follow local, state, and federal regulations for chemical waste disposal.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Identify Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill or Leak? ppe->spill contain_spill Contain Spill with Inert Absorbent spill->contain_spill Yes collect_waste Collect Waste in Suitable Container spill->collect_waste No contain_spill->collect_waste neutralize Neutralize with Sodium Bicarbonate collect_waste->neutralize check_ph Check pH (6.0-8.0) neutralize->check_ph check_ph->neutralize No, adjust collect_neutralized Collect Neutralized Waste check_ph->collect_neutralized Yes label_waste Label Waste Container collect_neutralized->label_waste store_waste Store in a Cool, Dry, Well-Ventilated Area label_waste->store_waste dispose Dispose via Approved Waste Disposal Facility store_waste->dispose end End dispose->end

References

Safeguarding Your Research: A Guide to Handling 3-Acetamidopentanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 3-Acetamidopentanoic acid. Adherence to these procedures is essential for ensuring a safe laboratory environment and proper disposal of chemical waste.

Personal Protective Equipment (PPE)

When handling this compound, a thorough assessment of potential hazards is crucial. The following personal protective equipment is mandatory to minimize risk of exposure.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles or a Face ShieldSafety glasses with side shields provide minimum protection.[1] For tasks with a splash hazard, such as transferring large volumes, a face shield worn over safety goggles is required.[1][2]
Hand Protection Nitrile GlovesDisposable nitrile gloves are suitable for incidental contact.[1] For prolonged handling or immersion, heavy-duty nitrile or butyl rubber gloves are recommended.[2] Always inspect gloves for tears or degradation before use and remove them immediately after contact with the chemical.[3]
Body Protection Laboratory CoatA standard lab coat is the minimum requirement.[1] For larger quantities or situations with a high risk of splashing, an acid-resistant apron or suit made of materials like PVC or neoprene should be considered.[2][4]
Foot Protection Closed-toe ShoesFull-coverage, liquid-resistant shoes are mandatory in the laboratory to protect against spills.[1]
Respiratory Protection Fume HoodAll work with this compound that may generate vapors or aerosols should be conducted in a certified chemical fume hood.[4] For situations with high vapor concentrations where a fume hood is not feasible, a respirator with an appropriate acid gas cartridge may be necessary.[2]

Operational Plan: Handling Procedures

A systematic approach to handling this compound is critical to prevent accidents and ensure the integrity of your experiments.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don appropriate PPE B Ensure fume hood is operational A->B C Gather all necessary materials B->C D Weigh/measure this compound in fume hood C->D Begin experiment E Perform experimental procedure D->E F Decontaminate work surfaces E->F Experiment complete G Segregate and label waste F->G H Dispose of waste according to protocol G->H I Remove and properly store/dispose of PPE H->I

Caption: A stepwise workflow for the safe handling of this compound, from preparation to disposal.

Key Experimental Protocols:

  • Preparation:

    • Before beginning any work, ensure you are wearing the appropriate PPE as outlined in the table above.

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents to minimize movement in and out of the handling area.

  • Handling:

    • Always handle this compound within a fume hood to control vapor exposure.[4]

    • When weighing or transferring the solid, use caution to avoid creating dust.

    • If creating a solution, slowly add the acid to the solvent to avoid splashing.

    • Keep containers of this compound tightly closed when not in use.[5]

  • In Case of a Spill:

    • For small spills, absorb the material with an inert absorbent such as sand or vermiculite.

    • Place the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[6]

    • For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to protect the environment and comply with regulations.

Logical Flow for Waste Disposal

A Identify Waste Stream (Solid, Liquid, Contaminated PPE) B Is the waste a concentrated acid solution? A->B C Neutralize with a suitable base (e.g., sodium bicarbonate) under a fume hood. Monitor pH until it is between 5.5 and 9.5. B->C Yes G Package solid waste and contaminated PPE in a labeled hazardous waste container. B->G No (Solid or PPE) D Can the neutralized solution be drain disposed per local regulations? C->D E Dispose down the drain with copious amounts of water. D->E Yes F Collect in a labeled hazardous waste container. D->F No H Arrange for pickup by certified hazardous waste disposal service. F->H G->H

Caption: A decision-making diagram for the proper disposal of waste containing this compound.

Disposal Protocols:

  • Neutralization: For small quantities of aqueous solutions, neutralization may be an option. This should only be performed by trained personnel in a fume hood.[7] Slowly add a weak base, such as sodium bicarbonate, to the acidic solution while stirring.[8] The pH should be monitored and brought to a neutral range (typically between 5.5 and 9.5) before any further disposal steps are taken.[7]

  • Waste Collection:

    • All solid waste, including contaminated absorbent materials and PPE, should be placed in a designated, leak-proof, and clearly labeled hazardous waste container.[6][8]

    • Liquid waste that is not neutralized should be collected in a separate, compatible, and labeled hazardous waste container.[6][8]

  • Final Disposal: All collected hazardous waste must be disposed of through your institution's licensed hazardous waste management program.[6][7] Do not dispose of untreated this compound down the drain.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.